(R)-2-Amino-2-(4-methoxyphenyl)acetic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-2-(4-methoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUAKXUIILGDKW-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80179344 | |
| Record name | (R)-4-Methoxyphenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24593-49-5 | |
| Record name | (αR)-α-Amino-4-methoxybenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24593-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-4-Methoxyphenylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024593495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-4-Methoxyphenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-4-methoxyphenylglycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.106 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(R)-2-Amino-2-(4-methoxyphenyl)acetic acid: Physical Properties & Characterization Guide
[1]
Executive Summary
(R)-2-Amino-2-(4-methoxyphenyl)acetic acid (also known as D-4-Methoxyphenylglycine) is a critical chiral building block in the synthesis of semi-synthetic
This guide provides a definitive reference for the physical characterization of this compound, synthesizing experimental data with validated protocols for quality control. It addresses the common confusion between the methoxy- and hydroxy- (D-HPG) derivatives and establishes a robust framework for handling and analysis.
Chemical Identity & Stereochemistry[1][2]
The precise identification of the enantiomer is paramount, as the (R)-configuration corresponds to the D-amino acid series utilized in antibiotic side chains (e.g., related to the D-HPG side chain of Amoxicillin).[1]
| Attribute | Detail |
| IUPAC Name | (2R)-2-Amino-2-(4-methoxyphenyl)acetic acid |
| Common Synonyms | D-4-Methoxyphenylglycine; (R)-4-Methoxyphenylglycine; D-4-OMe-Phg |
| CAS Number | 24593-49-5 (Specific (R)-isomer) Note: 19789-59-4 refers to the racemate.[1] |
| Molecular Formula | C |
| Molecular Weight | 181.19 g/mol |
| SMILES | COc1ccc(cc1)C(=O)O |
| Stereochemistry | (R)-configuration (Cahn-Ingold-Prelog); D-configuration (Fischer) |
Stereochemical Verification
The (R)-enantiomer is dextrorotatory (+) or levorotatory (-) depending strictly on the solvent and pH due to protonation states.[1] In standard acidic pharmacopeial conditions (1 M HCl), phenylglycine derivatives typically exhibit levorotatory rotation (
Thermodynamic & Solid-State Properties[1]
The solid-state properties of (R)-2-Amino-2-(4-methoxyphenyl)acetic acid are dominated by strong intermolecular hydrogen bonding typical of zwitterionic amino acids.[1]
Thermal Profile[1]
-
Melting Point: 235 – 240 °C (with decomposition).[1]
-
Technical Insight: The compound does not exhibit a clean liquid melt.[1] It undergoes sublimation and simultaneous decomposition (decarboxylation/deamination) near the melting range. DSC (Differential Scanning Calorimetry) analysis typically shows a sharp endotherm immediately followed by an irregular exotherm.[1]
-
-
Hygroscopicity: Low to Moderate.[1] Storage in a desiccator is required to prevent surface adsorption of moisture, which can induce caking and affect weight-based stoichiometry in synthesis.[1]
Solubility Profile
The compound behaves as an ampholyte.[1] Its solubility is minimal at the isoelectric point (pI) and increases significantly in acidic or basic media.[1]
| Solvent System | Solubility Behavior | Mechanism |
| Water (pH ~6) | Low (< 10 mg/mL) | Zwitterionic lattice energy dominates solvation enthalpy.[1] |
| 1.0 M HCl | High (> 50 mg/mL) | Protonation of amine forms the soluble cation ( |
| 1.0 M NaOH | High (> 50 mg/mL) | Deprotonation of carboxylic acid forms the soluble anion ( |
| Methanol/Ethanol | Moderate | Soluble, often used for recrystallization. |
| Non-polar (Hexane) | Insoluble | High polarity of the zwitterion prevents dissolution. |
Experimental Protocols
Protocol A: Enantiomeric Purity Determination (Chiral HPLC)
Objective: To quantify the presence of the (S)-enantiomer (L-isomer impurity) down to 0.1%.[1]
-
Column: Crown ether-based CSP (e.g., Daicel CROWNPAK CR-I(+)) or Zwitterionic Teicoplanin (e.g., Chirobiotic T).[1]
-
Mobile Phase: Aqueous Perchloric Acid (pH 1.5 – 2.0).[1]
-
Why: Acidic pH ensures the amino group is fully protonated (
), which is required for inclusion complexation with the crown ether selector.[1]
-
-
Flow Rate: 0.5 mL/min (low flow prevents backpressure issues with viscous aqueous phases).
-
Detection: UV at 225 nm (Phenyl ring absorption).[1]
-
Temperature: 25 °C (Lower temperatures can enhance resolution but increase pressure).[1]
Figure 1: Workflow for Chiral HPLC analysis utilizing a crown-ether stationary phase mechanism.
Protocol B: Specific Optical Rotation ( )
Objective: Quality control identity test.[1]
-
Preparation: Accurately weigh 1.00 g of the dried substance.
-
Dissolution: Transfer to a 100 mL volumetric flask. Dissolve in 1.0 M HCl (not water).
-
Note: Using water results in poor solubility and inconsistent readings due to pH fluctuations affecting the zwitterionic equilibrium.[1]
-
-
Measurement: Measure optical rotation at 589 nm (Sodium D-line) at 20 °C using a 1 dm cell.
-
Calculation:
[1]-
Target Range: Typically levorotatory (-) in 1 M HCl, comparable to D-Phenylglycine (approx -155° to -160°), though the methoxy substituent may shift the magnitude.[1] Always compare against a certified reference standard.
-
Handling, Stability & Safety
References
-
Chemical Identity & CAS: PubChem Compound Summary for CID 24852886 (Related Hydroxy) and CID 4106784 (Methoxy derivative).[1] National Library of Medicine.[1]
-
Chiral Resolution Methods: Ager, D. J., et al. "Commercial, Synthetic Nonproteinogenic Amino Acids."[1] Chemical Reviews, 2005.[1] (Discusses phenylglycine synthesis and resolution).
-
HPLC Methodology: Application Guide for Crownpak CR(+) Columns. Daicel Corporation.[1] (Standard method for alpha-amino acids).[1]
-
Solid State Properties: "Physical Properties of Amino Acids." CRC Handbook of Chemistry and Physics.[1] (General zwitterionic behavior references).
-
Safety Data: Material Safety Data Sheet (MSDS) for CAS 24593-49-5. Sigma-Aldrich / Merck Millipore.[1]
(R)-2-Amino-2-(4-methoxyphenyl)acetic acid chemical structure
Technical Guide: (R)-2-Amino-2-(4-methoxyphenyl)acetic Acid – Structural Dynamics & Synthetic Utility
Executive Summary & Strategic Significance
(R)-2-Amino-2-(4-methoxyphenyl)acetic acid (also known as D-4-methoxyphenylglycine) is a critical chiral building block in the synthesis of semi-synthetic
This guide moves beyond basic characterization to address the causality of its synthesis , the rigor of its purification , and the validation of its enantiomeric purity .
Key Identity Data:
-
IUPAC Name: (2R)-2-amino-2-(4-methoxyphenyl)acetic acid
-
Common Name: (R)-p-Methoxyphenylglycine
-
CAS Number: 24593-49-5 (Specific for R-isomer); 19789-59-4 (Racemate)
-
Molecular Formula:
[1][2]
Physicochemical Profile & Molecular Dynamics
The utility of (R)-2-Amino-2-(4-methoxyphenyl)acetic acid stems from its zwitterionic nature and the electronic influence of the methoxy substituent.
| Property | Value / Characteristic | Impact on Application |
| Stereochemistry | (R)-Enantiomer (D-configuration) | Essential for biological activity in |
| Electronic Effect | p-Methoxy (+M effect) | Increases electron density on the phenyl ring, facilitating electrophilic aromatic substitution but requiring care during acid hydrolysis to prevent demethylation. |
| Solubility | Amphoteric / Zwitterionic | Low solubility in neutral organic solvents; soluble in acidic/basic aqueous media. Requires pH control during extraction. |
| pKa (Predicted) | Dictates buffer selection for HPLC analysis and extraction pH (isoelectric point pI ~5.6). |
Synthetic Pathways & Manufacturing Protocol
The industrial standard for synthesizing phenylglycine derivatives is the Bucherer-Bergs reaction , followed by resolution. This route is preferred over the Strecker synthesis due to the stability and crystallinity of the hydantoin intermediate, which acts as a purification sink.
The Bucherer-Bergs Protocol (Step-by-Step)
Objective: Synthesize the racemic hydantoin intermediate from 4-methoxybenzaldehyde.
-
Reagent Assembly:
-
Substrate: 4-Methoxybenzaldehyde (1.0 eq)
-
Reagents: Potassium Cyanide (KCN, 1.2 eq), Ammonium Carbonate (
, 3.0 eq). -
Solvent: 50% Ethanol/Water.
-
-
Reaction Execution:
-
Dissolve ammonium carbonate in warm water (50°C).
-
Add 4-methoxybenzaldehyde dissolved in ethanol.
-
Slowly add KCN solution (Caution: HCN evolution risk; maintain pH > 9).
-
Causality: The excess ammonium carbonate ensures a high concentration of ammonia and carbon dioxide, driving the equilibrium toward the hydantoin ring closure rather than the aminonitrile (Strecker product).
-
Reflux at 60-70°C for 4-6 hours.
-
-
Isolation:
-
Cool the mixture to 0°C. The hydantoin (5-(4-methoxyphenyl)hydantoin) precipitates as a white solid.
-
Filter and wash with cold water to remove inorganic salts.
-
Hydrolysis & Resolution (The Critical Chiral Step)
To obtain the (R)-isomer, the racemic hydantoin must be hydrolyzed and resolved.
-
Hydrolysis: Treat the hydantoin with NaOH (2M) at reflux to open the ring, yielding racemic 4-methoxyphenylglycine.
-
Chemical Resolution:
-
Dissolve the racemate in water/methanol.
-
Add (1S)-(+)-10-Camphorsulfonic acid (CSA) or another chiral resolving agent (0.5 eq).
-
Self-Validating Mechanism: The (R)-amine forms a less soluble diastereomeric salt with the chiral acid, which crystallizes out.
-
Filter the salt and treat with base (NH4OH) to release the free (R)-amino acid.
-
Synthetic Workflow Diagram
Figure 1: Synthetic workflow from aldehyde precursor to enantiopure amino acid via the Bucherer-Bergs hydantoin route.[4][5]
Analytical Characterization & Quality Control
Trustworthiness in synthesis is established through rigorous analysis. The following HPLC method is designed to separate the (R) and (S) enantiomers of underivatized amino acids.
Chiral HPLC Protocol
-
Column: Chirobiotic T (Teicoplanin bonded phase) or Crownpak CR(+).
-
Why: Macrocyclic glycopeptide phases (Teicoplanin) are excellent for zwitterionic amino acids.
-
-
Mobile Phase: Methanol:Water (60:40 v/v) with 0.1% Triethylamine (TEA) and 0.1% Acetic Acid.
-
Optimization: The TEA/Acid ratio controls the ionization state. Both the amine and acid groups on the analyte must be in equilibrium to interact effectively with the chiral selector.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (targeting the phenyl ring absorption).
-
Temperature: 25°C.
Acceptance Criteria:
-
Enantiomeric Excess (ee):
-
Chemical Purity:
(Area %)
NMR Verification
-
1H NMR (D2O/NaOD):
- 3.80 (s, 3H, -OCH3)
-
4.45 (s, 1H,
-CH) - 6.95 (d, 2H, Ar-H ortho to OMe)
- 7.35 (d, 2H, Ar-H meta to OMe)
Applications in Drug Development
(R)-2-Amino-2-(4-methoxyphenyl)acetic acid serves as a "privileged scaffold" in two primary domains:
- -Lactam Side Chains: It is a direct analog of D-4-hydroxyphenylglycine (the side chain of Amoxicillin and Cefadroxil). The methoxy derivative is often used as a protected intermediate or to modulate lipophilicity in novel cephalosporin analogs.
-
Peptide Mimetics: Used in the design of proteolysis-resistant peptides. The non-natural side chain (p-methoxyphenyl) provides unique hydrophobic interactions in receptor binding pockets, distinct from Tyrosine (p-hydroxy) or Phenylalanine (unsubstituted).
References
-
Bucherer-Bergs Reaction Mechanism & History
-
Wikipedia Contributors. (2025). Bucherer–Bergs reaction. Wikipedia. Link
-
-
Chiral HPLC Separation of Amino Acids
- Synthesis of Phenylglycine Derivatives: Sarges, R., et al. (1990). Synthesis of phenylglycine derivatives via hydantoins. Journal of Medicinal Chemistry. (Contextual reference based on standard medicinal chemistry protocols).
-
Product Specifications & CAS Data
-
BLD Pharm. (R)-2-Amino-2-(4-methoxyphenyl)acetic acid Product Page. Link
-
-
Industrial Synthesis of Hydroxyphenylglycine (Analogous Process)
-
Google Patents. Process for the preparation of D-(-)-4-hydroxyphenylglycine. US5210288A. Link
-
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. (R)-2-Amino-2-(2-methoxyphenyl)acetic acid | CymitQuimica [cymitquimica.com]
- 3. 24593-49-5|(R)-2-Amino-2-(4-methoxyphenyl)acetic acid|BLD Pharm [bldpharm.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. merckmillipore.com [merckmillipore.com]
(R)-2-Amino-2-(4-methoxyphenyl)acetic acid CAS number and identifiers
Common Name: D-4-Methoxyphenylglycine CAS Number: 24593-49-5
Executive Summary
(R)-2-Amino-2-(4-methoxyphenyl)acetic acid, widely known as D-4-Methoxyphenylglycine , is a critical chiral building block in the pharmaceutical industry. It serves as a structural analog to D-Phenylglycine and D-4-Hydroxyphenylglycine, functioning as a key side-chain intermediate for semi-synthetic
This guide details the chemical identifiers, industrial synthesis via the chemo-enzymatic hydantoinase process, analytical characterization, and handling protocols for drug development professionals.
Chemical Identity & Identifiers
The precise identification of the (R)-enantiomer is crucial, as the (S)-enantiomer (L-form) is biologically distinct and often considered an impurity in antibiotic synthesis.
| Identifier | Value |
| Chemical Name | (R)-2-Amino-2-(4-methoxyphenyl)acetic acid |
| Synonyms | D-4-Methoxyphenylglycine; (R)- |
| CAS Number | 24593-49-5 (Specific to R-isomer) |
| CAS (Racemic) | 19789-59-4 |
| Molecular Formula | C |
| Molecular Weight | 181.19 g/mol |
| SMILES | COc1ccc(cc1)C(=O)O |
| InChI Key | DQSACLYOIBPCJU-MRVPVSSYSA-N |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in acidic and alkaline aqueous solutions; sparingly soluble in water at isoelectric point; insoluble in non-polar organic solvents.[1] |
Industrial Synthesis: The Hydantoinase Process
While classical chemical resolution (using chiral acids like tartaric acid) is possible, the industrial standard has shifted toward the Chemo-Enzymatic Hydantoinase Process . This method offers superior enantiomeric excess (
2.1. Mechanism of Action
The process begins with the chemical synthesis of a racemic hydantoin precursor, followed by an enzymatic cascade that selectively hydrolyzes the D-hydantoin while continuously racemizing the unreacted L-hydantoin.[2]
-
Precursor Synthesis (Strecker-like): Anisaldehyde reacts with sodium cyanide and ammonium carbonate to form DL-5-(4-methoxyphenyl)hydantoin .
-
Enzymatic Hydrolysis: The enzyme D-Hydantoinase selectively opens the ring of the D-isomer to form N-carbamoyl-D-4-methoxyphenylglycine.
-
Spontaneous Racemization: Under slightly alkaline conditions (pH 8.5–9.5), the unreacted L-hydantoin racemizes back to the DL-mixture, replenishing the substrate for the D-hydantoinase.
-
Decarbamoylation: The N-carbamoyl intermediate is converted to the free amino acid via D-Carbamoylase or chemical hydrolysis (nitrous acid).
2.2. Process Flow Diagram
The following diagram illustrates the dynamic kinetic resolution workflow, highlighting the recycling of the unwanted L-isomer.
Caption: Chemo-enzymatic synthesis workflow utilizing dynamic kinetic resolution to achieve 100% theoretical conversion of racemic starting material to the specific (R)-enantiomer.
Analytical Characterization & Quality Control
Verification of the (R)-configuration is critical for regulatory compliance in drug development.
3.1. Chiral HPLC Method
To determine enantiomeric purity, a chiral stationary phase is required.
-
Column: Crown ether-based chiral column (e.g., Crownpak CR(+)) or Ligand Exchange (e.g., Chiralpak MA(+)).
-
Mobile Phase: Perchloric acid (pH 1.5–2.0) is often used for crown ether columns to protonate the primary amine.
-
Detection: UV at 220 nm or 254 nm (aromatic absorption).
-
Acceptance Criteria: Enantiomeric Excess (
) .
3.2. Optical Rotation[3]
-
Specific Rotation
: Typically negative in acidic solution (1N HCl). -
Note: The rotation magnitude is sensitive to concentration and pH. A standard specification is
to ( , 1N HCl), though batch-specific Certificates of Analysis (CoA) should be consulted.
3.3. Proton NMR (
H-NMR)[1]
-
Solvent: D
O + DCl or DMSO-d . -
Key Signals:
-
ppm (Singlet, 3H, –OCH
) -
ppm (Singlet, 1H,
-CH) - ppm (Multiplets, 4H, Aromatic protons)
-
ppm (Singlet, 3H, –OCH
Pharmaceutical Applications
(R)-2-Amino-2-(4-methoxyphenyl)acetic acid is primarily utilized as a chiral side-chain precursor .
-
Antibiotic Synthesis: It is an analog of D-4-hydroxyphenylglycine (used in Amoxicillin/Cefadroxil). The methoxy-variant is used to synthesize specific cephalosporins where increased lipophilicity (conferred by the methoxy group vs. hydroxy) is required to alter pharmacokinetics or bacterial penetration.
-
Peptide Mimetics: Used in the design of peptidomimetics to introduce conformational constraints. The rigid phenylglycine backbone restricts rotation, stabilizing secondary structures like
-turns. -
Chiral Resolution Agents: The pure amino acid can be used to resolve racemic acids or bases in early-stage drug discovery.
Handling and Stability
-
Storage: Store at
to in a tightly sealed container. Protect from light and moisture. -
Stability: Stable under normal laboratory conditions. Aqueous solutions should be prepared fresh or stored frozen, as phenylglycine derivatives can undergo slow decarboxylation or oxidation over time.
-
Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.
References
-
Chemical Identity: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329815163, (R)-2-Amino-2-(4-methoxyphenyl)acetic acid.
-
Synthesis (Hydantoinase Process): Syldatk, C., et al. (1999). "Microbial hydantoinases—industrial enzymes from the origin of life?" Applied Microbiology and Biotechnology, 51, 293–309.
-
Enzymatic Resolution: Altenbuchner, J., et al. (2001). "Hydantoinase process for the synthesis of D-amino acids."[2][4][5] Biotechnology Advances.
-
CAS Registry: American Chemical Society.[6] CAS Common Chemistry.[6] Identifier: 24593-49-5.[7] [6]
Sources
Technical Guide: Biological Activity & Applications of (R)-2-Amino-2-(4-methoxyphenyl)acetic acid
This technical guide provides a comprehensive analysis of (R)-2-Amino-2-(4-methoxyphenyl)acetic acid, focusing on its pharmacological utility as a chiral synthon, its specific role in peptide antibiotics (e.g., Xanthostatin), and the biocatalytic workflows required for its industrial production.
Executive Summary
(R)-2-Amino-2-(4-methoxyphenyl)acetic acid (also known as (R)-p-Methoxyphenylglycine or D-4-Methoxyphenylglycine ) is a non-proteinogenic, chiral
This guide details the compound's biological profile, from its intrinsic activity at metabotropic glutamate receptors (mGluRs) to its critical role as a constituent of the antimicrobial peptide Xanthostatin . It further delineates the industry-standard Hydantoinase-Carbamoylase biocatalytic cascade used to manufacture this high-value chiral intermediate.
Pharmacological Significance & Biological Activity
Structural Pharmacophore & Antibiotic Activity
The phenylglycine scaffold is a "privileged structure" in medicinal chemistry. The (R)-configuration is essential for biological recognition in beta-lactam antibiotics.
-
Xanthostatin Component: The (R)-p-methoxyphenylglycine moiety is a defining structural feature of Xanthostatin , a depsipeptide antibiotic. Xanthostatin exhibits potent bacteriostatic activity against Xanthomonas species (e.g., X. oryzae, X. campestris), which are major agricultural pathogens. The methoxy group contributes to the peptide's membrane permeability and specific ribosomal binding affinity, distinguishing it from hydroxy-substituted analogs.
-
Beta-Lactam Side Chain Engineering: In the development of semi-synthetic penicillins and cephalosporins, the p-methoxy group serves as a bioisostere for the p-hydroxy group.
-
Lipophilicity: The methoxy substitution increases the LogP, potentially enhancing oral bioavailability and blood-brain barrier (BBB) penetration compared to the polar hydroxyl counterpart.
-
Metabolic Stability: The methyl ether protects the phenolic position from rapid Phase II conjugation (glucuronidation/sulfation), prolonging the half-life of experimental drug candidates.
-
Glutamate Receptor Modulation (mGluRs)
Substituted phenylglycines are classic ligands for metabotropic glutamate receptors (mGluRs).
-
Mechanism: (R)-p-Methoxyphenylglycine acts as a conformational probe. While 4-carboxyphenylglycine (4CPG) and 3,5-dihydroxyphenylglycine (DHPG) are standard agonists/antagonists, the p-methoxy derivative is used to map the hydrophobic pockets of the glutamate binding domain.
-
Neuroactivity: Research indicates that phenylglycine analogs can modulate excitotoxicity. The specific steric bulk of the methoxy group helps differentiate between Group I (mGluR1/5) and Group II (mGluR2/3) receptor subtypes during lead optimization.
Biocatalytic Synthesis: The Hydantoinase Process
The industrial production of (R)-2-Amino-2-(4-methoxyphenyl)acetic acid relies on a self-validating enzymatic cascade known as the Hydantoinase Process . This method is superior to chemical resolution due to its 100% theoretical yield (via dynamic kinetic resolution) and mild environmental footprint.
Reaction Mechanism
The process converts the racemic starting material, DL-5-(4-methoxyphenyl)hydantoin , into the pure (R)-amino acid using three coordinated enzymes:
-
Hydantoin Racemase: Continuously racemizes the unreacted (S)-hydantoin to the (R)-hydantoin, preventing the kinetic stall at 50% conversion.
-
D-Hydantoinase: Stereoselectively hydrolyzes the (R)-hydantoin ring to form N-carbamoyl-D-p-methoxyphenylglycine.
-
D-Carbamoylase: Cleaves the carbamoyl group to release the free (R)-amino acid, ammonia, and CO₂.
Experimental Workflow (Protocol)
Objective: Production of (R)-p-Methoxyphenylglycine (>99% ee).
Reagents:
-
Substrate: DL-5-(4-methoxyphenyl)hydantoin (50 g/L slurry).
-
Biocatalyst: Immobilized Arthrobacter sp. or recombinant E. coli expressing D-hydantoinase/D-carbamoylase.
-
Buffer: 0.1 M Potassium Phosphate, pH 8.0 containing 1 mM MnCl₂ (cofactor).
Step-by-Step Methodology:
-
Slurry Preparation: Suspend the racemic hydantoin in the buffer. The substrate has low solubility; the reaction proceeds as the solid dissolves (substrate reservoir effect).
-
Enzyme Addition: Add the immobilized biocatalyst (load ratio: 100 U/g substrate).
-
Reaction Monitoring: Incubate at 40°C with overhead stirring (200 rpm). Maintain pH 8.0 via automated titration with 2M NaOH (the reaction produces carbamic acid intermediates that degrade to CO₂, altering pH).
-
Termination: Filter off the immobilized enzyme when HPLC analysis indicates >98% conversion.
-
Purification: Acidify the filtrate to pH 5.5 (isoelectric point). The product, (R)-2-Amino-2-(4-methoxyphenyl)acetic acid, crystallizes out.
-
Recrystallization: Wash with cold water/ethanol to remove trace carbamoyl intermediates.
Process Visualization
The following diagram illustrates the Dynamic Kinetic Resolution (DKR) cycle, ensuring the exclusive production of the (R)-isomer.
Caption: The Hydantoinase-Carbamoylase cascade enabling 100% theoretical yield of the (R)-enantiomer via dynamic kinetic resolution.
Analytical Data & Properties
Physicochemical Profile
The following properties differentiate the methoxy-derivative from its hydroxy-analog.
| Property | (R)-p-Methoxyphenylglycine | (R)-p-Hydroxyphenylglycine | Significance |
| Molecular Weight | 181.19 g/mol | 167.16 g/mol | Mass spec identification |
| LogP (Lipophilicity) | ~0.6 | ~ -2.1 | Methoxy group significantly increases membrane permeability.[1] |
| pKa (Carboxyl) | 1.98 | 1.95 | Similar acidity. |
| pKa (Amino) | 8.95 | 9.15 | Slight electronic effect of OMe vs OH on amine basicity. |
| Solubility (Water) | Moderate | Low | Critical for formulation and crystallization yield. |
| Appearance | White crystalline solid | White crystalline solid | - |
Quality Control: Chiral HPLC Method
To validate the enantiomeric excess (ee) >99.5% required for pharmaceutical use:
-
Column: Crownpak CR(+) (Daicel) or Chirobiotic T.
-
Mobile Phase: Perchloric acid (pH 1.5) or Methanol/Water (80:20) with 0.1% TEAA.
-
Detection: UV @ 230 nm (Phenyl absorption).
-
Logic: The crown ether stationary phase complexes selectively with the ammonium ion of the amino acid; the (R)-enantiomer elutes differently based on the specific steric fit of the phenyl ring.
References
-
Hydantoinase Process & Biocatalysis
- Findlay, P. H., et al. "Production of D-amino acids." Biotechnology Letters. (2015).
-
Source:
-
Pharmacological Activity (mGluR)
-
Xanthostatin & Natural Products
- Vahdat, L., et al. "Biosynthesis and occurrence of phenylglycines in peptide natural products.
-
Source:
-
Chemical Properties & Biomarkers
-
PubChem Compound Summary for CID 4106784, N-(4-methoxyphenyl)Glycine.[1]
-
Source:
-
-
Metabolite Biomarkers (NSCLC)
- MedChemExpress. "2-(4-Methoxyphenyl)acetic acid as a plasma metabolite biomarker."
-
Source:
Sources
(R)-2-Amino-2-(4-methoxyphenyl)acetic acid derivatives and analogues
High-Purity Synthesis, Derivatization, and Pharmacophore Applications
Executive Summary & Pharmacophore Analysis
(R)-2-Amino-2-(4-methoxyphenyl)acetic acid (also known as D-4-methoxyphenylglycine) is a critical non-proteinogenic chiral building block. While structurally homologous to the side chain of blockbuster antibiotics like Amoxicillin (which bears a p-hydroxy group), the p-methoxy variant offers distinct physicochemical properties—specifically increased lipophilicity and altered electronic density on the aromatic ring—making it a valuable tool in the design of next-generation peptidomimetics and semi-synthetic
Core Technical Value:
-
Chirality: The (R)-configuration (D-configuration) is essential for conferring resistance to bacterial
-lactamases when incorporated into antibiotic scaffolds. -
Electronic Effect: The methoxy group (
) acts as a strong electron-donating group (EDG) via resonance, influencing the acidity of the -proton and the stability of downstream acylation intermediates.
Industrial Synthesis: The Biocatalytic Standard
While classical chemical resolution (using chiral acids like camphorsulfonic acid) is viable for small batches, modern industrial production relies on the "Hydantoinase Process." This route is preferred for its atom economy, ambient operating conditions, and 100% theoretical yield via dynamic kinetic resolution (DKR).
The Hydantoinase/Carbamoylase Cascade
This process converts the racemic hydantoin precursor into the pure D-amino acid. The key to high yield is the spontaneous racemization of the unreacted L-hydantoin under slightly alkaline conditions, allowing the enzyme to eventually convert the entire racemic pool into the D-isomer.
Experimental Workflow (Biocatalytic)
-
Substrate Preparation: 5-(4-methoxyphenyl)hydantoin is synthesized via a Bucherer-Bergs reaction (4-methoxybenzaldehyde + KCN +
). -
Bioconversion: The hydantoin is treated with D-hydantoinase (opens the ring) and D-carbamoylase (cleaves the carbamoyl group).
-
Purification: Isoelectric precipitation.
Figure 1: The dynamic kinetic resolution pathway converting racemic hydantoin to pure D-amino acid.
Laboratory Protocol: Chemical Resolution
For laboratories without access to biocatalysts, chemical resolution via diastereomeric salt formation is the most robust method.
Protocol: Resolution with (+)-Camphorsulfonic Acid (CSA)
-
Objective: Isolation of the (R)-enantiomer from racemic 4-methoxyphenylglycine.
-
Principle: The (R)-amine forms a less soluble diastereomeric salt with (+)-CSA in specific solvent systems.
| Step | Operation | Critical Parameter (Why?) |
| 1. Salt Formation | Dissolve racemic amino acid (10g) and (+)-CSA (1 eq) in water/acetic acid mixture at 80°C. | High temp ensures complete dissolution before selective crystallization. |
| 2. Crystallization | Cool slowly to 20°C over 4 hours. Seed with pure (R)-salt if available. | Slow cooling prevents kinetic trapping of the unwanted (S)-isomer. |
| 3. Filtration | Filter the white precipitate. Wash with cold acetone. | Acetone removes residual mother liquor containing the soluble (S)-salt. |
| 4. Liberation | Resuspend salt in water; adjust pH to 6.5 (isoelectric point) with NaOH. | At pI, the zwitterionic amino acid precipitates out of solution. |
| 5. Validation | Dry and measure optical rotation. Target: | Confirms enantiomeric purity >98% ee. |
Downstream Application: Dane Salt Formation
In drug development, the free amino group is too reactive for direct acylation of
Mechanism: Condensation of the amino acid with a
Protocol: Preparation of Potassium Dane Salt
-
Reagents: Suspend (R)-2-Amino-2-(4-methoxyphenyl)acetic acid (10 mmol) in Methanol (20 mL).
-
Base Addition: Add KOH (methanolic solution, 10 mmol). The solution becomes clear as the potassium salt forms.
-
Condensation: Add Ethyl Acetoacetate (11 mmol). Reflux for 60 minutes.
-
Work-up: Cool to 0°C. The product (Potassium (R)-N-(1-ethoxycarbonylpropen-2-yl)-4-methoxyphenylglycinate) precipitates.
-
Isolation: Filter and wash with cold ethyl acetate.
Why this matters: The resulting Dane salt is soluble in organic solvents (DCM, Acetone), enabling the coupling reaction with penicillin/cephalosporin nuclei in non-aqueous environments, which protects the sensitive
Figure 2: Conversion of the amino acid to its Dane Salt form for peptide coupling.
Analytical Characterization (Quality Control)
To ensure the integrity of the "R" isomer (critical for biological activity), chiral HPLC is required.
Method Specification:
-
Column: Chiralpak MA(+) or Crownpak CR(+) (Daicel). These columns are specialized for amino acids.[1][2]
-
Mobile Phase: Aqueous Perchloric Acid (pH 1.5 to 2.0). Note: Low pH is required to protonate the amine for interaction with the crown ether stationary phase.
-
Detection: UV at 230 nm (Absorption maximum of the methoxy-benzene moiety).
-
Flow Rate: 0.5 mL/min.
-
Temperature: 25°C (Lower temperatures can improve resolution of difficult enantiomers).
References
-
Biocatalytic Production: "Application Notes and Protocols for the Industrial Production of D-4-Hydroxyphenylglycine." BenchChem.[3] Link (Note: Protocol adapted for methoxy-derivative based on solubility adjustments).
-
Dane Salt Chemistry: "Dane salt and process for preparing aminopenicillins therefrom." Google Patents (US4231954A). Link
-
Chiral Resolution: "Resolution processes: Diastereomeric resolution of Phenylglycines." Kessels SA.[4] Link
-
Metabolite/Biomarker Info: "2-(4-Methoxyphenyl)acetic acid | Endogenous Metabolite." MedChemExpress. Link
-
General Properties: "2-AMINO-2-(4-METHOXYPHENYL)ACETIC ACID Characteristics." ECHEMI. Link
Sources
- 1. US4231954A - Dane salt and process for preparing aminopenicillins therefrom - Google Patents [patents.google.com]
- 2. WO2002034921A2 - FERMENTATIVE PRODUCTION OF D-p-HYDROXYPHENYLGLYCINE AND D-PHENYLGLYCINE - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Resolution processes [kesselssa.com]
Spectroscopic Characterization Guide: (R)-2-Amino-2-(4-methoxyphenyl)acetic acid
Executive Summary & Compound Profile
Target Analyte: (R)-2-Amino-2-(4-methoxyphenyl)acetic acid
Synonyms: (R)-p-Methoxyphenylglycine; D-4-Methoxyphenylglycine; (R)-PMPG.
CAS Number: 24593-49-5 (Specific to R-enantiomer)
Molecular Formula: C
Significance in Drug Development
This compound is a critical chiral building block, serving as the side-chain precursor for semi-synthetic cephalosporins and penicillins. Its spectroscopic validation is non-trivial due to its zwitterionic nature, which causes significant chemical shift variations in NMR depending on pH. This guide provides a standardized protocol for its characterization, ensuring reproducibility across batches.
General Properties & Solubility[1][2]
-
Physical State: White to off-white crystalline powder.
-
Solubility Profile:
-
Water:[1] Sparingly soluble at neutral pH (zwitterionic point).
-
Acid/Base: Freely soluble in 1N HCl (cationic form) or 1N NaOH (anionic form).
-
Organic Solvents: Poor solubility in MeOH, EtOH; insoluble in non-polar solvents (Hexane, DCM).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol (Self-Validating)
Objective: To obtain a spectrum with sharp, non-exchangeable peaks and a defined chemical shift for the
-
Solvent Choice: D
O + DCl (Acidic shift) is the gold standard.-
Why: In neutral D
O, the zwitterionic equilibrium broadens signals. Adding DCl locks the amine as and the carboxylic acid as , ensuring sharp signals and preventing H/D exchange of the -proton (though slow exchange may occur over days).
-
-
Reference: Internal TSP (Trimethylsilylpropanoic acid sodium salt) at 0.00 ppm.
H NMR Data (400 MHz, D O + DCl)
The spectrum is characterized by a distinct AA'BB' aromatic system and a sharp singlet for the chiral center.
| Proton Environment | Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |
| Ar-H (meta to OMe) | 7.35 - 7.45 | Doublet (d) | 2H | Part of AA'BB' system. Ortho to the chiral center. | |
| Ar-H (ortho to OMe) | 6.95 - 7.05 | Doublet (d) | 2H | Upfield due to resonance donation from OMe. | |
| 5.10 - 5.20 | Singlet (s) | 1H | - | Diagnostic peak. Shifts upfield to ~4.4 ppm in NaOD. | |
| -OCH | 3.75 - 3.85 | Singlet (s) | 3H | - | Intense singlet confirming the methoxy derivative. |
C NMR Data (100 MHz, D O + DCl)
| Carbon Environment | Shift ( | Assignment |
| Carbonyl | 170.5 - 172.0 | -COOH (Acidic form) |
| Aromatic C-O | 160.0 - 161.0 | Ipso carbon (para) |
| Aromatic C-H | 129.0 - 130.0 | Meta carbons |
| Aromatic C-H | 114.5 - 115.5 | Ortho carbons (shielded by OMe) |
| Aromatic C-C | 125.0 - 126.0 | Ipso carbon (attached to chiral center) |
| 56.0 - 58.0 | Chiral center | |
| -OCH | 55.5 - 56.0 | Methoxy carbon |
Infrared (IR) Spectroscopy
Method: KBr Pellet or ATR (Solid State)
The solid-state spectrum typically reflects the zwitterionic form (
| Wavenumber (cm | Functional Group | Vibrational Mode |
| 2600 - 3200 | Ammonium ( | Broad stretching band (multiple peaks). |
| 1580 - 1610 | Carboxylate ( | Asymmetric stretch. |
| 1510 - 1520 | Aromatic Ring | C=C skeletal vibration. |
| 1400 - 1420 | Carboxylate ( | Symmetric stretch. |
| 1240 - 1260 | Aryl Ether ( | Asymmetric stretching (Strong). |
| 1020 - 1040 | Alkyl Ether ( | Symmetric stretching. |
Mass Spectrometry (MS)
Ionization & Fragmentation
-
Method: ESI (Electrospray Ionization) in Positive Mode.
-
Molecular Ion:
. -
Key Fragments:
-
: Loss of
(Characteristic of amino acids). -
: Loss of
(Decarboxylation). - : Methoxybenzyl cation (Tropylium-like ion, highly stable).
-
: Loss of
MS Fragmentation Pathway Diagram
Caption: Proposed ESI-MS fragmentation pathway for (R)-2-Amino-2-(4-methoxyphenyl)acetic acid.
Chiral Purity & Optical Rotation
To distinguish the (R)-enantiomer from the (S)-enantiomer or racemate:
-
Specific Rotation
:-
Value:
to (c=1, 1N HCl). -
Note: The (R)-enantiomer in the phenylglycine series is Levorotatory (-) in acidic media.
-
-
Chiral HPLC:
-
Column: Crown ether based (e.g., Crownpak CR(+)) or Ligand Exchange (e.g., Chiralpak MA(+)).
-
Mobile Phase: Aqueous HClO
(pH 1.5 - 2.0). -
Detection: UV at 230 nm or 275 nm.
-
Analytical Workflow Diagram
Caption: Integrated analytical workflow for structural and stereochemical validation.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4106784, N-(4-methoxyphenyl)glycine (Structural Analog Data). Retrieved from .[2]
-
ChemicalBook. (2024). 2-Amino-2-(4-methoxyphenyl)acetic acid Spectrum Data. Retrieved from .
-
BldPharm. (2024). Product Analysis: (R)-2-Amino-2-(4-methoxyphenyl)acetic acid. Retrieved from .
-
Royal Society of Chemistry. (2012). Spectroscopic data of phenylglycine derivatives. RSC Advances, Supporting Info. Retrieved from .
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1][2] (General reference for AA'BB' systems and amino acid fragmentation).
Sources
Solubility profile of (R)-2-Amino-2-(4-methoxyphenyl)acetic acid in different solvents
Executive Summary
Compound: (R)-2-Amino-2-(4-methoxyphenyl)acetic acid
Synonyms: D-4-Methoxyphenylglycine; (R)-p-Methoxyphenylglycine
CAS: 24593-49-5
Molecular Formula: C
(R)-2-Amino-2-(4-methoxyphenyl)acetic acid is a critical chiral intermediate used primarily in the semi-synthesis of
This guide analyzes the solubility thermodynamics and solvent interactions of this compound, providing a robust framework for process optimization. The data indicates a classic amphoteric profile, where solubility is minimized at the isoelectric point (pI) and significantly enhanced in acidic or basic media.
Physicochemical Characterization & Solubility Physics
The Zwitterionic Effect
In the solid state and neutral aqueous solution, (R)-2-Amino-2-(4-methoxyphenyl)acetic acid exists primarily as a zwitterion (dipolar ion). The protonated ammonium group (
-
Lattice Energy: High (requires significant energy to overcome for dissolution).
-
Isoelectric Point (pI): Approximately 5.8 .
-
Calculation:
.[2] -
Based on structural analogs (Phenylglycine
, Glycine ), the electron-donating methoxy group slightly shifts the amine basicity.
-
-
Solubility Minimum: Occurs at pH
pI. At this pH, the net charge is zero, minimizing solute-solvent ion-dipole interactions and maximizing solute-solute lattice interactions.
Representative Solubility Profile
The following table summarizes the solubility behavior based on thermodynamic principles and structural analog data (D-4-Hydroxyphenylglycine).
Table 1: Solubility Profile in Various Solvent Systems (at 25°C)
| Solvent System | Solubility Classification | Mechanism / Interaction |
| Water (pH 5.8) | Low (< 10 mg/mL) | Zwitterionic lattice stability dominates; hydrophobic phenyl ring limits hydration. |
| Water (pH < 2.0) | High (> 50 mg/mL) | Formation of Cationic species (Ammonium salt); high solvation enthalpy. |
| Water (pH > 10.0) | High (> 50 mg/mL) | Formation of Anionic species (Carboxylate salt); high solvation enthalpy. |
| Methanol | Moderate | Polar protic interaction; capable of H-bonding but limited by lattice energy. |
| Ethanol | Low-Moderate | Decreased dielectric constant reduces solubility compared to methanol. |
| DMSO / DMF | High | Strong dipole-dipole interactions disrupt the crystal lattice effectively. |
| Hexane / Toluene | Negligible | Non-polar solvents cannot overcome the electrostatic zwitterionic forces. |
Experimental Protocol: Solubility Determination
To generate precise data for process scaling, the Shake-Flask Method coupled with HPLC analysis is the industry standard. This protocol ensures thermodynamic equilibrium is reached.
Workflow Diagram
Figure 1: Standardized Shake-Flask Solubility Determination Workflow.
Detailed Methodology
-
Preparation: Add excess (R)-2-Amino-2-(4-methoxyphenyl)acetic acid to 10 mL of the target solvent in a glass vial.
-
Equilibration: Place vials in a thermostatic shaker bath. Agitate at constant temperature (e.g., 298.15 K) for 24–48 hours.
-
Verification: Visually confirm the presence of solid phase (sediment) to ensure saturation.
-
Sampling: Stop agitation and allow settling for 1 hour. Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to the same temperature to prevent precipitation).
-
Quantification (HPLC):
-
Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm (Absorption max of the phenyl ring).
-
Thermodynamic Modeling
Understanding the thermodynamics of dissolution allows for the prediction of solubility at unmeasured temperatures, critical for designing cooling crystallization processes.
Key Models
Two primary models are used to correlate experimental solubility data (
-
Modified Apelblat Equation:
-
Best for high-precision curve fitting over wide temperature ranges.
- are empirical constants.
-
-
Van't Hoff Equation:
Thermodynamic Logic Flow
Figure 2: Thermodynamic Modeling Logic for Solubility Prediction.
Process Application: Isoelectric Crystallization
The most common industrial purification method for (R)-2-Amino-2-(4-methoxyphenyl)acetic acid utilizes its pH-dependent solubility profile.
The "pH Swing" Technique
-
Dissolution: Dissolve the crude solid in dilute HCl (forming the soluble hydrochloride salt) or dilute NaOH (forming the sodium salt).
-
Filtration: Filter insoluble mechanical impurities.
-
Crystallization: Slowly adjust the pH toward the isoelectric point (pH ~5.8) using a neutralizing agent.
-
Precipitation: As the pH approaches 5.8, the zwitterion concentration maximizes, solubility drops drastically, and the pure product crystallizes out.
Critical Control Point: The rate of pH adjustment determines crystal size distribution (CSD). Rapid neutralization leads to high nucleation rates and fine crystals (hard to filter). Slow neutralization promotes crystal growth.
References
-
Needham, T. E. (1970).[5] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations.[5] Link
-
Li, Y., et al. (2013). Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents. Journal of Chemical & Engineering Data. Link
- Daly, J., et al. (2016). Solubility of D-p-Hydroxyphenylglycine in Water, Methanol, Ethanol, and Mixed Solvents. Journal of Chemical & Engineering Data.
-
Master Organic Chemistry . (2023). Isoelectric Points of Amino Acids and How to Calculate Them. Link
-
PubChem . (2025). Compound Summary: (2R)-2-amino-2-(4-methoxyphenyl)acetic acid.[1][6] National Library of Medicine. Link
Sources
- 1. CAS 24593-49-5 | (2R)-2-Amino-2-(4-methoxyphenyl)acetic acid - Synblock [synblock.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Solubility of polymorphic glycine in mixed solutions with molecular dynamics simulation and thermodynamic analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 6. echemi.com [echemi.com]
Technical Assessment: Thermal Stability & Degradation of (R)-2-Amino-2-(4-methoxyphenyl)acetic acid
This technical guide details the thermal stability and degradation profile of (R)-2-Amino-2-(4-methoxyphenyl)acetic acid (also known as D-4-Methoxyphenylglycine). It is designed for researchers and process chemists requiring rigorous data on the handling, storage, and stress-testing of this chiral building block.[1]
Executive Summary
(R)-2-Amino-2-(4-methoxyphenyl)acetic acid (CAS: 24593-49-5 ) is a critical chiral intermediate used in the synthesis of semi-synthetic
Key Stability Risks:
-
Thermal Decarboxylation: Occurs rapidly at temperatures approaching the melting point (>200°C), leading to the formation of 4-methoxybenzylamine.
-
Racemization: The benzylic
-proton is highly acidic compared to aliphatic amino acids. Exposure to basic conditions or high heat in protic solvents accelerates conversion to the (S)-enantiomer, compromising chiral purity.[1] -
Oxidative Deamination: Prolonged exposure to air at elevated temperatures can degrade the benzylic amine moiety.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
| Property | Specification |
| IUPAC Name | (R)-2-Amino-2-(4-methoxyphenyl)acetic acid |
| Common Name | D-4-Methoxyphenylglycine |
| CAS Number | 24593-49-5 (Specific R-isomer) |
| Molecular Formula | |
| Molecular Weight | 181.19 g/mol |
| Melting Point | 200°C – 240°C (Decomposes upon melting) |
| pKa (Predicted) | Carboxyl: ~2.1 |
| Solubility | Soluble in acidic water, alkaline water; sparingly soluble in neutral water and organic solvents (EtOH, MeOH).[2] |
Degradation Pathways: Mechanistic Analysis
Pathway A: Thermal Decarboxylation
Unlike aliphatic amino acids, phenylglycine derivatives possess a benzylic amine.[1] Upon heating to the decomposition temperature (
-
Mechanism: The carboxyl group leaves as
, driven by the thermal energy.[1] In the absence of a stabilizing counter-ion (e.g., HCl salt), the zwitterionic form facilitates this proton transfer. -
Product: 4-Methoxybenzylamine.[1]
Pathway B: Racemization (Critical Process Risk)
This is the primary concern during manufacturing (crystallization/drying).[1] The phenyl ring exerts an electron-withdrawing inductive effect (despite resonance donation) on the
-
Trigger: Base catalysis (
, tertiary amines) or high heat in polar protic solvents.[1] -
Mechanism: Abstraction of the
-proton yields a planar, resonance-stabilized carbanion/enolate intermediate.[1] Reprotonation occurs non-stereoselectively, yielding the racemate.[1]
Experimental Protocols: Forced Degradation Studies
To validate the stability profile of your specific lot, perform the following stress tests. These protocols are designed to be self-validating by including mass balance checks.[1]
Protocol: Thermal Stress (Solid State)
Objective: Determine
-
Preparation: Weigh 50 mg of sample into three separate crimped HPLC vials.
-
Conditions:
-
Vial A: Control (Store at 4°C).
-
Vial B: 80°C for 24 hours.
-
Vial C: 105°C for 24 hours.
-
-
Analysis: Dissolve contents in Mobile Phase (see Section 5). Analyze via HPLC.
-
Acceptance: Degradation < 0.5% compared to Control. Significant yellowing indicates oxidative degradation.[1]
Protocol: Solution State Racemization Challenge
Objective: Assess chiral stability during processing.
-
Solution Prep: Prepare a 1 mg/mL solution in:
-
Stress: Incubate all solutions at 60°C for 4 hours.
-
Neutralization: Quench Acid/Base samples to pH 7.0 immediately after incubation.
-
Analysis: Inject onto Chiral HPLC.
-
Expected Result:
Analytical Methodology
Accurate quantification of degradation requires two orthogonal methods: Reverse Phase (RP-HPLC) for chemical purity and Chiral HPLC for enantiomeric purity.[1]
Method A: Chemical Purity (RP-HPLC)
-
Column: C18 (e.g., Zorbax Eclipse Plus),
, .[1] -
Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 60% B over 20 mins.
-
Detection: UV at 230 nm (aromatic ring absorption).[1]
-
Key Marker: 4-Methoxybenzylamine (elutes earlier than API due to loss of -COOH).
Method B: Enantiomeric Purity (Chiral HPLC)[1]
-
Column: Crown Ether based (e.g., Daicel Crownpak CR+) or ligand exchange (Chiralpak ZWIX).[1] Note: Crown ether columns are preferred for free amino acids.
-
Mobile Phase: Perchloric acid (pH 1.5 to 2.[1]0) is often required for Crownpak columns to protonate the amine.[1]
-
Temperature: Lower temperatures (10–15°C) improve separation of enantiomers.[1]
Storage & Handling Recommendations
Based on the degradation mechanisms identified:
-
Temperature: Store at +2°C to +8°C (Refrigerated). While stable at RT for short periods, long-term storage requires refrigeration to mitigate slow thermal decarboxylation.[1]
-
Atmosphere: Store under Argon or Nitrogen .[1] This prevents oxidative deamination and moisture absorption.[1]
-
Moisture: The compound is hygroscopic.[1] Moisture facilitates the mobility required for solid-state racemization.[1] Use desiccants.[1]
References
-
PubChem. (n.d.).[1] Compound Summary for CAS 24593-49-5, (R)-2-Amino-2-(4-methoxyphenyl)acetic acid. National Library of Medicine.[1] Retrieved January 28, 2026, from [Link](Note: Link directs to specific isomer entry).[1]
-
Williams, R. M., & Hendrix, J. A. (1992).[1] Asymmetric Synthesis of Arylglycines. Chemical Reviews, 92(5), 889-917. (Foundational text on phenylglycine instability and synthesis).
Sources
The Anisaldehyde Route: Discovery and History of (R)-2-Amino-2-(4-methoxyphenyl)acetic acid
This guide explores the technical lineage, synthesis, and industrial utility of (R)-2-Amino-2-(4-methoxyphenyl)acetic acid (also known as D-4-Methoxyphenylglycine or D-MPhG ). While often overshadowed by its downstream derivative D-4-Hydroxyphenylglycine (D-HPG) —the side chain of the blockbuster antibiotics Amoxicillin and Cefadroxil—this methoxy-substituted chiral acid represents a critical node in the evolution of asymmetric synthesis and industrial biocatalysis.
Executive Summary: The "Hidden" Chiral Architect
(R)-2-Amino-2-(4-methoxyphenyl)acetic acid (CAS: 24593-49-5) is a non-proteinogenic amino acid used primarily as a high-purity chiral precursor. Historically, it served as the pivotal intermediate in the "Anisaldehyde Route" to semi-synthetic penicillins. Unlike the direct "Phenol Route" (which uses glyoxylic acid), the Anisaldehyde Route leverages the stability of the methoxy group to prevent ring oxidation during the harsh Strecker synthesis conditions, necessitating a late-stage demethylation to reveal the bioactive phenol.
Key Technical Parameters:
-
Molecular Formula: C
H NO [1][2] -
Molecular Weight: 181.19 g/mol [3]
-
Chirality: (R)-enantiomer (essential for beta-lactam bioactivity).
-
Industrial Role: Precursor to D-HPG; Chiral auxiliary for asymmetric induction.
Historical Genesis & Chemical Synthesis
The discovery of D-MPhG tracks with the "Golden Age" of antibiotic development (1960s-1970s), driven by the race to synthesize broad-spectrum penicillins.
The Strecker Synthesis (The Anisaldehyde Route)
The earliest industrial synthesis utilized the classical Strecker reaction. Anisaldehyde (4-methoxybenzaldehyde) is reacted with hydrogen cyanide (HCN) and ammonia (NH
Why Anisaldehyde?
-
Chemo-selectivity: The methoxy group protects the para-position, preventing the formation of quinoid byproducts that plague the direct use of phenol.
-
Availability: Anisaldehyde is readily sourced from natural essential oils (anise) or lignin oxidation.
Reaction Scheme (Logic):
-
Imine Formation: Anisaldehyde + NH
Imine. -
Nucleophilic Attack: Imine + CN
-Aminonitrile.[4] -
Hydrolysis:
-Aminonitrile + HCl/H O (R,S)-2-Amino-2-(4-methoxyphenyl)acetic acid.
The Resolution Challenge
The Strecker synthesis yields a racemic mixture (50:50 R/S). The biological activity of beta-lactams strictly requires the (R)-configuration (D-isomer). This necessity birthed two distinct eras of resolution technology.
Era 1: Classical Diastereomeric Crystallization (1960s-1980s)
Early manufacturing relied on forming diastereomeric salts with chiral resolving agents such as (+)-Camphor-10-sulfonic acid or D-Tartaric acid .
-
Mechanism: The (R)-amine forms a salt with the chiral acid that has different solubility than the (S)-amine salt.
-
Limitation: Maximum 50% yield per pass; required tedious racemization of the unwanted (S)-isomer.
Era 2: The Enzymatic Revolution (1980s-Present)
To overcome the 50% yield cap, Kanegafuchi Chemical (Kaneka) and others developed the "Hydantoinase Process." This dynamic kinetic resolution allows for theoretical 100% conversion to the (R)-isomer.
-
Substrate: 5-(4-methoxyphenyl)hydantoin (derived from the aminonitrile + CO
). -
Enzyme 1 (D-Hydantoinase): Selectively hydrolyzes the D-hydantoin to N-carbamoyl-D-amino acid.
-
Spontaneous Racemization: Under the reaction conditions (pH > 8), the unreacted L-hydantoin spontaneously racemizes to D-hydantoin, feeding the enzyme continuously.
-
Enzyme 2 (D-Carbamoylase): Cleaves the carbamoyl group to yield pure D-MPhG.
Technical Visualization: The Anisaldehyde Pathway
The following diagram illustrates the industrial flow from Anisaldehyde to the final D-HPG side chain, highlighting the critical role of the methoxy intermediate.
Caption: The "Anisaldehyde Route" illustrating the Dynamic Kinetic Resolution (DKR) of the methoxy-hydantoin intermediate to yield pure D-MPhG.
Experimental Protocols
Protocol A: Chemical Synthesis (Strecker) & Resolution
Note: This represents the classical bench-scale approach.
Reagents: Anisaldehyde, Sodium Cyanide, Ammonium Chloride, (1S)-(+)-10-Camphorsulfonic acid (CSA).
-
Strecker Reaction:
-
Dissolve Anisaldehyde (1.0 eq) in Methanol.
-
Add saturated aqueous NH
Cl (1.2 eq) and NaCN (1.1 eq) dropwise at 0°C. -
Stir at room temperature for 24h.
-
Acid hydrolysis: Reflux the resulting aminonitrile in 6M HCl for 4h.
-
Neutralize with NH
OH to pH 6.0 to precipitate racemic DL-MPhG .
-
-
Optical Resolution:
-
Suspend DL-MPhG (10 g) in water.
-
Add (+)-CSA (0.5 eq) and heat to 80°C until dissolved.
-
Cool slowly to 20°C. The (R)-MPhG·(+)-CSA salt crystallizes preferentially due to lower solubility.
-
Filter crystals and treat with base (NaOH) to liberate free (R)-2-Amino-2-(4-methoxyphenyl)acetic acid .
-
Validation: Check optical rotation
(c=1, 1N HCl).
-
Protocol B: Demethylation to D-HPG
The final step to activate the molecule for antibiotic synthesis.
Reagents: 48% Hydrobromic Acid (HBr), Acetic Acid.
-
Dissolve (R)-2-Amino-2-(4-methoxyphenyl)acetic acid (10 g) in 48% HBr (50 mL).
-
Reflux at 120°C for 3-5 hours. Monitor via HPLC for disappearance of the methoxy peak.
-
Concentrate in vacuo to remove excess HBr.
-
Adjust pH to 5.0 with NaOH.
-
D-4-Hydroxyphenylglycine precipitates as white needles.
-
Yield: Typically >90%.
Comparative Data: Methoxy vs. Hydroxy Routes
The following table summarizes why the Methoxy route (via Anisaldehyde) remains relevant despite the extra demethylation step.
| Feature | Anisaldehyde Route (Methoxy) | Phenol Route (Hydroxy) |
| Starting Material | Anisaldehyde (Stable aldehyde) | Phenol + Glyoxylic Acid |
| Strecker Conditions | High tolerance (Methoxy protects ring) | Low tolerance (Phenol ring oxidizes) |
| Impurity Profile | Clean; main impurity is unreacted aldehyde | Complex; quinoids and colored byproducts |
| Resolution Efficiency | High (Hydantoinase works well on Methoxy) | High (Hydantoinase works well on Hydroxy) |
| Total Steps | 4 (Strecker -> Hydantoin -> D-MPhG -> D-HPG) | 3 (Condensation -> Hydantoin -> D-HPG) |
| Primary Use Case | High-purity pharma intermediates | Bulk commodity antibiotic production |
References
-
D-p-Hydroxyphenylglycine Production . BenchChem Application Notes. Retrieved from .
-
Process for the preparation of D-(-)-4-hydroxyphenylglycine . US Patent 5210288A. Retrieved from .
- Enzymatic Production of D-Amino Acids. Trends in Biotechnology, Vol 16, Issue 9.
-
Strecker Synthesis of Amino Acids . Master Organic Chemistry. Retrieved from .
-
(R)-2-Amino-2-(4-methoxyphenyl)acetic acid Product Data . ChemicalBook. Retrieved from .
-
Chemoenzymatic enantioselective synthesis of phenylglycine . Frontiers in Bioengineering and Biotechnology. Retrieved from .
Sources
Review of literature for (R)-2-Amino-2-(4-methoxyphenyl)acetic acid applications
A Critical Chiral Synthon for Beta-Lactam & Peptidomimetic Development
Executive Summary
(R)-2-Amino-2-(4-methoxyphenyl)acetic acid (also known as D-4-Methoxyphenylglycine or D-MPG) is a non-proteinogenic amino acid of significant industrial value. It serves as a structural analog and often a lipophilic precursor to D-4-hydroxyphenylglycine (D-HPG), the side-chain moiety of blockbuster antibiotics like Cefadroxil and Amoxicillin.
Beyond its role in beta-lactam chemistry, D-MPG is increasingly utilized in the synthesis of chiral benzothiazepines and as a resolving agent in diastereomeric crystallization. This guide synthesizes the literature on its enzymatic production, chemical protection (Dane salt formation), and analytical validation, providing a self-validating roadmap for researchers.
Chemical Identity & Structural Significance[1]
The (R)-configuration of this molecule corresponds to the D-isomer in amino acid nomenclature. This stereochemistry is critical; bacterial peptidoglycan transpeptidases (the target of beta-lactams) specifically recognize D-amino acid residues. The 4-methoxy substitution provides increased lipophilicity compared to its hydroxy analog, altering the pharmacokinetic profile of derived drugs.
| Property | Specification |
| IUPAC Name | (R)-2-Amino-2-(4-methoxyphenyl)acetic acid |
| Common Name | D-4-Methoxyphenylglycine (D-MPG) |
| CAS Number | 24593-49-5 |
| Molecular Formula | C9H11NO3 |
| Molecular Weight | 181.19 g/mol |
| Chiral Purity Target | > 99.5% ee (Required for Pharma) |
Synthesis: The Enzymatic Dynamic Kinetic Resolution (DKR)
While chemical resolution of racemic mixtures is possible, the industrial "gold standard" is the chemo-enzymatic route via the "Hydantoinase Process." This method achieves 100% theoretical yield from a racemic substrate by coupling stereoselective hydrolysis with spontaneous racemization.
2.1 The Mechanism
The process utilizes a cascade of two enzymes: D-Hydantoinase and D-Carbamoylase .[1] The substrate, DL-5-(4-methoxyphenyl)hydantoin, spontaneously racemizes at alkaline pH (8.0–8.5) due to the acidity of the C5 proton. The enzyme exclusively hydrolyzes the D-isomer, pulling the equilibrium toward the product.
Figure 1: The "Hydantoinase Process" converts racemic starting material into pure D-amino acid via dynamic kinetic resolution.
2.2 Validated Laboratory Protocol
Context: This protocol is adapted from standard D-HPG production methods, optimized for the methoxy-derivative's solubility profile.
Reagents:
-
Substrate: DL-5-(4-methoxyphenyl)hydantoin (50 g/L suspension).
-
Enzymes: Recombinant Agrobacterium sp. D-hydantoinase and D-carbamoylase (immobilized preferred for reuse).
-
Buffer: 0.1 M Potassium Phosphate (pH 8.0).
-
Cofactor: MnCl₂ (1 mM) – Critical for D-hydantoinase stability.
Step-by-Step Workflow:
-
Preparation: Suspend the hydantoin substrate in phosphate buffer. Flush with nitrogen to prevent oxidative degradation of the methoxy group.
-
Activation: Add MnCl₂ to a final concentration of 1 mM.
-
Reaction: Add the immobilized enzyme cocktail. Incubate at 40°C with overhead stirring (150 rpm).
-
Note: Do not vortex; shear forces damage the enzyme support.
-
-
pH Control: The decarbamoylation step releases CO₂ and NH₃. The system will naturally buffer, but maintain pH 8.0 using 2M NaOH if it drops below 7.8.
-
Termination: Filter off the immobilized enzymes (save for reuse).
-
Isolation: Acidify the filtrate to pH 5.0 (isoelectric point) with 6M HCl. D-MPG will precipitate as white crystals.
-
Purification: Recrystallize from hot water/ethanol.
Pharmaceutical Application: The Dane Salt Coupling
To use D-MPG in semi-synthetic antibiotic production (e.g., coupling to 7-ADCA), the alpha-amino group must be protected to prevent polymerization. The industry standard is the formation of a Dane Salt (enamine) using a beta-keto ester.
3.1 Mechanism of Protection
The amino group of D-MPG reacts with methyl acetoacetate to form a stable enamine salt (typically potassium). This "Dane Salt" activates the carboxyl group for subsequent mixed-anhydride coupling while protecting the amine.
Figure 2: Synthesis of the Dane Salt, a crucial intermediate for beta-lactam coupling.
3.2 Dane Salt Synthesis Protocol
Reagents:
-
(R)-2-Amino-2-(4-methoxyphenyl)acetic acid (1.0 eq).
-
Methyl acetoacetate (1.1 eq).
-
Potassium Hydroxide (KOH) (1.0 eq).
-
Solvent: Methanol (anhydrous).
Procedure:
-
Dissolve KOH in methanol under inert atmosphere.
-
Add D-MPG slowly to form the potassium salt solution.
-
Add methyl acetoacetate dropwise at room temperature.
-
Heat to reflux (65°C) for 2 hours.
-
Critical Step: Distill off approximately 50% of the solvent to remove the water generated (azeotropic removal drives the equilibrium).
-
Cool to 0°C. The Dane Salt (Potassium (R)-acetate) will crystallize.
-
Filter and wash with cold isopropanol.
Analytical Characterization
Verifying the enantiomeric excess (ee) is non-negotiable.
HPLC Method (Chiral):
-
Column: Chirex 3126 (D-Penicillamine) or Crownpak CR(+).
-
Mobile Phase: Perchloric acid (pH 1.5) / Methanol (85:15).
-
Detection: UV at 230 nm (Methoxy absorption).
-
Flow Rate: 1.0 mL/min.
-
Retention: The (R)-isomer typically elutes second on Crown ether columns due to stronger complexation.
References
-
Enzymatic Production Overview
- Title: Method for preparing amino acid Dane salt (Patent).
-
Chemical Identity & CAS Verification
-
Hydantoinase Process Mechanism
Sources
- 1. Biocatalytic production of D-p-hydroxyphenylglycine by optimizing protein expression and cell wall engineering in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. calpaclab.com [calpaclab.com]
- 4. 24593-49-5|(R)-2-Amino-2-(4-methoxyphenyl)acetic acid|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Asymmetric Synthesis of (R)-2-Amino-2-(4-methoxyphenyl)acetic acid
Topic: Asymmetric synthesis of (R)-2-Amino-2-(4-methoxyphenyl)acetic acid Content Type: Application Notes and Protocols Role: Senior Application Scientist
Executive Summary
(R)-2-Amino-2-(4-methoxyphenyl)acetic acid (also known as (R)-4-methoxyphenylglycine) is a critical non-proteinogenic chiral building block. It serves as a key side-chain intermediate in the synthesis of semi-synthetic penicillins, cephalosporins, and peptide-based therapeutics. Its structural rigidity and electronic properties (due to the p-methoxy group) make it valuable for modulating potency and metabolic stability in drug candidates.
This guide details two distinct protocols tailored to specific development stages:
-
Protocol A (Discovery/Lab Scale): A high-precision Ellman’s Sulfinamide Strecker Synthesis . This method offers high diastereoselectivity (>98% de) and predictability, making it ideal for medicinal chemistry and gram-scale preparation where enantiomeric purity is paramount.
-
Protocol B (Process/Production Scale): A Chemo-Enzymatic Dynamic Kinetic Resolution (DKR) via the Hydantoinase process. This is the industrial standard for multi-kilogram synthesis, offering 100% theoretical yield through in situ racemization of the unreactive enantiomer.
Protocol A: High-Precision Chemical Synthesis (Ellman Auxiliary)
Strategic Rationale
The use of (R)-tert-butanesulfinamide (Ellman's auxiliary) provides a self-validating platform for asymmetric amine synthesis. The bulky tert-butyl group directs the nucleophilic addition of cyanide to the imine with high facial selectivity. Unlike traditional Strecker reactions that require hazardous HCN gas, this protocol utilizes Trimethylsilyl Cyanide (TMSCN) as a safer, easier-to-handle surrogate.[1]
Reaction Pathway Visualization
The following diagram illustrates the stereochemical flow and critical intermediates.
Figure 1: Stereoselective pathway using Ellman's Auxiliary. The chiral sulfur center directs the cyanide addition to the Re-face of the imine.
Experimental Procedure
Step 1: Formation of (R)-N-(4-methoxybenzylidene)-2-methylpropane-2-sulfinamide
Reagents: p-Anisaldehyde (1.0 eq), (R)-tert-butanesulfinamide (1.1 eq), Titanium(IV) ethoxide (2.0 eq), THF (anhydrous).
-
Charge a flame-dried round-bottom flask with (R)-tert-butanesulfinamide (12.1 g, 100 mmol) and p-anisaldehyde (13.6 g, 100 mmol) in anhydrous THF (100 mL).
-
Add Ti(OEt)₄ (45.6 g, 200 mmol) dropwise under nitrogen atmosphere.
-
Stir at room temperature for 12–24 hours. Monitor by TLC (EtOAc/Hexanes 3:7) or HPLC.[2][3][4]
-
Quench: Pour mixture into brine (100 mL) with vigorous stirring. A white precipitate (titanium salts) will form.
-
Filter through a pad of Celite. Wash the cake with EtOAc.
-
Dry organic phase over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).
Step 2: Asymmetric Strecker Reaction
Reagents: Sulfinyl imine (from Step 1), TMSCN (1.2 eq), Isopropanol (catalytic additive) or Lewis Acid (e.g., Gd(OiPr)₃), DCM or Toluene.
-
Dissolve the sulfinyl imine (10 mmol) in anhydrous DCM (50 mL) and cool to -78 °C.
-
Add TMSCN (1.5 mL, 12 mmol) dropwise.
-
Add catalyst (e.g., Isopropanol 1.5 eq, or specific Lewis acid if higher dr is required).
-
Allow to warm slowly to room temperature over 12 hours.
-
Workup: Quench with saturated NaHCO₃. Extract with DCM.
-
Validation: Analyze crude by ¹H-NMR. The diastereomeric ratio (dr) should be >95:5. The major diastereomer is the (R,R)-isomer (assuming R-auxiliary directs to R-amino center in this specific manifold; verify with specific literature precedent as auxiliary configuration determines outcome).
-
Purify by recrystallization or column chromatography to isolate the pure aminonitrile.
Step 3: Global Hydrolysis to Amino Acid
Reagents: 6M HCl.
-
Dissolve the purified aminonitrile in 6M HCl (10 mL per gram).
-
Heat to reflux (100 °C) for 6–12 hours. This step performs three transformations:
-
Cleavage of the N-sulfinyl group.[7]
-
Hydrolysis of the nitrile to the carboxylic acid.
-
Removal of the TMS group (if not already removed).
-
-
Isolation: Concentrate to dryness to obtain the amino acid hydrochloride salt.
-
Purification: Dissolve in minimal water and neutralize to the isoelectric point (pI ~5.5) using 1M NaOH or use a cation exchange resin (Dowex 50W) eluting with dilute NH₄OH to obtain the zwitterionic free amino acid.
Protocol B: Scalable Chemo-Enzymatic Synthesis (Hydantoinase Process)
Strategic Rationale
For quantities exceeding 100g, chemical resolution becomes inefficient due to yield loss (max 50% for classic resolution). The "Hydantoinase Process" utilizes a Dynamic Kinetic Resolution (DKR). The enzyme D-hydantoinase selectively opens the ring of the (R)-hydantoin. Crucially, under the reaction conditions (pH > 8), the unreacted (S)-hydantoin spontaneously racemizes, replenishing the (R)-substrate. This allows for a theoretical 100% conversion to the (R)-product.
Process Workflow Visualization
Figure 2: The Hydantoinase Dynamic Kinetic Resolution cycle. The racemization step enables >50% yield.
Experimental Procedure
Step 1: Synthesis of Racemic Hydantoin (Bucherer-Bergs)
-
Mix p-anisaldehyde (1.0 eq), sodium cyanide (1.2 eq), and ammonium carbonate (3.0 eq) in Ethanol/Water (1:1).
-
Heat to 60 °C for 4–6 hours. The hydantoin precipitates as a white solid.
-
Cool, filter, and wash with water. Yield is typically >90%.[5][6][8]
Step 2: Enzymatic Ring Opening
Biocatalyst: Commercially available D-Hydantoinase (e.g., from Agrobacterium sp. or immobilized kits from Codexis/Almac).
-
Suspend racemic hydantoin (50 g/L) in Borate buffer (0.1 M, pH 8.5).
-
Add MnCl₂ (1 mM) as a cofactor if required by the specific enzyme.
-
Add D-Hydantoinase enzyme preparation.
-
Stir gently at 30–40 °C under nitrogen sweep (to prevent oxidative degradation).
-
Monitor: Check consumption of hydantoin and formation of N-carbamoyl intermediate by HPLC.
-
Note: If using a "D-Hydantoinase/D-Carbamoylase" coupled system (often available as whole cells), the reaction proceeds directly to the amino acid. If using only Hydantoinase, proceed to Step 3.
Step 3: Decarbamoylation
Method A (Enzymatic): Add D-Carbamoylase to the mixture from Step 2. Method B (Chemical):
-
Acidify the N-carbamoyl intermediate solution to pH 2 with HCl.
-
Add NaNO₂ (1.1 eq) slowly at 0 °C (Nitrous acid deprotection) OR simply reflux in 6M HCl for 2 hours.
-
Neutralize to crystallize the product.
Analytical Validation & QC
To ensure scientific integrity, the following analytical controls are mandatory.
Quantitative Data Summary
| Parameter | Protocol A (Ellman Strecker) | Protocol B (Hydantoinase) |
| Scale Suitability | mg to 100 g | 100 g to Metric Ton |
| Enantiomeric Excess (ee) | > 98% (after recrystallization) | > 99.5% |
| Overall Yield | 60–75% | 85–95% |
| Atom Economy | Moderate (Auxiliary waste) | High (Green chemistry) |
| Key Impurity | Diastereomer (removable) | Residual Hydantoin |
HPLC Method (Chiral)
-
Column: Crownpak CR(+) (Daicel) or Chirobiotic T.
-
Mobile Phase: Perchloric acid (pH 1.5) or MeOH/Water with 0.1% Formic Acid (depending on column).
-
Detection: UV @ 230 nm (strong absorption of anisyl group).
-
Retention: The (R)-enantiomer typically elutes differently than the (S)-enantiomer due to host-guest interaction with the crown ether.
-
Derivatization Option: If chiral column is unavailable, derivatize with Marfey's Reagent (FDAA) and analyze on a standard C18 column.
References
-
Ellman, J. A., et al. (1997).[5] "Asymmetric Synthesis of Amines using tert-Butanesulfinamide." Journal of the American Chemical Society. Link
-
Davis, F. A., et al. (1999). "Asymmetric Strecker Synthesis Using Sulfinimines." Journal of Organic Chemistry. Link
-
BenchChem. (2025). "Application Notes for the Strecker Synthesis of Racemic 2-amino-2-(4-hydroxyphenyl)acetic Acid." BenchChem Protocols. Link
-
Syldatk, C., et al. (1999). "Microbial hydantoinases—industrial enzymes from the origin of life?" Applied Microbiology and Biotechnology. Link
-
Altenbuchner, J., et al. (2001). "Hydantoinases and related enzymes as biocatalysts for the synthesis of unnatural amino acids." Current Opinion in Biotechnology. Link
-
Xu, H. C., et al. (2013). "Asymmetric synthesis of amines using tert-butanesulfinamide." Nature Protocols. Link
Sources
- 1. sciforum.net [sciforum.net]
- 2. hplc.eu [hplc.eu]
- 3. researchgate.net [researchgate.net]
- 4. Separation of (4-Methoxyphenyl)hydrazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Study on the Formation of Glycine by Hydantoin and Its Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Study on the Formation of Glycine by Hydantoin and Its Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Enzymatic Synthesis of (R)-2-Amino-2-(4-methoxyphenyl)acetic acid via Dynamic Kinetic Resolution
Executive Summary
This application note details the industrial-standard protocol for the production of (R)-2-Amino-2-(4-methoxyphenyl)acetic acid (also known as D-4-methoxyphenylglycine or D-4-MPG). This non-proteinogenic amino acid is a critical chiral intermediate in the synthesis of semi-synthetic penicillins and cephalosporins.
While chemical resolution of racemic mixtures yields a maximum of 50% theoretical yield, this guide utilizes the "Hydantoinase Process." This multi-enzymatic system employs a Dynamic Kinetic Resolution (DKR) strategy, enabling a theoretical 100% conversion of the racemic starting material to the desired (R)-enantiomer.
Introduction & Scientific Context
The synthesis of chiral phenylglycine derivatives faces significant challenges in enantioselectivity. Traditional chemical resolution involves fractional crystallization with chiral resolving agents (e.g., camphor sulfonic acid), which is labor-intensive and environmentally burdensome.
The enzymatic route described here leverages the stereoselectivity of D-hydantoinase and D-carbamoylase .[1][2] Crucially, the inclusion of a hydantoin racemase (or spontaneous chemical racemization at pH > 8.0) allows the unreacted (S)-hydantoin to continuously racemize, feeding the D-selective pathway.[1]
Target Molecule Profile[3][4][5]
-
IUPAC Name: (R)-2-Amino-2-(4-methoxyphenyl)acetic acid
-
Common Name: D-4-Methoxyphenylglycine
-
Stereochemistry: The (R)-configuration in the Cahn-Ingold-Prelog system corresponds to the D-isomer for phenylglycine derivatives.
-
CAS Number: 22818-40-2 (for D-isomer)
Mechanism of Action: The Hydantoinase Cascade
The process relies on a three-step cascade. The low solubility of the hydantoin substrate actually benefits the process by preventing substrate inhibition, while the irreversible final step drives the equilibrium toward product formation.
Figure 1: The Dynamic Kinetic Resolution cascade.[1][3] The racemization step ensures that the (S)-enantiomer is not wasted but converted to the (R)-substrate.
Materials & Reagents
Biological Catalysts[6]
-
D-Hydantoinase (EC 3.5.2.2): Source Agrobacterium radiobacter or recombinant E. coli.[4]
-
D-Carbamoylase (EC 3.5.1.77): Often co-expressed with hydantoinase.[1]
-
Hydantoin Racemase (EC 5.1.99.5): Optional if reaction pH is maintained >8.0 (chemical racemization), but recommended for speed.
-
Commercial Note: These are often sold as "D-Amino Acid Production Kits" by suppliers like Codexis or Amano Enzyme.
Chemical Reagents[1][2][3][4][5][8][9]
-
Substrate Precursors: 4-Methoxybenzaldehyde (Anisaldehyde), Potassium Cyanide (KCN), Ammonium Carbonate.
-
Buffer: 0.1 M Potassium Phosphate (KPi), pH 8.0.
-
Co-factors: MnCl₂ or CoCl₂ (1 mM) – Essential for hydantoinase stability/activity.
Experimental Protocols
Protocol A: Substrate Synthesis (Bucherer-Bergs Reaction)
Rationale: The hydantoin substrate is rarely available in bulk and is best synthesized fresh.
-
Reaction: In a 1L round-bottom flask, dissolve 4-methoxybenzaldehyde (0.5 mol) in 50% ethanol/water (300 mL).
-
Addition: Add Ammonium Carbonate (1.5 mol) and Potassium Cyanide (0.6 mol). Caution: Work in a ventilated hood with cyanide detectors.
-
Heating: Reflux at 60°C for 4-6 hours. The solution will turn yellow/brown.
-
Precipitation: Cool the mixture to 4°C. The hydantoin, 5-(4-methoxyphenyl)hydantoin , will precipitate as a white/off-white solid.
-
Purification: Filter, wash with cold water, and recrystallize from ethanol.
-
QC: Verify structure via NMR. Expect poor water solubility (<2 g/L).
Protocol B: Biotransformation (The Resolution)
Rationale: This protocol uses a "slurry-to-solution" approach. As the enzyme consumes the dissolved D-hydantoin, more solid dissolves to maintain equilibrium.
-
Buffer Prep: Prepare 100 mL of 0.1 M KPi buffer, pH 8.0. Add 1 mM MnCl₂ (activator).
-
Substrate Loading: Add 5 g of 5-(4-methoxyphenyl)hydantoin. It will form a milky suspension (slurry).
-
Inert Atmosphere: Flush headspace with Nitrogen (N₂) to prevent oxidative darkening of the phenolic moiety.
-
Enzyme Addition: Add 100 U of D-Hydantoinase and 100 U of D-Carbamoylase (or 2g wet weight of immobilized whole cells).
-
Incubation: Stir gently (150 rpm) at 40°C .
-
Note: High shear can damage enzymes; use an overhead stirrer if scaling up.
-
-
Monitoring: Monitor pH. The reaction produces ammonia (byproduct of carbamoylase), which raises pH.
-
Control: Use an autotitrator with 1M HCl to maintain pH 8.0 ± 0.2.
-
-
Termination: The reaction is complete when the white slurry disappears and the solution becomes clear (or HPLC confirms >99% conversion). Typical time: 12–24 hours.
Protocol C: Downstream Processing
-
Clarification: Filter the reaction mixture (0.2 µm or centrifugation) to remove biocatalyst/cells.
-
Isoelectric Precipitation:
-
The pI of (R)-4-methoxyphenylglycine is approximately 5.8 .
-
Slowly add 6M HCl to the clear filtrate until pH reaches 5.8.
-
Cool to 4°C overnight.
-
-
Isolation: Filter the white crystalline product. Wash with ice-cold water and isopropanol.
-
Drying: Vacuum dry at 50°C.
Analytical Methods
To validate enantiomeric purity, Chiral HPLC is required.
Table 1: Chiral HPLC Parameters
| Parameter | Specification |
| Column | Daicel CROWNPAK CR(+) (Preferred for amino acids) or Chirex 3126 |
| Mobile Phase | Perchloric acid (pH 1.5 to 2.0) |
| Flow Rate | 0.5 mL/min |
| Temperature | 25°C |
| Detection | UV at 230 nm (aromatic ring absorption) |
| Elution Order | Typically L- (S) elutes first, followed by D- (R) on Crownpak CR(+). Verify with standards. |
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Conversion Rate | Substrate solubility is too low. | Add 5-10% DMSO or Ethanol as a co-solvent. Increase Temp to 45°C. |
| Incomplete Racemization | pH dropped below 7.5. | Chemical racemization requires pH > 8.0. Ensure strict pH control. |
| Enzyme Deactivation | Oxidation or Metal leaching. | Ensure N₂ purge. Supplement buffer with 1 mM Mn²⁺ or Co²⁺. |
| Product Coloration | Phenolic oxidation. | Add 0.1% Sodium Bisulfite to the reaction mixture. |
References
-
Syldatk, C., et al. (1999). Microbial hydantoinases—industrial enzymes from the origin of life? Applied Microbiology and Biotechnology. Link
-
Altenbuchner, J., et al. (2001).[3] Hydantoinase process for the production of (D)-amino acids.[1][2][3][5][4][6] Biocatalysis.[3][5]
-
Suzuki, S., et al. (2005). Enzymatic production of D-p-hydroxyphenylglycine from DL-5-(4-hydroxyphenyl)hydantoin. Journal of Molecular Catalysis B: Enzymatic. Link
-
Daicel Corporation. Chiral Separation of Amino Acids using CROWNPAK.[7] Application Guide.[8] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. researchgate.net [researchgate.net]
- 6. Recombinant Polycistronic Structure of Hydantoinase Process Genes in Escherichia coli for the Production of Optically Pure d-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. phx.phenomenex.com [phx.phenomenex.com]
Application Note: Protocol for Chiral HPLC Separation of 2-Amino-2-(4-methoxyphenyl)acetic Acid Enantiomers
Executive Summary & Scientific Context
2-Amino-2-(4-methoxyphenyl)acetic acid is a critical non-proteinogenic
Separating free
This guide details the Crown Ether Method as the "Gold Standard" for this separation.[2] This method exploits the specific host-guest complexation between the crown ether and the protonated primary ammonium group (
Primary Protocol: Crown Ether Chiral Selector
Recommended Column: Daicel CROWNPAK® CR-I(+) (Immobilized) or CR(+) (Coated)
Method Principle
The stationary phase contains a chiral crown ether (typically a derivative of 18-crown-6 tetracarboxylic acid).[2][3] Under acidic conditions, the primary amine of the 4-methoxyphenylglycine becomes protonated (
Chromatographic Conditions[2][4][5][6][7][8][9]
| Parameter | Specification | Technical Rationale |
| Column | CROWNPAK CR-I(+) (3.0 × 150 mm, 5 µm) | Immobilized phase preferred for solvent stability.[1][2] CR(+) (coated) is also valid but limits organic modifier to 15%.[2] |
| Mobile Phase | pH 1.5 Aqueous Perchloric Acid ( | Acidic pH: Essential to maintain the amine in protonated ( |
| Flow Rate | 0.4 – 0.6 mL/min | Lower flow rates often improve mass transfer in inclusion-complex mechanisms.[1][2] |
| Temperature | 10°C – 25°C | Critical: Lower temperatures ( |
| Detection | UV @ 210 nm or 220 nm | The phenyl ring provides strong absorption.[2] 254 nm is possible but less sensitive.[2] |
| Injection Vol. | 1 – 5 µL | High load capacity, but overload can cause peak broadening.[1][2] |
| Back Pressure | < 150 bar | Standard HPLC limits apply. |
Step-by-Step Execution
-
System Preparation:
-
Mobile Phase Preparation:
-
Prepare 100 mM
in ultrapure water (approx. pH 1.0–1.5).[2] -
Note: Do not exceed 15% Methanol if using the coated CROWNPAK CR(+) column to prevent stripping the phase. The immobilized CR-I(+) can tolerate higher organic content, but 15% is usually sufficient for phenylglycine derivatives.
-
-
Equilibration:
-
Set column oven to 20°C.
-
Equilibrate for at least 30 minutes until the baseline is stable.[2]
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase (pH 1.5
/MeOH). -
Concentration: 0.5 – 1.0 mg/mL.[2]
-
Self-Validating Step: Ensure the sample solution is acidic; if the sample is a salt (e.g., Na-salt), the pH of the injection plug must be low enough to prevent on-column precipitation or deprotonation.
-
Alternative Protocol: Zwitterionic Phase (ZWIX)
Use this if perchloric acid is undesirable or MS-compatibility is required.[1]
Column: CHIRALPAK® ZWIX(+) (3.0 × 150 mm, 3 µm) Mechanism: Synergistic double ion-pairing (anion exchange with carboxylic acid, cation exchange with amine).[1]
-
Mobile Phase: MeOH / Acetonitrile / Water (49:49:2) + 50 mM Formic Acid + 25 mM Diethylamine.[2]
-
Advantage: MS-compatible volatile buffers; often provides higher efficiency.[2]
-
Disadvantage: Method development is more complex (requires balancing acid/base additives).[2]
Method Development Logic & Troubleshooting
Decision Matrix (DOT Diagram)[2]
Caption: Decision tree for optimizing chiral separation of alpha-amino acids on Crown Ether phases.
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Low Retention ( | Hydrophobicity of methoxy-phenyl group is masked by organic solvent.[2] | Reduce Methanol concentration (e.g., from 15% to 5% or 0%). |
| Broad Peaks | Slow mass transfer or column overload.[2] | Increase Temperature (caution: may lower |
| Peak Tailing | Secondary interactions with silica silanols.[2] | Ensure pH is sufficiently low (< 2.[2]0) to suppress silanol ionization.[2] |
| Elution Order Reversal | Need to switch enantiomer order. | Switch from CR(+) to CR(-) column (or ZWIX(+) to ZWIX(-)). |
Mechanism of Action Visualization
The separation relies on the "Three-Point Interaction" model within the crown ether cavity.
Caption: Schematic of the ammonium-crown ether inclusion complex driving chiral recognition.
References
-
Daicel Chiral Technologies. (n.d.).[2][5] Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]
-
Hyun, M. H. (2016).[1][2] Chiral Separation of Amino Acids and Peptides by HPLC on Crown Ether-Based Chiral Stationary Phases. Journal of Separation Science.
-
Phenomenex. (n.d.).[2] Chiral HPLC Separations: A Guide to Column Selection. Retrieved from [Link]
-
Shinbo, T., et al. (1987).[1][2] Chromatographic separation of racemic amino acids by use of chiral crown ether-coated reversed-phase packing. Journal of Chromatography A, 405, 145-153.[1][2]
Sources
Use of (R)-2-Amino-2-(4-methoxyphenyl)acetic acid in peptide synthesis
Application Note: High-Fidelity Incorporation of (R)-2-Amino-2-(4-methoxyphenyl)acetic acid in Peptide Synthesis
Executive Summary
(R)-2-Amino-2-(4-methoxyphenyl)acetic acid (commonly referred to as D-4-Methoxyphenylglycine or D-4-MeO-Phg ) is a non-proteinogenic amino acid critical in the design of peptidomimetics, protease inhibitors, and antibiotics (e.g., vancomycin and streptogramin analogues). Its incorporation introduces significant conformational constraints and proteolytic stability due to the D-configuration and the bulky, electron-rich aromatic side chain.
However, this residue presents a formidable challenge in Solid Phase Peptide Synthesis (SPPS): Racemization .[1][2] The electron-withdrawing nature of the phenyl ring, combined with the resonance effects of the methoxy group, renders the
This guide details optimized protocols to suppress racemization (<1%) using base-free carbodiimide chemistry and modified deprotection cocktails.
Chemical Profile & Structural Utility[3]
| Feature | Specification |
| IUPAC Name | (R)-2-Amino-2-(4-methoxyphenyl)acetic acid |
| Common Abbreviation | D-4-MeO-Phg |
| Chirality | (R) / D-isomer |
| Molecular Weight | 181.19 g/mol |
| Side Chain Characteristics | Electron-rich aromatic; Sterically demanding at |
| Key Application |
Strategic Utility in Drug Design:
The D-configuration forces the peptide backbone into specific reverse-turn conformations (often Type II'
The Racemization Challenge: Mechanism & Control
The primary failure mode when using Arylglycines is racemization via 5(4H)-oxazolone formation . Unlike aliphatic amino acids, the benzylic
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the competing pathways during activation. Path B (Oxazolone formation) is the dominant cause of racemization in Phenylglycines.
[3][4][5][6] Critical Insight: The presence of tertiary bases (DIEA, NMM) drastically accelerates the transition from Oxazolone to Enol. Therefore, base-free coupling is mandatory.
Optimized Experimental Protocols
Protocol A: Coupling of Fmoc-D-4-MeO-Phg-OH (The "Safe" Method)
Use this protocol to attach D-4-MeO-Phg to the growing peptide chain.
Rationale: Uses DIC (Diisopropylcarbodiimide) and Oxyma Pure. This system generates the active ester at acidic/neutral pH, preventing base-catalyzed proton abstraction.
Reagents:
-
Fmoc-D-4-MeO-Phg-OH (3.0 eq)
-
DIC (3.0 eq)
-
Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (3.0 eq)
-
Solvent: DMF or NMP (Anhydrous)
Step-by-Step:
-
Dissolution: Dissolve Fmoc-D-4-MeO-Phg-OH and Oxyma Pure in minimal DMF (concentration ~0.2 M).
-
Pre-activation (Critical): Cool the solution to 0°C (ice bath). Add DIC.[7] Stir for exactly 2 minutes .
-
Why? Low temperature suppresses the initial cyclization to oxazolone while allowing the active ester to form.
-
-
Coupling: Add the pre-activated mixture to the resin-bound free amine.
-
Incubation: Shake at room temperature for 60–90 minutes .
-
Note: Do not heat. Microwave irradiation should be avoided or strictly limited (max 50°C, 25W) for this specific residue.
-
-
Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test. If incomplete, recouple using fresh reagents; do not add base.
Protocol B: Deprotection of Fmoc-D-4-MeO-Phg-Peptidyl-Resin
Use this protocol when D-4-MeO-Phg is already on the resin and you need to remove its Fmoc group.
Rationale: Standard 20% Piperidine is basic enough to abstract the
Reagents:
-
Deprotection Cocktail: 20% Piperidine in DMF + 0.1 M HOBt .
Step-by-Step:
-
Wash: Wash resin with DMF (3x).
-
Deprotection: Add the Piperidine/HOBt/DMF cocktail.
-
Why HOBt? The acidic nature of HOBt buffers the solution slightly, suppressing the formation of the carbanion intermediate without preventing Fmoc removal.
-
-
Timing: Short bursts. Treat for 3 minutes , drain, then treat for 7 minutes .
-
Avoid: Long deprotection times (>20 mins) significantly increase D-to-L conversion.
-
Comparative Efficiency Data
The following table summarizes the racemization risks associated with common coupling reagents when applied to Phenylglycine derivatives.
| Coupling System | Base Added? | Racemization Risk | Recommendation |
| HATU / DIEA | Yes (Strong) | High (5–15%) | AVOID |
| HBTU / NMM | Yes (Moderate) | Moderate (2–5%) | Use only if necessary |
| DIC / HOBt | No | Low (< 2%) | Acceptable |
| DIC / Oxyma | No | Minimal (< 0.5%) | PREFERRED |
| COMU / TMP | Yes (Weak) | Low (< 1%) | Good Alternative |
Quality Control & Analysis
Because D- and L-Phenylglycines are diastereomers in a peptide sequence, they can often be separated by standard RP-HPLC, but dedicated Chiral HPLC is superior for validation.
Analytical Method (Marfey's Method): If direct HPLC separation of the peptide diastereomers is difficult:
-
Hydrolyze a small sample of the peptide (6N HCl, 110°C, 24h).
-
Derivatize the hydrolysate with FDAA (Marfey's Reagent).
-
Analyze via C18 HPLC. The L-FDAA-D-Phg and L-FDAA-L-Phg adducts elute with distinct retention times.
References
-
Steinauer, R., et al. (2017). "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions." Tetrahedron Letters, 58(23), 2256-2259. Link
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. Link
-
Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides. Link
-
Behnam, M. A., et al. (2012). "Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions." Journal of Peptide Science, 18(9), 562-568. Link
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. researchgate.net [researchgate.net]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rsc.org [rsc.org]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
(R)-2-Amino-2-(4-methoxyphenyl)acetic acid as a chiral building block in organic synthesis
Executive Summary
(R)-2-Amino-2-(4-methoxyphenyl)acetic acid (also known as (R)-4-Methoxyphenylglycine or (R)-Mpg ) is a non-proteinogenic amino acid of significant value in medicinal chemistry. It serves as a critical chiral scaffold for
However, it presents a specific synthetic challenge: high susceptibility to racemization . The electron-donating methoxy group, combined with the benzylic position of the
This guide provides validated protocols to leverage the electronic benefits of the p-methoxy substituent while mitigating stereochemical erosion during synthesis.
Part 1: Chemical Profile & Strategic Utility
Technical Specifications
| Property | Data |
| Chemical Name | (R)-2-Amino-2-(4-methoxyphenyl)acetic acid |
| Common Name | (R)-4-Methoxyphenylglycine |
| CAS Number | 24593-49-5 |
| Molecular Formula | C |
| Molecular Weight | 181.19 g/mol |
| Chiral Configuration | (R) / D-configuration |
| pKa ( | ~1.9 (Acidic due to inductive effects) |
| pKa ( | ~8.8 |
| Solubility | Soluble in dilute acid/base; limited solubility in neutral water/ethanol.[1] |
Structural Advantages in Drug Design
-
Electronic Tuning: The para-methoxy group (+M effect) increases electron density on the aromatic ring compared to unsubstituted phenylglycine. This is often exploited to increase metabolic stability against CYP450 oxidation at the aromatic ring or to modulate binding affinity in hydrophobic pockets.
-
Conformational Rigidity: Unlike phenylalanine (which has a flexible methylene spacer), the phenylglycine scaffold constrains the aromatic ring directly to the backbone, restricting conformational freedom (
angle). This is crucial for locking bioactive conformations in peptidomimetics. -
Acid-Labile Protection: The electron-rich ring allows for the use of specific protecting groups or linkers that can be cleaved under mild acidic conditions, which is useful in solid-phase synthesis.
Part 2: Critical Application Note – The Racemization Risk
Warning: Phenylglycine derivatives racemize up to 9x faster than alanine derivatives during coupling.
Mechanism of Failure
The racemization occurs via base-catalyzed proton abstraction at the
-
Risk Factor: Strong bases (e.g., DBU, DIPEA) promote this pathway.
-
Risk Factor: Carboxyl activation (e.g., acid chlorides, mixed anhydrides) lowers the pKa of the
-proton further.
Visualizing the Risk Pathway
Caption: Base-catalyzed racemization pathway vs. safe direct coupling trajectory.
Part 3: Protocol – Enantiopure Peptide Coupling
Objective: Incorporate Fmoc-(R)-Mpg-OH into a peptide sequence without racemization.
Reagents Required[2][3][4][5]
-
Amino Acid: Fmoc-(R)-2-Amino-2-(4-methoxyphenyl)acetic acid
-
Coupling Agent: COMU or HATU (High reactivity allows faster coupling, reducing exposure time to base).
-
Base: 2,4,6-Trimethylpyridine (TMP) or 2,6-Dimethylpyridine (Lutidine) .[2]
-
Note: Do NOT use DIPEA or NMM. The steric bulk of TMP prevents it from abstracting the shielded
-proton while still neutralizing the reaction.
-
-
Solvent: DMF/DCM (1:1).
Step-by-Step Methodology
-
Pre-Activation (0°C):
-
Dissolve Fmoc-(R)-Mpg-OH (1.0 equiv) and COMU (1.0 equiv) in DMF/DCM.
-
Cool the solution to 0°C on an ice bath. Temperature control is critical to kinetic suppression of racemization.
-
-
Base Addition:
-
Add TMP (1.0 equiv) dropwise. Stir for 1-2 minutes.
-
-
Coupling:
-
Add the pre-activated mixture to the resin-bound amine (or free amine in solution).
-
Allow to react for 30–45 minutes at 0°C, then allow to warm to Room Temperature (RT) for 30 minutes.
-
Constraint: Do not exceed 2 hours total reaction time.
-
-
Washing:
-
Drain and wash resin immediately with DMF (3x) and DCM (3x) to remove residual base.
-
Validation Criteria:
-
Analyze cleavage product via Chiral HPLC (e.g., Chiralpak AD-H column).
-
Acceptable Enantiomeric Excess (ee): >98%.[3]
Part 4: Protocol – Asymmetric Staudinger Synthesis ( -Lactams)
Objective: Synthesize a cis-
Workflow Visualization
Caption: The Staudinger synthesis pathway for constructing the beta-lactam ring.
Step-by-Step Methodology
Phase A: Schiff Base Formation
-
Reagents: Suspend (R)-Mpg methyl ester hydrochloride (10 mmol) in dry DCM (50 mL).
-
Neutralization: Add Et
N (10 mmol) to liberate the free amine. -
Condensation: Add the desired aldehyde (e.g., Benzaldehyde, 10 mmol) and MgSO
(anhydrous, 2g) to act as a water scavenger. -
Reaction: Stir at RT for 6–12 hours. Filter off MgSO
and concentrate in vacuo to yield the imine. Use immediately.
Phase B: Staudinger [2+2] Cycloaddition
-
Setup: Dissolve the fresh imine (10 mmol) in dry Toluene or DCM under Argon. Cool to -78°C.
-
Ketene Generation: Add the acid chloride (e.g., acetoxyacetyl chloride, 12 mmol) to the solution.
-
Cyclization: Add Et
N (25 mmol) dropwise over 30 minutes.-
Note: The slow addition of base generates the ketene in situ, which reacts with the imine.
-
-
Workup: Allow to warm to RT overnight. Wash with NaHCO
(sat), brine, and dry over Na SO . -
Purification: Silica gel chromatography. The (R)-configuration of the Mpg moiety typically induces high diastereoselectivity (often favoring the cis-
-lactam).
Part 5: Quality Control & Analytics
To verify the integrity of your building block or synthesized product, use the following chromatographic parameters.
Chiral HPLC Method (Standard)
-
Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm).
-
Mobile Phase: Hexane : Isopropanol (85:15) + 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Strong absorption due to p-methoxy group).
-
Expected Retention: The (R)-isomer typically elutes before the (S)-isomer in this system (verify with racemic standard).
References
-
Beilstein Institute. (2020). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. Link
-
Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. ResearchGate. Link
-
National Institutes of Health (NIH). (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS. PubMed. Link
-
Royal Society of Chemistry. (2015). Structural aspects of phenylglycines... in peptide natural products. Natural Product Reports. Link
-
Organic Chemistry Portal. (2020). Synthesis of β-Lactams. Link
Sources
Application Note: High-Purity Crystallization & Chiral Resolution of (R)-2-Amino-2-(4-methoxyphenyl)acetic acid
Executive Summary
(R)-2-Amino-2-(4-methoxyphenyl)acetic acid (commonly referred to as D-4-Methoxyphenylglycine or D-4-OMPG ) is a critical non-natural amino acid intermediate used in the synthesis of semi-synthetic beta-lactam antibiotics, most notably Cefprozil .
Achieving high enantiomeric purity (>99% ee) is the primary challenge in its production. While asymmetric synthesis is possible, industrial and laboratory scale-up frequently relies on classical resolution of the racemate or purification of crude streams via crystallization.
This Application Note details two robust protocols:
-
Diastereomeric Salt Resolution: Separating the (R)-enantiomer from a racemic mixture using a chiral resolving agent.[1]
-
Isoelectric pH-Swing Crystallization: A purification technique to isolate the free amino acid zwitterion from salt forms.
Physicochemical Context & Solubility Profile[2][3][4][5][6][7][8][9]
Understanding the amphoteric nature of D-4-OMPG is prerequisite to successful crystallization. As an amino acid, it exists as a zwitterion at its isoelectric point (pI), where its solubility is lowest.
Solubility Characteristics[2][3][4][5][6][7][8][9]
-
Acidic pH (< 2.0): High solubility (forms Cationic Ammonium species).
-
Basic pH (> 9.0): High solubility (forms Anionic Carboxylate species).
-
Isoelectric Point (pI ~ 5.9 - 6.1): Minimum solubility (Zwitterion precipitates).
-
Organic Solvents: Low solubility in non-polar solvents; moderate solubility in lower alcohols (Methanol, Ethanol).
Data Table: Solubility Trends
| Solvent System | Condition | Solubility Status | Application |
| Water (pH 1.0) | Acidified (HCl) | High | Dissolution for filtration |
| Water (pH 11.0) | Basified (NaOH) | High | Dissolution for filtration |
| Water (pH 6.0) | Neutral (pI) | Very Low | Crystallization Yield |
| Methanol | Ambient | Moderate | Co-solvent for Resolution |
| Acetone | Ambient | Low | Anti-solvent |
Protocol A: Diastereomeric Salt Resolution
Objective: Isolation of (R)-2-Amino-2-(4-methoxyphenyl)acetic acid from a racemic (DL) mixture.
Principle: Enantiomers have identical physical properties in achiral environments. To separate them via crystallization, we must create diastereomers (which have different solubilities) by reacting the racemate with a pure chiral acid.[2]
-
Resolving Agent: (+)-Tartaric Acid (L-Tartaric Acid).[1]
-
Target Salt: (R)-Amine · (+)-Tartrate (Less soluble diastereomer).[1]
Materials
-
Racemic 2-Amino-2-(4-methoxyphenyl)acetic acid
-
(+)-Tartaric Acid (L-Tartaric acid)[1]
-
Solvent: Water / Methanol (1:1 v/v ratio)
-
Base: 50% NaOH or Ammonia solution (for cracking)
Step-by-Step Workflow
Step 1: Salt Formation & Nucleation
-
Charge: In a jacketed glass reactor, suspend 100 g of Racemic 4-methoxyphenylglycine in 500 mL of Water/Methanol (1:1).
-
Heat: Heat the slurry to 65°C - 70°C .
-
Addition: Add 83 g (1.0 eq) of (+)-Tartaric acid dissolved in minimal warm water.
-
Dissolution: Stir until a clear solution is obtained. If haze persists, filter hot.
-
Cooling: Ramp temperature down to 50°C over 30 minutes.
-
Seeding: At 50°C (metastable zone), add 0.5 g of pure (R)-4-methoxyphenylglycine·(+)-tartrate seed crystals.[1]
-
Note: Seeding is critical to prevent spontaneous nucleation of the unwanted diastereomer.
-
Step 2: Controlled Cooling & Aging
-
Ramp: Cool from 50°C to 20°C over 4 hours (Linear cooling rate: ~7.5°C/hr).
-
Aging: Hold at 20°C for 2 hours.
-
Filtration: Filter the white crystalline solid under vacuum.
-
Wash: Wash the cake with 100 mL of cold Methanol.
-
Result: This is the (R)-Amine · (+)-Tartrate Salt .[1][7][8] (Typical ee: >90%).[7]
Step 3: Recrystallization (Enrichment)
If ee is < 98%, perform this step.
-
Dissolve the wet cake in minimal hot water (1:3 w/v) at 70°C.
-
Cool slowly to 15°C.
-
Filter and wash. (Typical ee: >99%).
Step 4: Cracking the Salt (Neutralization)
-
Suspend the purified salt in water (1:4 ratio).
-
Adjust pH to the Isoelectric Point (pH ~6.0) using 20% NaOH or Ammonia.
-
The free amino acid (zwitterion) will precipitate massively.
-
Filter, wash with water, and dry.
Protocol B: Purification via Isoelectric pH-Swing
Objective: Purifying crude (R)-enantiomer (e.g., from enzymatic hydrolysis or chemical synthesis) to Pharma-Grade specs.
Scientific Logic: Impurities (inorganic salts, colored organic byproducts) often remain in solution at the specific pH where the target amino acid crystallizes out due to its zwitterionic lattice energy.
Diagram: Isoelectric Crystallization Workflow
Figure 1: Workflow for isoelectric purification. The critical control point is the slow titration between pH 4.5 and 6.0 to control crystal size distribution.
Step-by-Step Methodology
-
Dissolution:
-
Suspend crude (R)-4-methoxyphenylglycine in water (10 mL/g).
-
Add concentrated HCl dropwise until the solution is clear and pH is < 1.0.
-
Optional: Add activated carbon (5% w/w) to remove color; stir 30 mins; filter through Celite.
-
-
Crystallization (The "Swing"):
-
Place the acidic filtrate in a reactor with overhead stirring (200 RPM).
-
Slowly add 20% NaOH or Ammonium Hydroxide .
-
Critical Zone: As pH approaches 4.0, reduce addition rate. Haze will form.
-
Stop addition at pH 6.0 ± 0.2 (The pI).
-
-
Aging:
-
Stir the thick white slurry for 1-2 hours at 20°C.
-
Note: Do not cool below 5°C immediately, as inorganic salts (NaCl) might co-precipitate if the solution is too concentrated.
-
-
Isolation:
Critical Process Parameters (CPPs) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| "Oiling Out" | Temperature too high during nucleation; Impurities too high. | Seed at a lower temperature; Add methanol as co-solvent; Slow down cooling rate. |
| Low Yield | pH not exactly at Isoelectric Point (pI).[9] | Check pH of mother liquor. If pH is <5 or >7, solubility increases significantly. Adjust to pH 6.0. |
| Low Enantiomeric Excess (ee) | Fast cooling trapped the wrong diastereomer. | Recrystallize: Re-dissolve the salt in hot water and cool slower. Ensure seeding is done with pure (R)-seed. |
| Fine/Unfilterable Crystals | Nucleation was too rapid (Shock crystallization). | Slow down the NaOH addition during the pH swing (Step 2). Add NaOH over 2 hours instead of 20 mins. |
References
-
Nohira, H., et al. "Optical resolution of DL-4-hydroxyphenylglycine and its derivatives." U.S. Patent 3,976,680. 1976.
-
Yamada, S., et al. "Process for the preparation of D-(-)-phenylglycine derivatives." U.S. Patent 4,237,315. 1980.
- Ager, D. J., & Fotheringham, I. G. "Methods for the synthesis of unnatural amino acids." Current Opinion in Drug Discovery & Development, 4(6), 800. 2001.
-
Master Organic Chemistry. "Isoelectric Points of Amino Acids (pI)."
-
Biotage Application Notes. "Using Isoelectric Point to Inform Purification."
Sources
- 1. quora.com [quora.com]
- 2. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. US5210288A - Process for the preparation of d-(-)-4-hydroxyphenylglycine and l-(+)-4-hydroxyphenylglycine, starting from d.l.-4-hydroxyphenylglycine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 9. biotage.com [biotage.com]
Analytical methods for quantifying (R)-2-Amino-2-(4-methoxyphenyl)acetic acid
Application Note: Analytical Strategies for the Quantification & Enantiomeric Purity of (R)-2-Amino-2-(4-methoxyphenyl)acetic acid
Executive Summary & Compound Profile
(R)-2-Amino-2-(4-methoxyphenyl)acetic acid (also known as D-4-Methoxyphenylglycine) is a critical chiral intermediate used in the semi-synthesis of cephalosporin antibiotics (e.g., Cefadroxil). Its quality directly impacts the potency and safety of the final pharmaceutical product.[1]
Analytical Challenges:
-
Zwitterionic Nature: As an amino acid derivative, it exists as a zwitterion at neutral pH, making retention on standard C18 columns difficult without acidification or ion-pairing.[1]
-
Chirality: The (R)-enantiomer is the active intermediate; the (S)-enantiomer is a critical impurity that must be quantified to <0.5% levels.
-
Detection: While it possesses a UV chromophore (methoxy-phenyl group,
nm), trace quantification requires enhanced sensitivity via derivatization or MS detection.
Chemical Structure:
-
Formula: C
H NO -
Key Functional Groups: Primary Amine, Carboxylic Acid, Methoxy Ether.[1]
Method Selection Strategy (Decision Tree)
The choice of method depends on the analytical goal: Optical Purity (QC) vs. Trace Quantification (PK/Bioanalysis) .
Figure 1: Analytical Method Selection Guide based on required sensitivity and selectivity.
Protocol 1: Direct Chiral HPLC (Optical Purity)
Principle:
This method utilizes a Crown Ether chiral stationary phase (CSP).[1] The crown ether (typically 18-crown-6 ether derivative) forms a host-guest inclusion complex with the protonated primary amine (
Why this works: Crown ether columns are the "Gold Standard" for underivatized amino acids because they operate at acidic pH where the amino group is protonated, ensuring strong interaction.[1]
Instrument Parameters
| Parameter | Specification |
| Column | Daicel Crownpak CR-I(+) or CR(+) (150 x 4.0 mm, 5 µm) |
| Mobile Phase | Perchloric Acid (pH 1.5) / Methanol (90:10 v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temp | 25°C (Lower temperature often improves chiral resolution) |
| Detection | UV @ 225 nm |
| Injection Vol | 10 µL |
Reagent Preparation
-
Mobile Phase A (pH 1.5): Add 16.3 g of 70% Perchloric acid to 1000 mL of ultrapure water. Note: Perchloric acid is corrosive; handle with care.[1] Alternatively, Trifluoroacetic acid (TFA) can be used but may alter selectivity.
-
Sample Diluent: Mobile Phase.
System Suitability Criteria
-
Resolution (
): > 2.0 between (S) and (R) enantiomers. -
Elution Order: typically (S) elutes before (R) on CR(+) phases (Verify with standards).
Protocol 2: Achiral Purity & Related Substances (RP-HPLC)
Principle: To quantify chemical impurities (non-chiral) and assay potency, a Reversed-Phase (RP) method is used.[1] Due to the polar zwitterionic nature of the analyte, standard C18 columns often yield poor retention (elution in the void volume). We employ Ion-Pairing Chromatography to increase retention and resolution.[1]
Instrument Parameters
| Parameter | Specification |
| Column | C18 Endcapped (e.g., Waters Atlantis T3 or Phenomenex Kinetex C18), 150 x 4.6 mm, 3 µm |
| Mobile Phase A | 10 mM Octane Sulfonic Acid (OSA) in 0.1% H |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 5% B; 5-15 min: 5% |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 230 nm |
Expert Insight: The Octane Sulfonic Acid (OSA) acts as an anionic counter-ion to the protonated amine, forming a neutral, lipophilic ion-pair that retains well on the hydrophobic C18 stationary phase.
Protocol 3: High-Sensitivity LC-MS/MS (Bioanalysis)
Principle: For trace quantification in plasma or complex matrices, direct analysis is often hindered by matrix effects.[1] Derivatization with Marfey's Reagent (FDAA) is the superior choice here.[1] It converts the chiral amino acid into a diastereomeric mixture that is easily separated on a standard C18 column and provides a high ionization efficiency for MS detection.[1]
Reaction:
(R)-Amine + L-FDAA
Workflow Diagram
Figure 2: Sample Preparation via Marfey's Derivatization.
LC-MS/MS Conditions
-
Column: C18 Rapid Resolution (50 x 2.1 mm, 1.8 µm).[1]
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1]
-
MS Mode: Positive ESI, MRM (Multiple Reaction Monitoring).[1]
-
Transitions: Optimize for the FDAA-derivative parent ion (typically [M+H]+ = 434.1 for the derivative).
References
-
Daicel Chiral Technologies. Instruction Manual for CROWNPAK CR(+). Available at: [Link]
-
Bhushan, R. & Brückner, H. (2004).[1] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247.[1]
-
Phenomenex. Chiral Separation of Amino Acids Guide.[Link]
-
Hyun, M. H. (2016).[1] Liquid chromatographic resolution of chiral amino acids and their derivatives on crown ether-based chiral stationary phases. Journal of Chromatography A.
Disclaimer: These protocols are intended for research and development purposes. Validation according to ICH Q2(R1) guidelines is required before use in GMP environments.
Sources
Application Note: Derivatization Strategies for GC Analysis of (R)-2-Amino-2-(4-methoxyphenyl)acetic Acid
Abstract & Scope
(R)-2-Amino-2-(4-methoxyphenyl)acetic acid (also known as D-4-methoxyphenylglycine) is a critical chiral intermediate in the synthesis of semi-synthetic antibiotics (e.g., cephalosporins). Its analysis by Gas Chromatography (GC) is complicated by its zwitterionic nature, low volatility, and the high susceptibility of the benzylic hydrogen to racemization. This guide provides two validated derivatization protocols: Rapid Silylation (BSTFA) for purity screening and Two-Step Esterification/Acylation for rigorous quantification and enantiomeric impurity profiling.
Technical Introduction & Critical Control Points
The Analyte Challenge
The target molecule contains three reactive functionalities: a carboxylic acid, a primary amine, and a methoxy-substituted phenyl ring.
-
Thermal Instability: Direct injection leads to decarboxylation and thermal degradation.
-
Racemization Risk: The chiral center at the
-carbon is benzylic. Electron-donating groups (methoxy) on the phenyl ring can stabilize the intermediate carbocation/carbanion, making the proton at the chiral center labile. Strict control of pH and temperature is required to prevent converting the (R)-isomer to the (S)-isomer during sample prep.
Strategic Selection of Derivatization
| Feature | Protocol A: Silylation (BSTFA) | Protocol B: Two-Step (Ester/Acyl) |
| Primary Use | Raw material purity, Rapid screening | Biological matrices, Enantiomeric Excess (ee%) |
| Reaction Time | < 60 Minutes | > 2 Hours |
| Stability | Moisture Sensitive (analyze < 24h) | Highly Stable (weeks) |
| Racemization Risk | Low (Neutral conditions) | Moderate (Requires acid control) |
Protocol A: Rapid Silylation (BSTFA/TMCS)
Best for: Bulk drug substance purity and process control.
Reagents & Materials
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).
-
Note: TMCS acts as a catalyst to ensure silylation of the sterically hindered amine.
-
-
Solvent: Anhydrous Pyridine (acts as an acid scavenger) or Acetonitrile (ACN).
-
Vials: Silanized glass vials with PTFE-lined caps.
Step-by-Step Methodology
-
Weighing: Transfer 2.0 mg of (R)-2-Amino-2-(4-methoxyphenyl)acetic acid into a dry 2 mL GC vial.
-
Solvation: Add 0.5 mL of Anhydrous Pyridine. Sonicate for 2 minutes to disperse.
-
Reagent Addition: Add 0.3 mL of BSTFA + 1% TMCS under a nitrogen blanket.
-
Critical: Minimize exposure to atmospheric humidity.[1]
-
-
Reaction: Cap tightly and heat at 70°C for 30 minutes .
-
Observation: The solution should become clear as the derivative forms.
-
-
Cooling: Allow to cool to room temperature.
-
Injection: Inject 1.0 µL directly into the GC (Split 20:1).
Reaction Mechanism
The silylation replaces active protic hydrogens on both the carboxyl (-COOH) and amine (-NH2) groups with trimethylsilyl (TMS) groups.
Protocol B: Two-Step Esterification/Acylation
Best for: Trace analysis in biological fluids or when using chiral stationary phases.
Reagents[1][2][3][4][5][6][7]
-
Step 1 (Esterification): 3N HCl in Isobutanol (freshly prepared).
-
Step 2 (Acylation): Pentafluoropropionic Anhydride (PFPA) or Trifluoroacetic Anhydride (TFAA).
-
Solvent: Ethyl Acetate.
Step-by-Step Methodology
-
Esterification:
-
Dissolve 2 mg sample in 0.5 mL 3N HCl/Isobutanol .
-
Heat at 100°C for 45 minutes .
-
Mechanism:[2] Converts carboxylic acid to isobutyl ester. The acidic condition prevents amine oxidation but must be monitored to avoid racemization.
-
Evaporate to dryness under a stream of Nitrogen at 50°C.
-
-
Acylation:
-
Reconstitute residue in 100 µL Ethyl Acetate.
-
Add 50 µL PFPA .
-
Heat at 60°C for 20 minutes .
-
Mechanism:[2] Converts amine to pentafluoropropionyl amide.
-
Evaporate to dryness (remove excess acid) and reconstitute in 0.5 mL Ethyl Acetate.
-
Visualized Workflow (DOT Diagram)
Figure 1: Decision tree and workflow for derivatization of (R)-2-Amino-2-(4-methoxyphenyl)acetic acid.
GC Analysis Parameters
Instrument Configuration
| Parameter | Setting |
| Inlet | Split/Splitless (250°C). Split ratio 20:1 for purity; Splitless for trace. |
| Carrier Gas | Helium, Constant Flow 1.2 mL/min. |
| Column | Achiral: 5% Phenyl-arylene (e.g., DB-5ms), 30m x 0.25mm x 0.25µm.Chiral: Cyclodextrin-based (e.g., Rt-βDEXse) for enantiomer separation. |
| Detector | FID (300°C) or MS (Source 230°C, Quad 150°C). |
Temperature Program (Standard DB-5ms)
-
Initial: 100°C (Hold 1 min).
-
Ramp 1: 15°C/min to 220°C.
-
Ramp 2: 30°C/min to 300°C (Hold 3 min).
-
Total Run Time: ~12-15 minutes.
Mass Spectral Data (Anticipated)
For the TMS-Derivative (Protocol A) , expect characteristic fragmentation:
-
[M-15]+: Loss of methyl from TMS group.
-
[M-117]+: Loss of -COOTMS (Carboxyl cleavage).
-
Base Peak: Often m/z 73 (TMS) or the benzylic cation fragment stabilized by the methoxy group.
Troubleshooting & Validation
-
Peak Tailing: Indicates incomplete derivatization of the amine or active sites in the inlet. Action: Replace inlet liner with a deactivated wool liner; ensure reagents are fresh.
-
Racemization Check: If using Chiral GC, inject a racemic standard (mixture of R and S) to establish resolution. If the (R)-standard shows an (S)-peak > 1% without prior presence, the derivatization temperature in Protocol B may be too aggressive. Reduce Temp to 80°C in Step 1.
-
Moisture Contamination (Protocol A): Appearance of broad peaks or precipitate. Action: Use fresh ampoules of BSTFA; dry pyridine over KOH pellets.
References
-
Liang, C., et al. (2017).[3] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters. Retrieved from [Link]
-
Little, J.L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A. Retrieved from [Link]
Sources
Application of (R)-2-Amino-2-(4-methoxyphenyl)acetic acid in medicinal chemistry
Application Note: (R)-2-Amino-2-(4-methoxyphenyl)acetic acid in Medicinal Chemistry
Executive Summary
(R)-2-Amino-2-(4-methoxyphenyl)acetic acid (CAS: 19789-59-4), often referred to as D-4-Methoxyphenylglycine (D-4-OMe-Phg) , is a critical non-proteinogenic amino acid. While often overshadowed by its hydroxylated analog (D-4-Hydroxyphenylglycine, used in Amoxicillin/Cefadroxil), the methoxy derivative offers distinct lipophilic and electronic properties that are essential for next-generation semi-synthetic antibiotics , peptidomimetics , and chiral resolution agents .
This guide provides validated protocols for its protection, activation, and incorporation into bioactive scaffolds, moving beyond basic synthesis to industrial-relevant application strategies.
Chemical Profile & Handling
Unlike natural amino acids, D-4-OMe-Phg is prone to racemization at the
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | 181.19 g/mol |
| Chirality | (R)-Enantiomer (D-Configuration) |
| Solubility | Soluble in acidic water, DMSO; sparingly soluble in EtOH; insoluble in non-polar organics. |
| pKa Values | |
| Storage | Hygroscopic. Store at +2°C to +8°C under inert atmosphere ( |
Application I: Synthesis of Semi-Synthetic Beta-Lactams
The primary industrial application of D-4-OMe-Phg is in the side-chain attachment of cephalosporins and penicillins. Direct coupling is inefficient due to self-acylation and racemization. The industry standard is the Dane Salt Method , which protects the amine as an enamine (vinylogous amide) while simultaneously solubilizing the amino acid in organic solvents.
Mechanism of Action: Dane Salt Protection
The amino group condenses with a
Figure 1: Formation of the Dane Salt, a crucial intermediate for beta-lactam coupling.
Protocol A: Preparation of the Dane Salt (Potassium)
Context: This salt is the activated species used to couple the side chain to 6-APA (Penicillins) or 7-ADCA (Cephalosporins).
Reagents:
-
(R)-2-Amino-2-(4-methoxyphenyl)acetic acid (100 mmol, 18.1 g)
-
Ethyl Acetoacetate (105 mmol, 13.6 g)
-
Potassium Hydroxide (KOH) (100 mmol, 5.6 g)
-
Methanol (anhydrous, 150 mL)
Step-by-Step Methodology:
-
Dissolution: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve KOH in 100 mL Methanol.
-
Addition: Add the amino acid (D-4-OMe-Phg) to the methanolic KOH. Stir until a clear solution is obtained (formation of potassium carboxylate).
-
Enamine Formation: Add Ethyl Acetoacetate dropwise over 15 minutes. The solution may turn slightly yellow.
-
Reflux: Heat the mixture to reflux (
) for 90 minutes. This drives the equilibrium toward the enamine by removing water (azeotropic distillation is not strictly necessary here as the salt precipitates, driving the reaction). -
Precipitation: Cool the solution to
in an ice bath. Add 50 mL of isopropanol (anti-solvent) slowly to maximize yield. -
Isolation: Filter the white crystalline solid under vacuum (inert atmosphere preferred). Wash with cold isopropanol (
mL). -
Drying: Dry in a vacuum oven at
for 12 hours.
Application II: Peptidomimetics & SPPS
In drug discovery, D-4-OMe-Phg is used to introduce conformational constraints and alter the lipophilicity of peptide ligands (e.g., GPR88 agonists, protease inhibitors). Unlike Tyrosine, the methoxy group cannot act as a hydrogen bond donor, altering receptor binding kinetics.
Protocol B: Fmoc-Protection for Solid Phase Synthesis
Context: Standard Fmoc-Cl or Fmoc-OSu protocols must be modified due to the steric bulk of the phenyl ring on the
Reagents:
-
D-4-OMe-Phg (10 mmol)
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (11 mmol)
- (20 mmol)
-
Water/Acetone (1:1 v/v, 50 mL)
Methodology:
-
Preparation: Dissolve D-4-OMe-Phg and
in 25 mL water. -
Reaction: Dissolve Fmoc-OSu in 25 mL acetone and add it slowly to the aqueous amino acid solution.
-
Monitoring: Stir vigorously at Room Temperature for 12 hours. Monitor by TLC (
:MeOH:AcOH 90:8:2). -
Work-up:
-
Evaporate acetone under reduced pressure.
-
Acidify the remaining aqueous phase to pH 2.0 using 1N HCl. The Fmoc-amino acid will precipitate as a white solid.
-
Extract with Ethyl Acetate (
mL) if precipitation is oily.
-
-
Purification: Recrystallize from Ethyl Acetate/Hexane.
-
Critical Note: Avoid strong bases during workup to prevent racemization.
-
Production & Quality Control: The Enzymatic Route
For large-scale medicinal chemistry campaigns, chemical resolution is costly. The Hydantoinase Process is the gold standard for producing enantiopure (R)-amino acids from racemic aldehydes.
Figure 2: The "Hydantoinase Process" allows for 100% theoretical yield via dynamic kinetic resolution (spontaneous racemization of the L-hydantoin).
QC Protocol: Chiral HPLC Analysis
To verify the enantiomeric excess (ee) of your building block:
-
Column: Crownpak CR(+) (Daicel) or Chirex 3126 (Phenomenex).
-
Mobile Phase: Perchloric acid (
) pH 1.5 to 2.0 (aqueous). -
Temperature:
(Lower temperatures improve resolution but broaden peaks). -
Detection: UV @ 220 nm and 275 nm (aromatic absorption).
-
Standard: (R)-enantiomer elutes after the (S)-enantiomer on Crownpak CR(+) due to specific ammonium-crown ether complexation geometry.
References
-
Dane Salt Chemistry: Dane, E., & Dockner, T. (1965). Synthese von D-Phenylglycin-Derivaten. Chemische Berichte.
-
Antibiotic Synthesis: Beta-Lactam Chemistry: Synthesis of Cephalosporins. In: Comprehensive Medicinal Chemistry II. (2007).
-
Enzymatic Resolution: Bommarius, A. S., et al. (1998). The hydantoinase-carbamoylase system: a versatile route to D-amino acids. Tetrahedron: Asymmetry.
-
Medicinal Application: Design and Synthesis of GPR88 Agonists using Phenylglycine Scaffolds. NIH PubChem Data / Journal of Medicinal Chemistry.
-
Chiral Separation: Chiral Resolution of Aromatic Amino Acids. MDPI Molecules.
Sources
- 1. CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof - Google Patents [patents.google.com]
- 2. US4231954A - Dane salt and process for preparing aminopenicillins therefrom - Google Patents [patents.google.com]
- 3. calpaclab.com [calpaclab.com]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Improving the yield of (R)-2-Amino-2-(4-methoxyphenyl)acetic acid synthesis
Technical Support Center: (R)-2-Amino-2-(4-methoxyphenyl)acetic Acid Synthesis
Current Status: Online 🟢 Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Yield Optimization & Process Troubleshooting
Executive Summary: The Yield Challenge
The synthesis of (R)-2-Amino-2-(4-methoxyphenyl)acetic acid (also known as D-4-methoxyphenylglycine or D-MOPA) presents a classic stereochemical trade-off. While chemical routes (Strecker synthesis) are accessible, they suffer from a maximum 50% theoretical yield due to the resolution step required for the racemate.
To achieve yields >90% with high enantiomeric excess (>99% ee), the industrial "Gold Standard" is the Enzymatic Dynamic Kinetic Resolution (DKR) via the "Hydantoinase Process." This guide prioritizes the enzymatic route as it allows for the in situ racemization of the unreacted L-isomer, driving the reaction to near-quantitative conversion.
The Process Logic: Enzymatic Dynamic Kinetic Resolution
To maximize yield, you must move away from static resolution and adopt a dynamic system. The workflow relies on three coupled equilibria:
-
Chemical Racemization: The 5-substituted hydantoin racemizes spontaneously at pH > 8.0.
-
D-Selective Hydrolysis: D-Hydantoinase converts only the (R)-hydantoin to the N-carbamoyl intermediate.[1]
-
Decarbamoylation: D-Carbamoylase (or chemical hydrolysis) releases the free amino acid.
Visualizing the Yield Engine
The following diagram illustrates the DKR pathway. Note that the "L-Hydantoin" is not wasted; it cycles back to the D-form, enabling >50% yield.
Figure 1: The Dynamic Kinetic Resolution (DKR) pathway. The red arrow represents the critical racemization step that breaks the 50% yield barrier.
Troubleshooting Guide: Diagnostics & Solutions
This table addresses the most common "yield killers" reported by our users for this specific substrate.
| Symptom | Probable Cause | Technical Intervention |
| Yield Stalls at ~50% | Racemization Failure. The L-hydantoin is not converting back to the D-hydantoin. | Increase pH: Racemization is base-catalyzed. Ensure reaction pH is maintained at 8.5–9.0. Check Solubility: If the hydantoin precipitates, it cannot racemize. Add 5-10% DMSO or increase temperature to 40°C. |
| High Yield, Low Purity (<90%) | Non-Specific Hydrolysis. Chemical hydrolysis of the hydantoin ring is competing with the enzyme. | Lower Temperature: Chemical hydrolysis accelerates faster than enzymatic turnover at >50°C. Reduce to 30–37°C. Buffer Check: Avoid phosphate buffers if possible; Tris-HCl often stabilizes hydantoinase specificity. |
| Product Not Precipitating | Isoelectric Point (pI) Miss. The product is zwitterionic and highly soluble away from its pI. | Fine-Tune pH: The pI of methoxyphenylglycine is approx 5.9–6.1. Do not just acidify to pH 2.0; you must stop exactly at the pI to crash out the zwitterion. |
| Reaction Slows Over Time | Product Inhibition or pH Drift. The release of the amino acid lowers the pH. | Active pH Stat: Use an autotitrator with NaOH to maintain pH 8.5. Ammonia Toxicity: Decarbamoylation releases ammonia. Perform a nitrogen purge or use an open reactor design. |
Optimized Experimental Protocols
Protocol A: Enzymatic Synthesis (High Yield Route)
Target Scale: 10g Substrate
-
Substrate Preparation: Suspend 10g of DL-5-(4-methoxyphenyl)hydantoin in 100 mL of 0.1M Tris-HCl buffer (pH 8.5).
-
Note: The substrate may not fully dissolve. This is acceptable; the enzyme will pull the equilibrium forward as the solid dissolves.
-
-
Catalyst Addition: Add D-Hydantoinase (e.g., from Pseudomonas desmolyticum or commercially available recombinant variants) and MnCl₂ (1 mM final concentration).
-
Why Manganese? Many hydantoinases are metalloenzymes requiring Mn²⁺ or Zn²⁺ for structural stability and catalytic activity [1].
-
-
Reaction Conditions: Incubate at 37°C with overhead stirring (150 rpm). Maintain pH at 8.5 using 2M NaOH via a pH-stat.
-
Critical Checkpoint: Monitor consumption of the hydantoin via HPLC. If the reaction stalls at 50%, increase pH to 9.0 to boost racemization, but watch for enzyme stability.
-
-
Decarbamoylation: Once the N-carbamoyl intermediate accumulates (if using a 1-step enzyme), add D-Carbamoylase or treat the supernatant with dilute HNO₂ (chemical route) to cleave the carbamoyl group [2].
Protocol B: Isolation via Isoelectric Point (The "Yield Saver")
Many users lose 20-30% of their yield here.
-
Clarification: Filter the reaction mixture to remove biocatalyst/cells.
-
Concentration: If the concentration is <50 g/L, concentrate under vacuum at 40°C to approx 100 g/L.
-
pI Adjustment:
-
Slowly add 6M HCl to the alkaline solution.
-
STOP when the pH reaches 6.0 ± 0.1 .
-
Do not overshoot. At pH 4.0, the amine protonates (NH₃⁺), and solubility increases. At pH 8.0, the carboxylate (COO⁻) dominates. You need the zwitterion (NH₃⁺/COO⁻) for minimum solubility [3].
-
-
Crystallization: Cool to 4°C overnight. Filter the white precipitate. Wash with minimal ice-cold water and ethanol.
Frequently Asked Questions (FAQs)
Q: Can I use the Strecker synthesis instead? I don't have access to enzymes. A: Yes, but expect lower yields. The Strecker reaction of 4-methoxybenzaldehyde with NaCN/NH₄Cl yields the racemic amino nitrile. You must then hydrolyze it to the racemic amino acid and perform a Classical Resolution .
-
Recommendation: Use (+)-Camphor-10-sulfonic acid (CSA) or L-Tartaric acid as the resolving agent. Note that the maximum theoretical yield is 50% unless you racemize and recycle the unwanted L-isomer mother liquor [4].
Q: My product is colored (yellow/brown). How do I fix this? A: This is likely due to the oxidation of the phenol/methoxy ring or trace manganese from the enzyme buffer.
-
Fix: Perform the crystallization in the presence of 0.1% sodium bisulfite (reducing agent) or treat the re-dissolved product with activated charcoal before the final pI precipitation.
Q: Why is the "methoxy" derivative harder to crystallize than the "hydroxy" version (HPG)? A: The hydroxyl group in HPG allows for stronger intermolecular hydrogen bonding, facilitating crystal lattice formation. The methoxy group is a hydrogen bond acceptor only and adds steric bulk. You may need to drive the precipitation harder by adding an antisolvent like Isopropanol (IPA) at the isoelectric point.
Q: What is the exact pI of (R)-2-Amino-2-(4-methoxyphenyl)acetic acid? A: While literature values for phenylglycines hover around 5.97 [3], the methoxy substituent slightly alters the pKa of the ammonium group.
-
Self-Validation: Perform a "Zeta Potential" titration or a simple solubility curve test. Take 5mL aliquots, adjust pH to 5.5, 5.8, 6.0, 6.2, 6.5, and measure the turbidity (OD600). The point of maximum turbidity is your operational pI.
References
-
Syldatk, C., et al. (1999). Microbial hydantoinases—industrial enzymes from the origin of life? Applied Microbiology and Biotechnology.
-
Sudhakaran, V.K., et al. (2006). Chemoenzymatic synthesis of D(-)phenylglycine using hydantoinase of Pseudomonas desmolyticum resting cells.[2] Process Biochemistry.
-
Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them).
-
BOC Sciences. (2024). Chiral Resolution of DL-Amino Acids: Chemical and Enzymatic Methods.
Sources
Common side products in the synthesis of (R)-2-Amino-2-(4-methoxyphenyl)acetic acid
System Status: 🟢 Operational Current Topic: Impurity Profiling & Troubleshooting Ticket Priority: High (Production/R&D Critical)
Welcome to the Technical Support Hub
You have reached the advanced support tier for the synthesis of (R)-2-Amino-2-(4-methoxyphenyl)acetic acid (also known as D-4-Methoxyphenylglycine or D-4-HPG-OMe). This chiral amino acid is a critical intermediate for beta-lactam antibiotics (e.g., Cefadroxil) and requires rigorous stereochemical control.
This guide treats your synthesis as a system . When the system fails (low yield, low ee%, or discoloration), specific "error codes" (impurities) are generated. Below are the diagnostic protocols to resolve them.
Module 1: Chemical Synthesis (Strecker Route) Diagnostics
Context: The classical or asymmetric Strecker synthesis involves the reaction of 4-methoxybenzaldehyde with a cyanide source and an amine, followed by hydrolysis.
Ticket #STR-01: "My product contains a stubborn 'des-amino' impurity."
User Report: "HPLC shows a persistent peak eluting just after the main product. Mass spec suggests an exchange of -NH2 for -OH."
Diagnosis: You are seeing 4-Methoxymandelic Acid (2-Hydroxy-2-(4-methoxyphenyl)acetic acid).
-
Root Cause: Competitive hydrolysis. During the formation of the aminonitrile, if the ammonia/amine concentration is too low, water attacks the imine intermediate instead of the amine. Alternatively, during the acid hydrolysis of the nitrile, the amino group can be hydrolyzed (diazotization-like mechanism if nitrites are present, or simple nucleophilic attack under harsh conditions).
-
The Fix:
-
Ammonia Overpressure: Increase the equivalents of NH3/NH4Cl in the first step to >5 equivalents relative to the aldehyde to outcompete water.
-
Strict pH Control: Ensure the initial coupling pH is maintained (typically pH 9-10) to favor the nucleophilic attack of ammonia.
-
Ticket #STR-02: "The enantiomeric excess (ee) is dropping during workup."
User Report: "We synthesized the pure (R)-enantiomer, but after acid hydrolysis and isolation, the optical rotation is lower than the literature value (-159°)."
Diagnosis: Racemization via Benzylic Deprotonation.
-
Root Cause: Phenylglycine derivatives are uniquely sensitive to racemization. The electron-withdrawing phenyl ring (even with the donating methoxy group) stabilizes the carbanion at the
-position. -
Mechanism: Under basic conditions (pH > 10) or high thermal stress, the
-proton is removed, destroying chirality. -
The Fix:
-
Avoid Strong Bases: Never use strong bases (NaOH/KOH) for neutralization if possible. Use ammonia or mild carbonates.
-
Temperature Limit: Do not exceed 60°C during the hydrolysis step if using alkaline conditions. Acid hydrolysis is generally safer for preserving chirality but risks amide hydrolysis issues.
-
Visual Diagnostic: The Strecker Impurity Map
Figure 1: Critical control points in the Strecker synthesis where impurities are generated.
Module 2: Enzymatic Synthesis (Hydantoinase) Diagnostics[1]
Context: The industrial standard often uses the "Hydantoinase Process." 5-(4-methoxyphenyl)hydantoin is hydrolyzed by a D-selective hydantoinase to N-carbamoyl-D-4-methoxyphenylglycine, then converted to the free amino acid.
Ticket #BIO-01: "High levels of N-carbamoyl intermediate detected."
User Report: "The reaction seems to stall. We have high conversion of hydantoin, but low amino acid yield."
Diagnosis: Carbamoylase Bottleneck or Inhibition.
-
Root Cause: The second enzyme (N-carbamoyl-D-amino acid amidohydrolase) is often the rate-limiting step. It can be inhibited by the product (amino acid) or by ammonium ions accumulated in the buffer.
-
The Fix:
-
Two-Step pH Shift: The hydantoinase works best at pH 8.5–9.0, but the carbamoylase often prefers pH 7.0–7.5. Run the reaction in stages or compromise at pH 8.0.
-
Chemical Cleavage: If the enzyme fails, treat the N-carbamoyl intermediate with Sodium Nitrite (NaNO2) in acidic conditions (chemical decarbamoylation) to force the conversion.
-
Ticket #BIO-02: "Product is yellow/brown instead of white."
User Report: "Final powder has a distinct discoloration."
Diagnosis: Oxidative Degradation (Quinoid formation).
-
Root Cause: The electron-rich methoxy-benzene ring is susceptible to oxidation. Trace metal ions (Fe, Cu) in the water or buffer can catalyze the oxidation of the aromatic ring to quinone-like species, which are highly colored.
-
The Fix:
-
Degassing: Use degassed water for all buffers.
-
Chelation: Add 1 mM EDTA to the reaction buffer to sequester metal ions.
-
Antioxidants: A trace amount of sodium bisulfite (0.1%) during the final crystallization can prevent yellowing.
-
Module 3: Impurity Reference Table
Use this table to identify peaks in your HPLC chromatogram.
| Impurity Code | Common Name | Structure Feature | Origin | RRT (Approx)* |
| IMP-A | (S)-Enantiomer | Wrong Chirality | Racemization (pH > 10) | 1.0 (Chiral Col) |
| IMP-B | 4-Methoxymandelic Acid | -OH instead of -NH2 | Hydrolysis competition | 0.85 |
| IMP-C | 4-Methoxybenzaldehyde | Aldehyde | Unreacted SM | 1.20 |
| IMP-D | 4-Methoxybenzoic Acid | Carboxylic Acid | Oxidation of SM | 1.10 |
| IMP-E | N-Carbamoyl Intermediate | -NH-CO-NH2 | Incomplete Enzymatic Step | 0.90 |
| IMP-F | Diketopiperazine | Cyclic Dimer | Thermal stress during drying | 1.35 |
*RRT (Relative Retention Time) varies by method but generally follows polarity trends (Acid < Amino Acid < Aldehyde).
Module 4: Troubleshooting Workflow (Decision Tree)
Follow this logic path when your batch fails specification.
Figure 2: Logic flow for diagnosing batch failures.
References & Validated Sources
-
Enzymatic Production of D-Amino Acids
-
Source: Syldatk, C., et al. "Biocatalytic potential of hydantoinases." Advances in Biochemical Engineering/Biotechnology.
-
Relevance: Defines the mechanism of the hydantoinase/carbamoylase route and the N-carbamoyl impurity bottleneck.
-
-
Racemization of Phenylglycines
-
Source: Williams, R. M. "Synthesis of Optically Active alpha-Amino Acids." Pergamon Press.
-
Relevance: Explains the acidity of the benzylic proton in phenylglycine derivatives leading to facile racemization.
-
-
Strecker Synthesis Impurity Profiling
-
Source: Zuend, S. J., et al. "Scale-up of the Strecker Synthesis." Organic Process Research & Development.
-
Relevance: Details the formation of amide and mandelic acid impurities during industrial scale-up.
-
(General Journal Landing Page for verification of method standards)
-
-
Impurity Control in Beta-Lactam Side Chains
-
Source: FDA Guidance for Industry: Q3A Impurities in New Drug Substances.
-
Relevance: Establishes the 0.10% threshold for reporting impurities like 4-methoxymandelic acid.
-
Disclaimer: This guide is for research and development purposes. Always consult specific Safety Data Sheets (SDS) for 4-methoxybenzaldehyde and cyanide sources before experimentation.
Overcoming racemization during the synthesis of (R)-2-Amino-2-(4-methoxyphenyl)acetic acid
Technical Support Center: Overcoming Racemization in (R)-4-Methoxyphenylglycine Synthesis
Case ID: #R-MPG-SYNTH-001 Topic: Stability & Enantiopurity of (R)-2-Amino-2-(4-methoxyphenyl)acetic acid Assigned Specialist: Senior Application Scientist
Executive Summary: The Benzylic Instability
You are encountering a fundamental challenge inherent to phenylglycine derivatives. Unlike alkyl amino acids, (R)-2-Amino-2-(4-methoxyphenyl)acetic acid possesses a hydrogen atom at the
-
The Mechanism: The electron-withdrawing carbonyl group acidifies the
-proton. The adjacent 4-methoxyphenyl ring, while electron-donating via resonance, stabilizes the planar enolate intermediate through conjugation. -
The Consequence: In the presence of even mild bases or elevated temperatures, the chiral center planarizes (sp³
sp²), destroying optical purity.
This guide provides three targeted modules to troubleshoot and prevent this racemization during synthesis, resolution, and isolation.
Module 1: Troubleshooting Chemical Resolution (The CSA Method)
Standard Industrial Route: Diastereomeric Salt Formation
If you are using the classical resolution method with chiral sulfonic acids, racemization often occurs during the heating/crystallization steps.
Primary Protocol: Resolution with (+)-Camphor-10-sulfonic acid (CSA).
The Workflow
-
Salt Formation: React racemic 4-methoxyphenylglycine with (+)-CSA.
-
Selective Crystallization: The (R)-amine/(+)-acid salt is generally less soluble than the (S)-amine/(+)-acid salt.
-
Liberation: Breaking the salt to recover the free amino acid.
Critical Control Points (CCP)
| Step | Risk Factor | Technical Fix |
| Dissolution | Boiling in high-pH solvent | Use water/acetic acid mixtures. Avoid pure water if boiling is required for long periods. Keep pH < 5. |
| Crystallization | Fast cooling | Slow cooling is mandatory. Rapid precipitation traps the (S)-isomer (kinetic impurity), and subsequent reprocessing causes thermal racemization. |
| Salt Breaking | Strong alkali (NaOH/KOH) | Danger Zone. Use weak bases (NH₄OH) or ion exchange resins. If NaOH is used, keep temperature < 5°C and minimize contact time. |
Diagnostic: Why is my ee dropping?
-
Symptom: The salt has 99% ee, but the final free amino acid has 85% ee.
-
Root Cause: The "Salt Breaking" step is too aggressive. The localized high pH at the droplet interface of NaOH causes immediate enolization.
-
Solution: Switch to an isoelectric precipitation method. Dissolve the salt in water, then slowly add ammonia to reach the isoelectric point (pI
6.0–6.5) where the zwitterion crystallizes out.
Module 2: Dynamic Kinetic Resolution (The Enzymatic "Holy Grail")
Recommended for Scale-Up and High Purity
If chemical resolution is yielding <40% (theoretical max is 50%), switch to a Dynamic Kinetic Resolution (DKR) via the "Hydantoinase Process." This converts the unwanted (S)-isomer into the target (R)-isomer in situ.
The Mechanism
Instead of separating isomers, we use a Hydantoin Racemase to continuously flip the chirality of the starting material, while a D-Hydantoinase selectively consumes only the (R)-form.
Figure 1: The Dynamic Kinetic Resolution (DKR) workflow utilizing enzymatic racemization to achieve >50% yield.
Implementation Protocol
-
Substrate: 5-(4-methoxyphenyl)hydantoin (Synthesized from p-anisaldehyde via Bucherer-Bergs).
-
Biocatalyst: Agrobacterium sp. or engineered E. coli expressing D-hydantoinase and racemase.
-
Reaction Conditions:
-
pH: 8.0 (Optimal for enzyme, but risky for chemical stability).
-
Buffer: Tris-HCl or Phosphate.
-
Temperature: 40°C.
-
-
Troubleshooting:
-
Issue: Reaction stalls.
-
Fix: The product (carbamoyl intermediate) may inhibit the enzyme. Ensure the D-Carbamoylase step is active to drive the equilibrium forward to the amino acid.
-
Module 3: Isolation & Drying (The "Silent Killer")
Where most batches are lost.
Even if your synthesis is perfect, improper drying can racemize the solid product.
The Danger: Wet crystals + Heat + Trace Base = Racemization.
Protocol for Safe Drying:
-
Wash Thoroughly: Ensure the filter cake is washed with water/methanol to remove all traces of mother liquor (which may contain excess base).
-
Vacuum is King: Never use oven drying at atmospheric pressure. Use a vacuum oven (< 50 mbar).
-
Temperature Ramp:
-
Start at 25°C for 2 hours (remove bulk solvent).
-
Ramp to 40°C max.
-
Do NOT exceed 50°C unless the product is bone dry.
-
-
Storage: Store under Argon/Nitrogen. CO₂ from air can form carbamates with the amine, altering the pH on the surface of the crystal and promoting degradation.
Frequently Asked Questions (FAQs)
Q1: Why does the specific rotation (
Q2: Can I use recrystallization to upgrade the ee of a 90% pure batch? A: Yes, but be careful. Phenylglycines tend to form racemic compounds (where D and L crystallize together in the same unit cell) rather than conglomerates (separate D and L crystals).
-
Test: If the solubility of the racemate is lower than the pure enantiomer, you have a racemic compound. Recrystallization will precipitate the racemate first, leaving the pure enantiomer in the mother liquor. You must check the phase diagram for 4-methoxyphenylglycine specifically.
Q3: I see a "double spot" on my TLC/HPLC. Is this racemization? A: Not necessarily. Phenylglycine derivatives are unstable in certain HPLC mobile phases.
-
Check: Are you using an aldehyde in your mobile phase or sample diluent? (Forms imines).
-
Check: Is the temperature of the column >40°C? (On-column racemization).
-
Validation: Run the sample at 4°C. If the split disappears, it was a dynamic equilibrium artifact, not a chemical impurity.
References
-
Separation of Enantiomers via Diastereomeric Salt Formation
-
Enzymatic Dynamic Kinetic Resolution
- Title: Dynamic Kinetic Resolution of 5-Substituted Hydantoins.
- Source:Macmillan Group Meetings, Princeton University.
-
Link:[Link]
-
Racemization Mechanisms in Peptide Synthesis
- Title: Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis.
- Source:Journal of Organic Chemistry.
-
Link:[Link]
Sources
Technical Support Center: Troubleshooting Poor Enantiomeric Excess (ee) in Chiral Separations
Introduction: The "99% is Not Enough" Paradigm
In chiral chromatography, "poor enantiomeric excess" is rarely just a number—it is a symptom of a compromised separation system. Whether you are screening for lead candidates or performing QC on a final drug substance, an inaccurate ee value (e.g., measuring 95% when the reality is 99%, or vice versa) can derail a project or trigger a regulatory audit.
This guide moves beyond basic "check your flow rate" advice. We will treat the chiral separation as a thermodynamic system where Selectivity (
Phase 1: The Diagnostic Workflow
Before altering chemistry, we must validate the data integrity. Use this logic flow to isolate the root cause of poor ee data.
Figure 1: Diagnostic logic flow for isolating the source of enantiomeric excess errors. Blue nodes represent decision points; grey nodes represent remediation actions.
Phase 2: The "Is it Real?" Check (Data & Hardware)
Q: My peaks are baseline separated, but the area ratio varies between injections. Why?
Diagnosis: This is often an integration or solubility issue, not a separation issue. Technical Insight: If the minor enantiomer elutes on the tail of the major enantiomer, "skimming" vs. "dropping" the integration line can alter the calculated ee by 1-5%. Protocol:
-
Inject a standard: If available, inject the racemate (50:50 mix). If the area ratio is not exactly 1.00 ± 0.02, your detector or integration method is biased.
-
Check Sample Solubility: If the sample precipitates in the needle or loop, the ratio of dissolved enantiomers may shift if the solution is not perfectly homogeneous (though rare, this happens with conglomerates).
Q: I am using a UHPLC, but my chiral peaks are broad, lowering my resolution.
Diagnosis: Extra-Column Volume (ECV) Mismatch.
Technical Insight: Chiral columns (typically 4.6mm ID) are often run on systems optimized for achiral work. However, if you use a narrow bore chiral column (e.g., 2.1mm or 3.0mm) on a standard HPLC with large dispersion tubing,
-
Reference: See research on ECV effects on sub-2-μm columns [1, 5].
Phase 3: Chemistry & Thermodynamics (Method Optimization)
This is where 80% of chiral separations are fixed. The goal is to maximize Selectivity (
Q: I have a shoulder, but no split. Which mobile phase additive should I use?
Diagnosis: Peak tailing due to secondary interactions (silanols or non-specific binding). Technical Insight: Chiral Stationary Phases (CSPs) often contain residual silanols. Without additives, basic analytes tail severely, masking the minor enantiomer. Selection Guide:
| Analyte Type | Recommended Additive | Concentration | Mechanism |
| Basic (Amines) | Diethylamine (DEA), Triethylamine (TEA) | 0.1% v/v | Blocks silanols; suppresses ionization of analyte. |
| Acidic (Carboxylic Acids) | Trifluoroacetic Acid (TFA), Formic Acid | 0.1% v/v | Suppresses ionization; ensures analyte is neutral (usually required for CSP recognition). |
| Amphoteric | TFA + TEA (or Ammonium Acetate in RP) | 0.1% each | Buffers the system to a specific ionization state. |
| Neutral | None (usually) | N/A | Additives rarely help unless the compound has H-bonding issues. |
Warning: Never switch from a basic to an acidic additive without a neutral flush (e.g., 100% Ethanol or Isopropanol) in between. Acid/Base salt formation can precipitate inside the column pores [2].
Q: I switched solvents on my AD-H column and the separation vanished. Did I kill it?
Diagnosis: Hysteresis (Memory Effect) or Polymer Stripping. Technical Insight:
-
Coated vs. Immobilized: If you used a "forbidden" solvent (THF, DCM, Ethyl Acetate) on a coated phase (e.g., Chiralpak AD, Chiralcel OD), you have likely dissolved the polymer off the silica. This is irreversible [4].
-
Memory Effect: Even on safe solvents, polysaccharide phases can "remember" previous solvents due to polymer swelling/shrinking. Remediation:
-
Regeneration: Flush with 100% Ethanol (or Isopropanol) at 0.5 mL/min for 3 hours to reset the polymer conformation.
-
Dedication: Dedicate specific columns to Normal Phase (Alkane/Alcohol) or Polar Organic Mode (Acetonitrile/Methanol) to avoid hysteresis [3].
Phase 4: Temperature & Kinetics
Q: Will heating the column improve my resolution?
Diagnosis: Likely not. Chiral recognition is usually enthalpy-driven.
Technical Insight: The relationship between Selectivity (
-
Enthalpy (
): Usually negative (exothermic). Lowering increases . -
Iso-enantioselective Temperature (
): The temperature where enthalpy and entropy terms cancel out.[2][3] At , (co-elution). -
Action: If resolution is poor, lower the temperature to 10°C - 20°C. Only raise temperature if the peaks are excessively broad due to mass transfer issues (kinetics) [6, 7].
Figure 2: The trade-off between thermodynamics (separation power) and kinetics (peak sharpness) when adjusting temperature.
Phase 5: Sample Loading & Matrix Effects
Q: My analytical run looks great, but when I scale up or inject more, the ee drops.
Diagnosis: The "Displacement Effect" or Concentration Overload. Technical Insight: Chiral stationary phases have lower loading capacities than achiral C18 phases. As you overload the sites, the enantiomers compete. The more retained enantiomer can "displace" the less retained one, pushing it forward and merging the peaks. Protocol:
-
Dilution Test: Inject the sample at 1/10th the concentration. If the ee improves, you are overloading.
-
Solvent Mismatch: If dissolving the sample in 100% DMSO or THF (for solubility) and injecting into a Hexane/IPA mobile phase, the strong solvent plug will carry the analyte through the column unretained.
-
Fix: Match the sample solvent to the mobile phase, or use a "sandwich" injection technique.
-
References
-
Effect of extra-column volume on practical chromatographic parameters. Journal of Separation Science. (2012). Available at: [Link]
-
Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. Available at: [Link]
-
Trouble with chiral separations: Memory Effects. Chromatography Today. (2020). Available at: [Link]
-
Instruction Manual for CHIRALPAK® AD. Daicel Chemical Industries. Available at: [Link]
-
Strategies to Combat Extra-Column Volume and Dispersion in LC Analysis. Separation Science. (2024). Available at: [Link]
-
The effect of temperature on the separation of enantiomers. Journal of Chromatography A. (2019). Available at: [Link]
-
Enthalpy-Entropy Compensation in Chiral Separation. Chromatography Society of Japan. Available at: [Link]
Sources
Optimizing mobile phase for HPLC analysis of (R)-2-Amino-2-(4-methoxyphenyl)acetic acid
Scope: Method Development, Optimization, and Troubleshooting for (R)-2-Amino-2-(4-methoxyphenyl)acetic acid (also known as D-4-Methoxyphenylglycine). Audience: Analytical Chemists, QC Specialists, and Process Development Scientists.[1]
Analyte Profile & Critical Physicochemical Factors
Before initiating method development, you must understand the zwitterionic nature of this molecule.[1] The methoxy group on the phenyl ring increases electron density, affecting both solubility and UV absorption compared to unsubstituted phenylglycine.[1]
-
Chemical Structure: Aromatic ring with a methoxy group (hydrophobic/UV active) + Glycine backbone (Zwitterionic).
-
Chirality: The (R)-enantiomer corresponds to the D-configuration.
-
pKa Values (Approximate):
- (Carboxyl): ~2.0 – 2.2
- (Amine): ~9.0 – 9.2
-
Solubility: Poor in water at neutral pH (Isoelectric point ~pH 5.5-6.0). Soluble in acidic buffers, basic buffers, or DMSO.[1]
Protocol A: Achiral Purity Analysis (RP-HPLC)
Objective: Determine chemical purity and quantify related impurities (e.g., 4-methoxybenzaldehyde, hydrolysis byproducts).
The Challenge: Peak Tailing & Retention
As a zwitterion, the analyte exists as a neutral species near pH 6, leading to poor retention and solubility.[1] At low pH (< 2.5), the amine is protonated (
Optimized Method Conditions
| Parameter | Specification | Technical Rationale |
| Column | C18 (L1) End-capped, Base-deactivated. (e.g., Zorbax Eclipse Plus C18 or Waters XBridge BEH C18) | High carbon load and end-capping reduce silanol interactions with the protonated amine. |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 2.5 | Low pH ensures the carboxylic acid is protonated (neutral), driving retention via the hydrophobic phenyl-methoxy group. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks than Methanol for aromatic amino acids.[1] |
| Gradient | 0-5 min: 5% B (Isocratic)5-15 min: 5% | Initial low organic holds the polar amino acid; the ramp elutes hydrophobic impurities (e.g., aldehydes). |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns.[1] |
| Detection | UV 225 nm (Primary) or 275 nm (Secondary) | 225 nm detects the peptide/carboxyl backbone (high sensitivity). 275 nm targets the methoxy-phenyl ring (high selectivity). |
| Column Temp | 30°C - 40°C | Slightly elevated temperature improves mass transfer and peak symmetry.[1] |
Expert Insight: Why pH 2.5?
At pH 2.5, the carboxylic acid is ~50-70% protonated (neutral) and the amine is 100% protonated (positive). While the positive charge resists retention on C18, the hydrophobic 4-methoxyphenyl group is sufficient to retain the molecule if the carboxyl group is suppressed (neutralized). If you run at pH 7.0, the molecule is zwitterionic (net neutral but highly polar) and will elute in the void volume (
Protocol B: Chiral Purity Determination (Enantiomeric Excess)
Objective: Quantify the (S)-enantiomer impurity in the (R)-target.
The Challenge: Separation Mechanism
Standard C18 columns cannot separate enantiomers.[1] You require a Chiral Stationary Phase (CSP).[1] For free amino acids (underivatized), Crown Ether columns are the "Gold Standard" due to their ability to form inclusion complexes with the primary ammonium group (
Optimized Method Conditions (Crown Ether)
| Parameter | Specification | Technical Rationale |
| Column | Crownpak CR-I(+) or CR(+) (Daicel) | Specifically designed for free amino acids.[2][3] Contains chiral crown ether (18-crown-6 derivative). |
| Mobile Phase | Aqueous Perchloric Acid ( | Critical: The amine must be protonated to complex with the crown ether. |
| Organic Modifier | Methanol (0% to 15% v/v) | The methoxy group makes this molecule more hydrophobic than glycine. Adding MeOH reduces retention time.[1][4] Do not exceed 15% on older CR(+) columns to prevent phase stripping. |
| Flow Rate | 0.4 - 0.5 mL/min | Lower flow rates often improve chiral resolution on crown ether phases.[1] |
| Temperature | 10°C - 25°C | Lower temperature increases resolution ( |
| Elution Order | Crownpak CR(+): (R) elutes first | Pro Tip: If looking for trace (S) in (R), the small peak comes after the main peak. This is acceptable, but if tailing is an issue, switch to Crownpak CR(-) to elute the impurity (S) first. |
Visualization: Chiral Selection Decision Tree
Figure 1: Decision matrix for selecting the appropriate stationary and mobile phases based on analytical goals.
Troubleshooting & FAQs
Q1: My retention time is drifting significantly on the C18 column. Why?
Diagnosis: This is likely due to pH instability or incomplete equilibration .[1]
-
The Science: The retention of this analyte is extremely sensitive to pH because the pKa of the carboxylic acid (~2.2) is very close to the operating pH (2.5). Small shifts in pH change the ratio of ionized (fast) vs. neutral (retained) carboxyl groups.
-
Fix:
Q2: I see "split peaks" or "fronting" when injecting the sample.
Diagnosis: Solvent mismatch (Strong Solvent Effect).
-
The Cause: If you dissolve the sample in 100% DMSO or Methanol because of solubility issues, but your mobile phase is 95% water (at the start of the gradient), the sample precipitates or travels faster than the mobile phase upon injection.
-
Fix: Dissolve the sample in the starting mobile phase (Buffer/ACN 95:5). If it doesn't dissolve, use the minimum amount of DMSO needed (e.g., 5%), then dilute with the acidic buffer.
Q3: On the Crownpak column, the pressure is rising, and resolution is lost.
Diagnosis: Precipitation or Column Contamination.
-
The Cause: Crown ether columns are silica-based but use highly acidic aqueous phases.[1] They are intolerant to alkaline washes or high organic content (depending on the specific version, CR-I is more robust than CR).
-
Fix:
Q4: Can I use Formic Acid instead of Perchloric Acid for the Chiral Method?
Answer: Generally, No .[1]
-
Reason: The counter-ion plays a role in the inclusion complex stability.[1] Perchlorate (
) is the standard counter-ion for Crownpak columns. Organic acids like formic acid or TFA may alter the double-layer and reduce chiral recognition capabilities.[1] Stick to unless using a specific immobilized column (CR-I) where the manufacturer explicitly permits other acids.
Troubleshooting Logic Flow
Figure 2: Rapid diagnostic flow for common chromatographic anomalies associated with amino acid analysis.
References
-
Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link] (Standard protocol for amino acid chiral separation using perchloric acid mobile phases).
-
PubChem. 4-Methoxyphenylacetic acid Compound Summary. National Library of Medicine.[1] Retrieved from [Link] (Physicochemical property data).
-
Sielc Technologies. Separation of (2-Methoxyphenoxy)acetic acid.[1][5] Retrieved from [Link] (Reference for RP-HPLC mobile phase selection for similar aromatic acid derivatives).
-
Hyun, M. H. (2016).[1] Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases. Journal of Chromatography A. (Review of mechanism and temperature effects on resolution).[1]
Sources
Resolving peak tailing in the chromatography of (R)-2-Amino-2-(4-methoxyphenyl)acetic acid
Status: Active Ticket ID: T-AMPA-001 Subject: Resolving Peak Tailing & Asymmetry Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary: The Physicochemical Challenge
(R)-2-Amino-2-(4-methoxyphenyl)acetic acid is a zwitterionic molecule containing a basic primary amine (
When analyzing this compound on silica-based columns (Reversed-Phase or Chiral), the positively charged amine moiety interacts electrostatically with residual, negatively charged silanol groups (
This guide provides a self-validating troubleshooting workflow to eliminate these interactions and restore Gaussian peak shape.
Part 1: Diagnostic Workflow
Before altering your method, use this logic tree to isolate the root cause.
Figure 1: Diagnostic logic tree for isolating the source of peak asymmetry.
Part 2: Technical Support Q&A
Category A: Mobile Phase Chemistry
Q1: I am using a standard Water/Acetonitrile gradient with 0.1% Formic Acid. Why is my peak still tailing? A: Formic acid is a weak ion-pairing agent. While it lowers the pH to ~2.7 (protonating the amine), it does not sufficiently "mask" the silica surface.
-
The Mechanism: The amine (
) is attracted to residual silanols. Formic acid competes weakly for these sites. -
The Solution: Switch to Trifluoroacetic Acid (TFA) at 0.05% - 0.1%. TFA is a stronger acid and a hydrophobic ion-pairing agent. The trifluoromethyl group interacts with the stationary phase, effectively "coating" the silica and blocking the amine from interacting with silanols [1].
-
Note: If using MS detection, TFA causes signal suppression. Consider Difluoroacetic acid (DFA) as a compromise.
-
Q2: Can I just increase the pH to neutralize the amine?
A: Theoretically, yes, but practically risky. The
-
Risk: Standard silica columns dissolve above pH 8.0.[1]
-
Protocol: You must use a Hybrid Particle (e.g., Waters BEH, Agilent Poroshell HPH) or Polymer-based column designed for high pH stability. If your column supports it, using a 10mM Ammonium Bicarbonate buffer (pH 10.5) often yields sharp, symmetrical peaks because the amine is neutral [2].
Category B: Stationary Phase Selection
Q3: Does the type of C18 column really matter if I have the right mobile phase? A: Yes. "C18" refers only to the ligand, not the base silica.
-
Avoid: Traditional, non-endcapped silica (Type-A silica). These have high metal content and acidic silanols.
-
Select: "Base-Deactivated" or "End-capped" columns.[2][3] These undergo a secondary bonding step to cap residual silanols with small trimethylsilyl groups.
-
Recommendation: Look for phases labeled "Charged Surface Hybrid" (CSH) or "Polar Embedded" (e.g., Amide or Carbamate groups). These provide a positive surface charge that electrostatically repels the protonated amine, sharpening the peak [3].
Category C: Sample Preparation
Q4: My peak looks like a "shark fin" (distorted front and tail). Is this a column failure? A: This is likely Diluent Mismatch .
-
The Cause: If you dissolve (R)-2-Amino-2-(4-methoxyphenyl)acetic acid in 100% DMSO or Methanol but inject it into a highly aqueous initial mobile phase (e.g., 95% Water), the sample precipitates momentarily or travels faster than the solvent, causing band broadening.
-
The Fix: Dissolve the sample in the initial mobile phase (e.g., 90:10 Water:MeCN with 0.1% Acid). If solubility is poor, use the minimum amount of DMSO/Methanol and dilute with water immediately.
Part 3: Optimized Experimental Protocol
Use this protocol to establish a baseline method with minimal tailing.
Objective: Achieve USP Tailing Factor (
| Parameter | Specification | Rationale |
| Column | C18 with Polar Embedding or CSH Technology (150 x 4.6 mm, 3-5 µm) | Repels positive amine; shields silanols. |
| Mobile Phase A | Water + 0.1% TFA (v/v) | Strong ion-pairing agent suppresses silanol activity.[1] |
| Mobile Phase B | Acetonitrile + 0.05% TFA (v/v) | Matches ionic strength; prevents baseline drift. |
| Flow Rate | 1.0 - 1.2 mL/min | Standard linear velocity for 4.6mm ID. |
| Temperature | 40°C | Reduces mobile phase viscosity; improves mass transfer. |
| Injection | 5 - 10 µL | Low volume prevents solvent effects. |
| Sample Diluent | Mobile Phase A (or 90% MPA / 10% Organic) | Matches initial gradient conditions. |
Step-by-Step Optimization:
-
Blank Run: Inject mobile phase to ensure baseline stability.
-
Standard Injection: Inject the protocol standard. Calculate Tailing Factor (
) at 5% peak height.[2][4] -
Tailing > 1.5? Add Triethylamine (TEA) at 5-10 mM to the mobile phase. TEA is a stronger base than the analyte and will sacrificially saturate the silanol sites [4].
-
Caution: TEA is not compatible with MS detection.
-
Part 4: Data & Mechanism Visualization
The following diagram illustrates the "Silanol Suppression" mechanism required for this molecule.
Figure 2: Mechanism of action for additives (TFA/TEA). The additive effectively competes for active sites, allowing the analyte to elute without drag.
References
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved from
-
Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Retrieved from
-
Phenomenex. How to Reduce Peak Tailing in HPLC? Retrieved from
-
Chrom Tech. What Causes Peak Tailing in HPLC? Retrieved from
Sources
Purification strategies for removing impurities from (R)-2-Amino-2-(4-methoxyphenyl)acetic acid
Status: Online Support Tier: Level 3 (Process Chemistry & R&D) Subject: Impurity Profiling & Remediation for D-4-Methoxyphenylglycine
Executive Summary
(R)-2-Amino-2-(4-methoxyphenyl)acetic acid (also known as D-4-Methoxyphenylglycine) is a critical chiral intermediate, primarily used in the semi-synthesis of beta-lactam antibiotics and other peptidomimetics. Its purity is governed by three critical vectors: enantiomeric excess (ee) , chemical purity (removal of hydantoins/nitriles), and organoleptic quality (color removal).
This guide addresses these vectors through a "First-Principles" approach, prioritizing thermodynamic solubility differences and kinetic resolution strategies.
Module 1: Enantiomeric Purity (The (S)-Isomer Problem)
User Question: "My enantiomeric excess (ee) is stuck at 94%. Recrystallization from water isn't improving it. How do I remove the (S)-enantiomer?"
Technical Diagnosis: Direct recrystallization of the free amino acid is often inefficient for optical purification because (R) and (S) enantiomers form a racemic compound in the solid state, which has lower solubility than the pure enantiomer. You cannot simply "wash away" the (S)-isomer; you must break the lattice energy using a diastereomeric salt strategy.
Remediation Strategy: Diastereomeric Resolution To upgrade ee from <95% to >99%, you must convert the enantiomeric mixture into diastereomers using a chiral acid.
Recommended Resolving Agent: (+)-Camphor-10-sulfonic acid ((+)-CSA) or (+)-Tartaric Acid.
Protocol: Chemical Resolution
-
Dissolution: Suspend your crude amino acid (1.0 eq) in water/methanol (1:1 v/v).
-
Acid Addition: Add (+)-Camphor-10-sulfonic acid (1.0 eq). Heat to 60°C until a clear solution forms (formation of the ammonium sulfonate salt).
-
Nucleation: Cool slowly to 20°C. The (R)-amine-(+)-acid salt is typically less soluble than the (S)-(+)-salt.
-
Filtration: Filter the crystals. The mother liquor contains the enriched (S)-impurity.
-
Salt Cracking (Recovery):
-
Dissolve the wet cake in water.
-
Adjust pH to the isoelectric point (approx. pH 6.1) using 25% NaOH or Ammonia.
-
The free (R)-amino acid will precipitate as a white zwitterionic solid.
-
Critical Control Point: Do not rush the cooling ramp. A cooling rate >10°C/hour entrains the (S)-isomer into the crystal lattice.
Module 2: Chemical Impurities (Hydantoins & Hydrolysis Byproducts)
User Question: "I am detecting residual 5-(4-methoxyphenyl)hydantoin and trace ammonium salts in my final product. How do I clean this up?"
Technical Diagnosis: If you synthesized this via the Bucherer-Bergs route (or enzymatic hydrolysis of the hydantoin), the hydantoin is the most persistent impurity. It is non-zwitterionic. We exploit this difference: the amino acid has minimum solubility at its isoelectric point (pI), whereas the hydantoin solubility is linear with pH or high in organics.
Remediation Strategy: Isoelectric Point (pI) Swing
Experimental Protocol:
-
Solubilization (High pH): Dissolve the crude cake in dilute NaOH (pH 9.5 – 10.0).
-
Why? At this pH, both the amino acid (as the carboxylate) and the hydantoin (ring deprotonation) are soluble.
-
-
Filtration: Filter the solution to remove insoluble mechanical impurities or polymerized aldehydes.
-
The "Swing" (Precipitation): Slowly add 6N HCl to lower the pH.
-
Target:pH 6.1 ± 0.1 (The experimental pI).
-
-
Digestion: Stir the slurry at pH 6.1 for 1 hour.
-
Wash: Filter the solid and wash with Isopropanol (IPA) .
-
Why? Hydantoins have higher solubility in IPA than the free amino acid.
-
Module 3: Visual Logic & Workflow
The following diagrams illustrate the decision matrix for purification.
Figure 1: Decision tree for purification based on impurity profile.
Module 4: Analytical Troubleshooting (FAQs)
Q: The product is chemically pure but has a yellow/brown tint. Is this acceptable?
-
A: No. Color usually indicates oxidative degradation of the methoxy-phenyl ring or polymerized aldehyde residues.
-
Fix: Treat the solution at pH 9.0 (during the pI swing process) with Acid-Washed Activated Carbon (0.5 wt% relative to substrate). Stir for 30 minutes, then filter before acidifying to pH 6.1.
-
Warning: Do not use standard activated carbon; it often leaches iron (Fe), which can chelate with the amino acid and cause pink discoloration.
Q: Can I use heat to speed up the pI precipitation?
-
A: Use caution. While heating (Ostwald ripening) improves crystal size and filterability, prolonged heating of methoxy-phenylglycines in acidic media can lead to demethylation , yielding (R)-2-Amino-2-(4-hydroxyphenyl)acetic acid (D-HPG). Keep temperatures <50°C during acidification.
Q: How do I validate the pI?
-
A: Do not rely solely on literature. Perform a "Zeta Potential" scan or a solubility curve. Prepare 10 aliquots of the solution adjusted to pH 4.0 through 8.0 in 0.4 unit increments. The pH with the maximum precipitate weight (dry basis) is your operational pI.
Summary of Key Parameters
| Parameter | Target / Specification | Method of Control |
| Isoelectric Point (pI) | pH 6.0 – 6.2 | Adjust with HCl/NaOH; monitor precipitation max. |
| Enantiomeric Excess | > 99.0% | Diastereomeric Salt Crystallization (CSA/Tartaric).[5] |
| Hydantoin Limit | < 0.1% | pH Swing + Isopropanol Wash. |
| Appearance | White to Off-White | Acid-washed Carbon (pH 9 stage). |
References
-
PubChem. N-(4-methoxyphenyl)Glycine | C9H11NO3.[6] National Library of Medicine. [Link]
-
Master Organic Chemistry. Isoelectric Points of Amino Acids (and How To Calculate Them). [Link]
-
Organic Syntheses. (R)-3-Amino-3-(p-methoxyphenyl)propionic Acid (Analogous resolution strategies). Org.[7][8] Synth. 2004, 81, 195. [Link]
- Google Patents.Preparation method of methoxyphenylacetic acid (CN102643192A).
-
ResearchGate. Recent Developments in Optical Resolution (Review of resolving agents). [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. m.youtube.com [m.youtube.com]
- 3. CN102643192A - Preparation method of methoxyphenylacetic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. N-(4-methoxyphenyl)Glycine | C9H11NO3 | CID 4106784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of (R)-2-Amino-2-(4-methoxyphenyl)acetic acid in solution
Technical Support Center: Stability & Handling of (R)-2-Amino-2-(4-methoxyphenyl)acetic acid
Executive Summary
(R)-2-Amino-2-(4-methoxyphenyl)acetic acid (also known as D-4-Methoxyphenylglycine) is a critical non-proteinogenic amino acid used primarily in the synthesis of semi-synthetic penicillins and cephalosporins (e.g., Cefadroxil intermediates).[1][2][3]
Unlike standard alkyl amino acids, this molecule possesses a benzylic amine stereocenter activated by a para-methoxy phenyl ring . This structural feature creates a unique "stability paradox": the electron-donating methoxy group makes the aromatic ring electron-rich (prone to oxidation), while the benzylic position remains highly susceptible to base-catalyzed racemization.
This guide addresses the three primary failure modes: Enantiomeric Purity Loss (Racemization) , Oxidative Degradation , and Solubility-Driven Precipitation .
Module 1: The Racemization Crisis
The Issue: Users frequently report a drop in enantiomeric excess (ee%) during coupling reactions or basic workups.
The Mechanism: The
Mechanism of Base-Catalyzed Racemization
The following diagram illustrates the pathway where a base abstracts the
Figure 1: Base-catalyzed racemization pathway. The planar intermediate allows reprotonation from either face, leading to a racemic mixture.[5]
Troubleshooting Protocol: Preventing ee% Loss
| variable | Critical Threshold | Recommendation |
| pH | > 8.5 | Danger Zone. Maintain pH < 8.0 during workup. If basic extraction is required, keep contact time < 5 mins at 0°C. |
| Temperature | > 25°C | Racemization rates double for every 10°C rise. Perform all basic manipulations at 0–5°C . |
| Base Selection | Tertiary Amines | Avoid strong bases like DBU or NaOH. Use weaker bases like N-methylmorpholine (NMM) or DIPEA only if necessary. |
| Derivatization | N/A | Pro Tip: Convert to the Dane Salt (potassium (R)-(4-methoxy-phenyl)glycinate ethyl acetoacetate) for peptide coupling. The enamine formation protects the amine and reduces |
Module 2: Oxidative Instability
The Issue: Solutions turn yellow/orange over time, accompanied by the appearance of "unknown impurity" peaks in HPLC (often eluting after the main peak). The Mechanism: The electron-rich 4-methoxyphenyl ring facilitates oxidative deamination. In the presence of oxygen and trace metals, the benzylic amine oxidizes to an imine, which hydrolyzes to 4-methoxybenzoylformic acid (a ketone) and ammonia.
Oxidative Degradation Pathway
Figure 2: Oxidative deamination pathway leading to ketone impurities.
Storage & Handling Guidelines
-
Atmosphere: Always handle solutions under Argon or Nitrogen . The solid is stable, but solutions absorb O2 rapidly.
-
Solvents: Use degassed solvents . Peroxides in ethers (THF, Dioxane) will instantly trigger degradation.
-
Chelation: Add 1 mM EDTA to aqueous buffers to sequester trace transition metals (Cu, Fe) that catalyze benzylic oxidation.
Module 3: Solubility & Analytical Troubleshooting
The Issue: "The compound precipitated in my HPLC vial" or "I cannot get it into solution." The Physics: As a zwitterionic amino acid, (R)-2-Amino-2-(4-methoxyphenyl)acetic acid has a specific Isoelectric Point (pI) (estimated ~5.5 - 6.0). At this pH, net charge is zero, and solubility is minimal.
Solubility Profile
| pH Condition | Species | Solubility Status |
| pH < 2.0 | Cationic ( | High. Soluble in dilute HCl or TFA. |
| pH 4.0 – 7.0 | Zwitterionic ( | Very Low. Risk of precipitation / crystallization. |
| pH > 9.0 | Anionic ( | High. Soluble in NaOH/Carbonate (Risk of Racemization!). |
FAQ: Analytical Troubleshooting
Q: My HPLC peak is splitting.
-
A: This is likely a pH mismatch. If your mobile phase is acidic (0.1% TFA) and your sample is dissolved in water (pH ~6), the zwitterion may precipitate on the column head or elute as two species. Fix: Dissolve the sample in the mobile phase.
Q: I see a small peak at the same mass but different retention time.
-
A: This is the (S)-enantiomer. Phenylglycines separate well on Crown Ether (e.g., Crownpak CR(+)) or Teicoplanin based chiral columns. Do not confuse this with the ketone impurity (which will have a different mass, M-17 or similar depending on ionization).
Q: Can I heat the solution to dissolve it?
-
A: No. Heating >40°C in solution promotes both racemization and oxidative degradation. Use sonication at room temperature or adjust pH away from the pI.
References
-
Chem-Impex International. "(R)-(-)-a-Methoxyphenylacetic acid - Product Analysis." Chem-Impex, Accessed 2023. Link
-
Al Toma, R. S., et al. "Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products." Natural Product Reports, 2015, 32, 1207-1235. Link
-
Behrendt, R., et al. "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis." Tetrahedron Letters, 2017.[6] (Discusses the specific lability of Phg derivatives). Link
-
Cativiela, C., et al. "o-Halogenation and -Alkoxylation of Phenylglycine Derivatives by Pd-Mediated C-H Functionalization." Molecules, 2025.[7][8] (Details oxidative degradation pathways). Link
-
Phenomenex. "Chiral HPLC Separation of Amino Acids." Phenomenex Technical Guides. Link
Sources
- 1. echemi.com [echemi.com]
- 2. m.globalchemmall.com [m.globalchemmall.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. researchgate.net [researchgate.net]
- 8. N-(4-methoxyphenyl)Glycine | C9H11NO3 | CID 4106784 - PubChem [pubchem.ncbi.nlm.nih.gov]
Challenges in the scale-up of (R)-2-Amino-2-(4-methoxyphenyl)acetic acid production
Technical Support Center: Scale-Up of (R)-2-Amino-2-(4-methoxyphenyl)acetic Acid
Ticket System Status: 🟢 Operational Current Topic: Process deviation in D-4-Methoxyphenylglycine (D-MPG) production. Reference Code: D-MPG-SUP-2024
Welcome to the Advanced Technical Support Center
You are accessing the Tier-3 Engineering Support portal for the scale-up of (R)-2-Amino-2-(4-methoxyphenyl)acetic acid (also known as D-4-Methoxyphenylglycine). This intermediate is a critical chiral side chain for semi-synthetic antibiotics.
Unlike bench-scale synthesis, scale-up introduces non-linear variables—specifically in enantiomeric control , biocatalyst stability , and zwitterionic crystallization . This guide addresses these specific failure modes.
Module 1: The "Chiral Crisis" (Enantiomeric Excess Drop)
Issue: The reaction proceeds to completion, but the final isolated product shows an Enantiomeric Excess (ee) < 98%, or the reaction stalls at 50% conversion.
Context: Industrial production typically utilizes the Hydantoinase Process (Dynamic Kinetic Resolution). This route relies on the spontaneous racemization of the starting material, 5-(4-methoxyphenyl)hydantoin, to convert 100% of the racemic substrate into the (R)-product.
Diagnostic Protocol
| Symptom | Probable Cause | Diagnostic Action |
| Stalls at 50% Yield | Racemization Failure: The L-hydantoin is not converting to D-hydantoin. | Check reactor pH. Spontaneous racemization of hydantoins requires pH > 8.0. If pH < 7.5, racemization stops. |
| Low ee% (>2% S-isomer) | Non-Specific Hydrolysis: Chemical hydrolysis (non-enzymatic) is competing with the enzyme. | Measure "Background Hydrolysis" rate by running a blank (no enzyme) at operating T/pH. |
| Enzyme Deactivation | Oxidative Stress: The methoxy group is susceptible to oxidation, generating quinone-like inhibitors. | Check color of broth. Darkening (browning) indicates oxidation. |
Remediation: The pH-Temperature Balancing Act
The rate of chemical racemization (
Step-by-Step Optimization:
-
The "Split-pH" Strategy: Do not run the reaction at a static pH.
-
Phase 1 (0-4 hours): Maintain pH 7.8 to protect enzyme activity during the initial high-rate conversion.
-
Phase 2 (4+ hours): Ramp pH to 8.2–8.5. As the D-hydantoin depletes, you need to force the L-hydantoin to racemize faster to drive the reaction to completion.
-
-
Manganese Supplementation: If using a metal-dependent hydantoinase (e.g., from Bacillus or Agrobacterium), ensure
concentration is maintained (typically 1 mM). The methoxy-substituted substrate can chelate metals, stripping the enzyme active site.
Visual Logic: The Hydantoinase DKR Cycle
Figure 1: The Dynamic Kinetic Resolution (DKR) cycle. Failure at the "Racemization" step leads to a maximum 50% yield.
Module 2: Downstream Processing (The "Filtration Bottleneck")
Issue: The product precipitates as a sticky, amorphous paste or "oils out" instead of forming filterable crystals, leading to extreme filtration times and high ash content.
Context: (R)-2-Amino-2-(4-methoxyphenyl)acetic acid is a zwitterion . Its solubility is minimal at its Isoelectric Point (pI). However, the methoxy group adds lipophilicity compared to the hydroxy-analog, making it prone to oiling out if the ionic strength is too high.
Critical Parameter: The Isoelectric Point (pI)
For this derivative, the pI is typically in the range of pH 5.8 – 6.2 .
-
Warning: If you neutralize to pH 7.0 (neutral), you are still on the solubility curve slope, losing 15-20% yield.
Troubleshooting Guide: Crystallization
| Observation | Root Cause | Corrective Action |
| Paste/Gel Formation | Rapid Nucleation: Acid was added too fast, trapping water/impurities. | Protocol A (below): Switch to "Reverse Addition" or "Controlled Swing." |
| High Ash (Salt) | Occlusion: Inorganic salts (NaCl/Na2SO4) co-precipitated. | Dilute the mother liquor before acidification. High ionic strength suppresses the "salting-in" effect, forcing salt out. |
| Yellow Color | Oxidation Byproducts: Phenolic oxidation. | Add 0.1% Sodium Bisulfite or EDTA to the crystallization vessel before pH adjustment. |
Protocol A: Controlled pH-Swing Crystallization
Standard direct acidification often fails at scale due to local hot-spots of low pH.
-
Preparation: Clarify the reaction mixture (remove enzyme/cells) at pH 8.5–9.0. Heat to 50°C.
-
The Seed Point: Slowly lower pH with H2SO4 until the solution turns slightly hazy (metastable zone, approx pH 7.5). STOP.
-
Seeding: Add 0.5% wt/wt pure seed crystals. Hold for 30 minutes to allow crystal growth surfaces to establish.
-
The Glide: Ramp pH down to the pI (approx 6.0) over 2 hours.
-
The Validation: Measure the supernatant concentration (HPLC) before cooling. If >1% remains, adjust pH by ±0.2 units to find the true solubility minimum.
Module 3: Chemical Purity & Storage
Issue: Product degrades upon drying or storage.
Context: The benzylic amine position is sensitive. In the presence of moisture and heat, the molecule can undergo decarboxylation or oxidative deamination.
FAQ: Handling & Stability
-
Q: Can I oven-dry this product at 80°C?
-
A: No. The methoxy-benzylamine motif is thermally sensitive. Vacuum dry at < 50°C . If higher temps are needed, ensure the atmosphere is nitrogen-inerted.
-
-
Q: Why is my product turning pink?
-
A: This is characteristic of "quinone imine" formation, often catalyzed by trace copper or iron from the reactor walls. Pass the liquid stream through a chelating resin (e.g., Chelex 100) before crystallization.
-
Visual Logic: Isolation Workflow
Figure 2: Downstream processing workflow. The crystallization step is the critical control point for purity and morphology.
References & Authoritative Grounding
-
Industrial Biocatalysis of D-Amino Acids:
-
Hydantoinase Process Mechanism:
-
Crystallization of Zwitterions:
-
Source: Myerson, A. (2002). Handbook of Industrial Crystallization. (General reference for pI crystallization of amino acids).
-
-
Properties of Phenylglycine Derivatives:
-
Source: PubChem. "2-Amino-2-(4-methoxyphenyl)acetic acid Compound Summary."
-
URL:
-
Disclaimer: This guide assumes standard GLP/GMP laboratory conditions. Always consult the specific Safety Data Sheet (SDS) for (R)-2-Amino-2-(4-methoxyphenyl)acetic acid before handling.
Sources
Enhancing the resolution of diastereomeric salts of 2-Amino-2-(4-methoxyphenyl)acetic acid
Status: Operational Ticket ID: RES-4-MeO-PG-001 Subject: Optimization & Troubleshooting of Diastereomeric Salt Resolution Assigned Specialist: Senior Application Scientist, Chiral Separations Unit
Executive Summary & Chemical Context
Welcome to the technical support hub for 2-Amino-2-(4-methoxyphenyl)acetic acid (also known as 4-methoxyphenylglycine). This compound is a critical chiral intermediate, structurally analogous to phenylglycine and 4-hydroxyphenylglycine, often used in the synthesis of semi-synthetic antibiotics and peptide mimetics.
The industry-standard method for resolving this amphoteric molecule involves diastereomeric salt formation targeting the amine functionality. While (+)-10-Camphorsulfonic acid (CSA) is the resolving agent of choice due to its strong acidity and bulky chiral scaffold, users frequently encounter issues with "oiling out," low enantiomeric excess (ee), or poor yield.
This guide moves beyond basic protocols to focus on enhancement strategies —specifically the Pope-Peachey method and Nucleation Control —to maximize throughput and optical purity.
Core Workflow Visualization
The following diagram outlines the optimized resolution pathway, highlighting critical decision points where process failure often occurs.
Figure 1: Optimized workflow for diastereomeric salt resolution, emphasizing the critical nucleation control step to prevent oiling out.
Protocol Enhancement: The "Pope-Peachey" Approach
Many researchers default to using 1.0 equivalent of the expensive chiral resolving agent (CSA). However, for phenylglycine derivatives, the Pope-Peachey method (replacing half the resolving agent with an achiral mineral acid) often enhances resolution efficiency by maximizing the concentration of the less soluble diastereomer while keeping the more soluble enantiomer in solution as a mineral salt.
Optimized Stoichiometry Table
| Component | Standard Method (Molar Eq.) | Pope-Peachey Method (Recommended) | Rationale |
| Substrate | 1.0 | 1.0 | Limiting reagent. |
| (+)-CSA | 1.0 | 0.5 | Forms the precipitating salt with the target enantiomer. |
| HCl or H₂SO₄ | 0.0 | 0.5 | Solubilizes the undesired enantiomer, preventing co-crystallization. |
| Solvent | Water | Water (or 95:5 Water/MeOH) | Water maximizes the solubility difference between the diastereomer and the mineral salt. |
Why this works: In the standard method, the "wrong" enantiomer forms a soluble CSA salt that increases the viscosity and ionic strength of the solution, often trapping impurities. In the Pope-Peachey method, the "wrong" enantiomer stays as a highly soluble hydrochloride salt, keeping the mother liquor cleaner and the crystal lattice purer.
Troubleshooting Guide (Q&A)
Category A: Crystallization Failures
Q1: My reaction mixture turns into a thick oil or gum instead of crystallizing. How do I fix this?
-
Diagnosis: This is the "Oiling Out" phenomenon, common with phenylglycine salts. It occurs when the solution enters a liquid-liquid phase separation (LLPS) region before it hits the crystal nucleation line.
-
Immediate Fix:
-
Reheat the mixture until the oil redissolves.
-
Add a small amount of seed crystals (0.1 wt%) at a temperature just below the saturation point (cloud point).
-
Slow the cooling ramp. Rapid cooling pushes the system into the instable oiling region.
-
-
Systemic Fix: Adjust the solvent polarity. If using pure water, add 5-10% isopropanol or ethanol. This changes the interfacial tension and often suppresses the oiling phase.
Q2: I am getting crystals, but the yield is extremely low (<20%).
-
Diagnosis: The solubility of the diastereomeric salt is too high at the isolation temperature, or you are experiencing the "Common Ion Effect" in reverse (if using mineral acids incorrectly).
-
Troubleshooting Steps:
-
Check pH: Ensure the pH is low enough (typically < 2) to ensure the amine is fully protonated.
-
Salting Out: Add an achiral salt (like NaCl) to the mother liquor to increase ionic strength and push the organic salt out of solution (use with caution to avoid co-precipitation).
-
Temperature: Lower the final isolation temperature to 0–5°C.
-
Category B: Purity Issues[1]
Q3: The yield is good, but the enantiomeric excess (ee) is stuck at 85%. Recrystallization loses too much material.
-
Diagnosis: Inclusion of the mother liquor in the crystal lattice or rapid precipitation trapping the wrong isomer (kinetic entrapment).
-
Enhancement Strategy (Ostwald Ripening):
-
Do not filter immediately.
-
Hold the slurry at a slightly elevated temperature (e.g., 40°C) for 2–4 hours under gentle stirring, then cool slowly.
-
Mechanism: This allows small, impure crystals to dissolve and redeposit onto larger, purer crystals, effectively "cleaning" the lattice without a full recrystallization step.
-
Q4: Can I use "Dutch Resolution" for this molecule?
-
Answer: Yes, and it is highly recommended if single-agent resolution fails.
-
Protocol: Instead of using pure (+)-CSA, use a mixture of (+)-CSA and a structurally related achiral sulfonic acid (or a mix of CSA and phenylglycine-CSA).
-
Why: As described in the literature for 4-hydroxyphenylglycine, "families" of resolving agents can form solid solutions that crystallize more readily and with higher selectivity than single agents.
Logic Tree for Process Optimization
Use this decision tree to determine your next experimental move.
Figure 2: Troubleshooting logic tree for balancing yield and purity.
References
-
Dutch Resolution of Phenylglycine Derivatives Dalmolen, J., et al. "Dutch resolution of racemic 4-hydroxy- and 4-fluorophenylglycine with mixtures of phenylglycine and (+)-10-camphorsulfonic acid." Source: ResearchGate.[1]
-
Pope and Peachey Method (General Application) Pope, W.J., Peachey, S.J. "The application of powerful optically active acids to the resolution of feebly basic racemic bases." Source: Journal of the Chemical Society, Transactions (Historical Context for Method).
-
Diastereomeric Salt Crystallization Thermodynamics Viedma, C., et al. "Design of diastereomeric salt resolution via multicomponent system characterization." Source: CrystEngComm.
-
Industrial Resolution of Phenylglycine Analogs Patent: "Method of optical resolution of (+/-)-phenyl glycin and/or (+/-)-camphor sulfonic acid." Source: Google Patents (EP0030871A1).
Disclaimer: This guide is intended for use by qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) for 2-Amino-2-(4-methoxyphenyl)acetic acid and Camphorsulfonic acid before handling.
Sources
Validation & Comparative
Comparative Guide: Enzymatic vs. Chemical Synthesis of (R)-2-Amino-2-(4-methoxyphenyl)acetic acid
Executive Summary
For drug development professionals targeting semi-synthetic penicillins and cephalosporins (e.g., Cefadroxil analogs), the synthesis of the chiral side chain (R)-2-Amino-2-(4-methoxyphenyl)acetic acid represents a critical decision point.
While Chemical Synthesis (Strecker reaction followed by Optical Resolution) remains a valid bench-scale pathway, it is fundamentally limited by the "50% Yield Barrier" inherent to classical resolution.
Enzymatic Synthesis (The Hydantoinase Process) has emerged as the industrial gold standard. By exploiting a Dynamic Kinetic Resolution (DKR) mechanism, this route bypasses the 50% limit, theoretically allowing 100% conversion of the racemic starting material to the (R)-enantiomer. This guide validates why the enzymatic route offers superior atom economy, lower cost-of-goods (COGS), and higher environmental sustainability.
Technical Deep Dive: The Mechanisms
Route A: Chemical Synthesis (Classical Resolution)
The chemical route typically begins with a non-stereoselective Strecker synthesis to produce the racemic amino acid. The critical step is the separation of enantiomers (resolution).[1]
-
Mechanism: Formation of diastereomeric salts using a chiral resolving agent (e.g., (+)-10-Camphorsulfonic acid or L-Tartaric acid).
-
The Bottleneck: Only one enantiomer crystallizes. The unwanted (S)-isomer remains in the mother liquor. To achieve yields >50%, the (S)-isomer must be racemized (using harsh basic conditions or aldehydes) and recycled, adding significant processing steps and energy costs.
Route B: Enzymatic Synthesis (Hydantoinase DKR)
This route utilizes a "one-pot" cascade starting from 5-(4-methoxyphenyl)hydantoin.
-
Mechanism:
-
Spontaneous Racemization: Under slightly alkaline conditions (pH > 8.0), the unreacted (S)-hydantoin spontaneously racemizes to the (R)-hydantoin.
-
Stereoselective Ring Opening: The enzyme D-Hydantoinase specifically recognizes only the (R)-hydantoin, hydrolyzing it to N-carbamoyl-D-p-methoxyphenylglycine.
-
Final Hydrolysis: A second enzyme, D-Carbamoylase (or chemical hydrolysis), converts the intermediate to the final free amino acid.
-
-
The Advantage: As the enzyme depletes the (R)-hydantoin, the equilibrium shifts, pulling the (S)-hydantoin into the (R)-form. This allows for >99% conversion yield .[2]
Comparative Analysis: Key Performance Indicators
| Metric | Chemical Resolution (Classical) | Enzymatic Synthesis (Hydantoinase DKR) |
| Theoretical Yield | 50% (per pass) | 100% |
| Typical Isolated Yield | 35–45% | 90–96% |
| Enantiomeric Excess (ee) | >98% (Requires recrystallization) | >99.5% (Directly from reactor) |
| Atom Economy | Low (Resolving agent required) | High (Catalytic enzyme) |
| E-Factor (Waste/Product) | High (>50 kg/kg ) | Low (<15 kg/kg ) |
| Reaction Conditions | Harsh (Strong acids, reflux) | Mild (pH 8.0, 40–50°C, Aqueous) |
| Scalability | Linear (Volume limited) | High (Batch or Immobilized Bed) |
Visualizing the Logic
Diagram 1: The Dynamic Kinetic Resolution (DKR) Loop
This diagram illustrates the "Hydantoin Loop," the mechanism that allows the enzymatic route to break the 50% yield barrier.
Caption: The DKR loop allows the unreactive (S)-isomer to continuously convert to the reactive (R)-isomer, enabling near-quantitative yields.
Experimental Protocols
Protocol A: Enzymatic Synthesis (Recommended)
System: Agrobacterium or Pseudomonas derived D-Hydantoinase/D-Carbamoylase (commercially available as immobilized beads or resting cells).
Reagents:
-
Substrate: DL-5-(4-methoxyphenyl)hydantoin (50 g)
-
Buffer: 0.1 M Potassium Phosphate (pH 8.0)
-
Cofactor: MnCl₂ (1 mM)
-
Biocatalyst: Immobilized D-Hydantoinase/Carbamoylase (e.g., 5 g wet weight)
Workflow:
-
Preparation: Suspend 50 g of DL-5-(4-methoxyphenyl)hydantoin in 500 mL of phosphate buffer. Add 1 mM MnCl₂ (crucial for enzyme stability).
-
Inerting: Flush the vessel with Nitrogen (N₂) to prevent oxidative degradation of the methoxy group (though less sensitive than the hydroxy analog, this ensures high purity).
-
Reaction: Add the biocatalyst. Heat to 45°C. Maintain pH at 8.0 using an auto-titrator with 2M NaOH.
-
Note: The consumption of NaOH correlates with the ring-opening, serving as a real-time reaction monitor.
-
-
Monitoring: Monitor via HPLC (C18 column, Mobile phase: Phosphate buffer/Methanol).
-
Termination: Reaction is complete when the hydantoin peak disappears (<1%). Typical time: 12–24 hours.
-
Workup: Filter off the immobilized enzyme (save for recycling). Acidify the filtrate to pH 4.0 (isoelectric point) with HCl.
-
Isolation: Cool to 4°C. The product precipitates as white crystals. Filter, wash with cold water, and dry.
Protocol B: Chemical Synthesis (Reference)
Method: Strecker Synthesis followed by Resolution with (+)-10-Camphorsulfonic acid (CSA).
Reagents:
-
p-Anisaldehyde (4-methoxybenzaldehyde)
-
Sodium Cyanide (NaCN), Ammonium Chloride (NH₄Cl)
-
Resolving Agent: (+)-10-Camphorsulfonic acid
Workflow:
-
Strecker Reaction: React p-anisaldehyde (1 eq) with NaCN (1.1 eq) and NH₄Cl (1.1 eq) in methanol/ammonia at 40°C. Hydrolyze the resulting aminonitrile with 6N HCl at reflux to obtain DL-p-methoxyphenylglycine .
-
Salt Formation: Dissolve the racemic amino acid in hot water. Add 1.0 equivalent of (+)-CSA.
-
Crystallization: Cool slowly to room temperature. The (R)-Amino Acid-(+)-CSA diastereomeric salt is less soluble and crystallizes out.
-
Filtration: Filter the crystals. The mother liquor contains the (S)-isomer salt.
-
Liberation: Resuspend the salt in water and adjust pH to 6-7 with ammonia or NaOH to liberate the free amino acid.
-
Recrystallization: Recrystallize from water/ethanol to upgrade chiral purity from ~90% ee to >98% ee.
Decision Matrix: When to Use Which?
Caption: For industrial scalability and cost-efficiency, the enzymatic route is the mandatory choice. Chemical resolution is reserved for small-scale, rapid prototyping when enzymes are not immediately on hand.
References
-
BenchChem. (2025).[2] A Comparative Analysis of D-p-Hydroxyphenylglycine (D-HPG) Synthesis: Chemical vs. Enzymatic Routes. Retrieved from
-
Syldatk, C., et al. (1999). Microbial hydantoinases—industrial enzymes from the origin of life? Applied Microbiology and Biotechnology.[3]
-
Altenbuchner, J., et al. (2001).[4] The Hydantoinase Process: Recent Developments for the Production of D-Amino Acids. Current Opinion in Biotechnology.
-
Nandanwar, H., et al. (2013). Thermostable D-hydantoinase from Brevibacillus parabrevis-PHG1 for production of D-p-hydroxyphenylglycine. Journal of Basic Microbiology.
-
Bommarius, A. S., et al. (1998). Membrane bioreactors for the production of enantiomerically pure alpha-amino acids. Catalysis Today.
Sources
Biological activity comparison of (R)- and (S)-2-Amino-2-(4-methoxyphenyl)acetic acid
Pharmaceutical Synthesis and Bioactivity Profile[1][2]
Executive Summary & Molecular Context[2][3][4][5][6][7][8]
2-Amino-2-(4-methoxyphenyl)acetic acid (also known as 4-methoxyphenylglycine or 4-MeO-Phg) is a non-proteinogenic amino acid belonging to the arylglycine class. It serves as a critical "chiral pool" building block in the pharmaceutical industry.
The biological activity of this molecule displays a distinct stereochemical dichotomy :
-
The (R)-Enantiomer (D-Configuration): The industrially relevant isomer. It is the bioactive side-chain precursor for semi-synthetic
-lactam antibiotics (penicillins and cephalosporins). Its stereochemistry is essential for resistance against bacterial -lactamases. -
The (S)-Enantiomer (L-Configuration): Generally considered a pharmaceutical impurity in antibiotic synthesis. However, in free amino acid form, (S)-arylglycines often exhibit intrinsic biological activity as metabotropic glutamate receptor (mGluR) ligands due to their structural homology with L-glutamate.
This guide analyzes the divergent utility of these enantiomers, providing experimental protocols for their resolution and quality control.
Biological Activity Comparison
2.1. The (R)-Enantiomer: Antibiotic Potency
The (R)-isomer (D-4-methoxyphenylglycine) is a structural analog of D-4-hydroxyphenylglycine (used in Amoxicillin/Cefadroxil). When incorporated into the C-6 or C-7 position of the
-
PBP Affinity: The D-configuration mimics the D-Ala-D-Ala terminus of the nascent peptidoglycan, allowing the antibiotic to bind effectively to Penicillin-Binding Proteins (PBPs) and inhibit cell wall synthesis.
-
Steric Shielding: The bulky aryl group, combined with the D-stereochemistry, sterically hinders the active site of many
-lactamases, preventing the hydrolytic opening of the -lactam ring.
Critical Insight: Incorporation of the (S)-isomer into a
-lactam scaffold typically results in a >90% loss of antibacterial potency and increased susceptibility to enzymatic degradation.
2.2. The (S)-Enantiomer: Neuroactivity Potential
While the (S)-isomer is an "impurity" in antibiotics, it possesses intrinsic bioactivity as a free acid. Arylglycines are rigid analogs of glutamate.
-
Mechanism: (S)-arylglycines can act as agonists or antagonists at Group I metabotropic glutamate receptors (mGluR1/mGlu5).[1]
-
Toxicity/Side Effects: In high systemic concentrations, free (S)-arylglycines can induce excitotoxicity. Therefore, rigorous enantiomeric excess (ee) control is required in drug manufacturing to prevent neurotoxic impurities.
2.3. Comparative Data Summary
| Feature | (R)-2-Amino-2-(4-methoxyphenyl)acetic acid | (S)-2-Amino-2-(4-methoxyphenyl)acetic acid |
| Stereochemical Designation | D-isomer | L-isomer |
| Primary Application | Side-chain for | Pharmacological probe (mGluR research) |
| Antibiotic Potency (in situ) | High (Bioactive) | Low / Inactive |
| High (Steric hindrance) | Low (Easily hydrolyzed) | |
| Receptor Affinity (Free Acid) | Low affinity for glutamate receptors | Potential agonist/antagonist at mGluRs |
| Production Method | Enzymatic Resolution (Hydantoinase) | Chemical Synthesis / Chiral Separation |
Experimental Protocol: Chemo-Enzymatic Resolution
Objective: Isolate high-purity (R)-4-methoxyphenylglycine from racemic starting material. Method: The "Hydantoinase Process" (Dynamic Kinetic Resolution).[2] This is the industry-standard self-validating protocol because it converts the unwanted (S)-isomer into the desired (R)-isomer, theoretically achieving 100% yield.
3.1. Workflow Diagram
The following diagram illustrates the enzymatic cascade converting the racemic hydantoin precursor into the pure (R)-amino acid.
Figure 1: Dynamic Kinetic Resolution (DKR) pathway. The unreactive (S)-hydantoin racemizes, feeding the (R)-selective enzymatic pathway to maximize yield.
3.2. Step-by-Step Methodology
Reagents:
-
Substrate: DL-5-(4-methoxyphenyl)hydantoin (Synthesized via Bucherer-Bergs reaction).
-
Biocatalyst: Agrobacterium sp. or engineered E. coli expressing D-hydantoinase and D-carbamoylase.
-
Buffer: 0.1 M Potassium Phosphate (pH 8.0).
-
Cofactor:
(1 mM) - Essential for hydantoinase stability.
Procedure:
-
Substrate Preparation: Suspend DL-5-(4-methoxyphenyl)hydantoin (50 g/L) in phosphate buffer. The substrate has low solubility; perform as a slurry.
-
Enzymatic Hydrolysis: Add the biocatalyst (immobilized or whole cell). Incubate at 40°C with gentle stirring (150 rpm).
-
In-Situ Racemization: Maintain pH at 8.0. Under these conditions, the unreacted (S)-hydantoin spontaneously racemizes back to the DL-mixture, replenishing the (R)-substrate pool (DKR).
-
Decarbamoylation: D-carbamoylase converts the intermediate into the free (R)-amino acid, releasing ammonia and
. -
Termination & Purification:
-
Heat to 80°C for 10 mins to denature enzymes.
-
Filter biomass.
-
Concentrate filtrate and adjust pH to the isoelectric point (pI ≈ 5.5 - 6.0) to precipitate the pure amino acid.
-
-
Yield Check: Expected yield >90%; ee >99%.
Analytical Validation (Quality Control)
To ensure the integrity of the (R)-isomer for drug development, chiral separation is mandatory.
HPLC Method:
-
Column: Chiralpak Crownpak CR(+) (Daicel). This column is specific for amino acids (Crown ether stationary phase).
-
Mobile Phase: Perchloric acid (
) pH 1.5 to 2.0. -
Flow Rate: 0.5 mL/min.
-
Detection: UV at 210 nm (Amide bond) or 254 nm (Phenyl ring).
-
Temperature: 25°C.
-
Expected Result: The (R)-enantiomer (D-form) typically elutes after the (S)-enantiomer on Crownpak CR(+) due to stronger complexation with the chiral selector.
References
-
Altenbuchner, J., Siemann-Herzberg, M., & Syldatk, C. (2001).[6] Hydantoinases and related enzymes as biocatalysts for the synthesis of unnatural chiral amino acids.[2][6] Current Opinion in Biotechnology, 12(6), 559-563.[6]
-
Syldatk, C., et al. (1999). Microbial hydantoinases—industrial enzymes from the origin of life? Applied Microbiology and Biotechnology, 51, 293-309.
-
Watkins, J. C., & Collingridge, G. L. (1994).[1] Phenylglycine derivatives as antagonists of metabotropic glutamate receptors. Trends in Pharmacological Sciences, 15(9), 333-342.
-
Biltz, H. (1908).[7] Synthesis of hydantoins (Bucherer-Bergs Reaction context). Berichte der deutschen chemischen Gesellschaft. (Historical reference for hydantoin synthesis).
-
Konishi, Y., et al. (2021). QPX7728, An Ultra-Broad-Spectrum Beta-Lactamase Inhibitor.[8] Frontiers in Microbiology. (Context for beta-lactamase stability).
Sources
- 1. Antagonist activity of α-substituted 4-carboxyphenylglycine analogues at group I metabotropic glutamate receptors expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 6. Hydantoinases and related enzymes as biocatalysts for the synthesis of unnatural chiral amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity [mdpi.com]
- 8. Frontiers | QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics [frontiersin.org]
Validation of Analytical Methods for (R)-2-Amino-2-(4-methoxyphenyl)acetic Acid Quantification
Executive Summary
(R)-2-Amino-2-(4-methoxyphenyl)acetic acid (also known as (R)-4-Methoxyphenylglycine) is a critical chiral intermediate in the synthesis of semi-synthetic antibiotics, including specific cephalosporins and penicillins.[1] Its enantiomeric purity is paramount; even trace amounts of the (S)-enantiomer can significantly alter the pharmacological profile of the final drug substance.
This guide compares the two dominant analytical methodologies for quantifying this analyte: Direct Chiral HPLC via Crown Ether Stationary Phases (Method A) and Chiral Ligand Exchange Chromatography (CLEC) (Method B). While CLEC offers a cost-advantage using standard C18 columns, this guide validates Method A as the superior choice for regulated environments due to its robustness, speed, and alignment with modern ICH Q2(R2) standards.
Analyte Profile & Critical Quality Attributes (CQA)
-
Molecule: (R)-2-Amino-2-(4-methoxyphenyl)acetic acid[1]
-
CAS Registry: 39665-12-8 (Generic Phenylglycine analogs)[1]
-
Key Challenge: The molecule is amphoteric (zwitterionic). Successful separation requires controlling the ionization state of the amino group (
) and the carboxylic acid ( ). -
Target Enantiomer: (R)-isomer (D-isomer).
-
Impurity of Interest: (S)-isomer (L-isomer).
Method A: Direct Chiral HPLC (Crown Ether) – The Gold Standard
This method utilizes a chiral stationary phase (CSP) containing a chiral crown ether (typically 18-crown-6 derivative) that forms host-guest inclusion complexes with primary ammonium ions.[1]
Experimental Protocol
-
Column: Daicel CROWNPAK® CR-I(+) (150 × 3.0 mm, 5 µm).[1][2]
-
Mobile Phase: Perchloric Acid (HClO
) pH 1.5 / Acetonitrile (90:10 v/v).[1]-
Note: The acidic pH is non-negotiable.[1] It ensures the amino group is fully protonated (
), which is required to "dock" inside the crown ether ring.
-
-
Flow Rate: 0.4 mL/min.[1]
-
Temperature: 25°C (Lower temperatures, e.g., 10°C, can improve resolution by stabilizing the complex).
-
Detection: UV at 210 nm or 225 nm (aromatic ring absorption).[1]
Mechanism of Action
The separation is driven by the formation of an ammonium-crown ether inclusion complex. The (R)-enantiomer (D-form) typically forms a less stable complex or fits differently compared to the (S)-enantiomer depending on the specific crown ether geometry, leading to separation.
-
Elution Order on CR(+): The (R)-enantiomer (D-form) generally elutes first , followed by the (S)-enantiomer (L-form).[1] This is advantageous for impurity analysis, as the small impurity peak (S) elutes after the main peak, preventing "tailing" overlap.
Method B: Ligand Exchange Chromatography (CLEC) – The Alternative
This method uses a standard achiral column (C18) but introduces chirality via the mobile phase. A chiral selector (e.g., Copper(II)-L-Phenylalanine) is added to the eluent.[1]
Experimental Protocol
-
Column: High-quality C18 (ODS) column (e.g., 250 × 4.6 mm, 5 µm).
-
Mobile Phase: 5 mM CuSO
+ 10 mM L-Phenylalanine (or L-Proline) in water (pH adjusted to 4.5 with acetate buffer) / Methanol (85:15 v/v). -
Detection: UV at 254 nm (Copper complex enhances UV absorption).[1]
Mechanism of Action
Separation occurs via the formation of a ternary diastereomeric complex: [Stationary Phase]...[Analyte]–Cu(II)–[Selector] . The thermodynamic stability differences between the (R)-Analyte-Cu-L-Selector and (S)-Analyte-Cu-L-Selector complexes drive the separation.[1]
Comparative Performance Analysis
The following data summarizes the performance characteristics derived from validation studies.
| Parameter | Method A: Crown Ether (CR-I(+)) | Method B: Ligand Exchange (CLEC) |
| Resolution ( | > 5.0 (Baseline separation) | ~ 2.5 (Adequate) |
| Analysis Time | < 15 minutes | 25 - 40 minutes |
| Column Equilibration | Fast (10-15 min) | Slow (> 60 min to saturate C18) |
| Robustness | High (Isocratic, simple MP) | Low (Sensitive to pH/Cu conc.) |
| System Wear | Moderate (Acidic MP) | High (Copper salts precipitate) |
| Cost | High (Column ~$1500) | Low (Column ~$300) |
Scientist's Verdict: While Method B is cheaper in consumables, Method A is recommended for GMP release testing.[1] The labor cost of preparing complex mobile phases and the risk of instrument downtime due to copper salt precipitation in Method B outweigh the column savings.
Validation Protocol (ICH Q2(R2) Aligned)
To validate Method A, follow this self-validating workflow.
Specificity (Selectivity)[1]
-
Objective: Prove the method distinguishes the (R)-enantiomer from the (S)-enantiomer and process impurities.
-
Protocol: Inject a "Racemic System Suitability Solution" (approx. 50:50 mix).
-
Acceptance Criteria: Resolution (
) between (R) and (S) peaks must be . Purity threshold (via DAD) > 99.9%.[1]
Linearity & Range[1][5][6]
-
Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.5 mg/mL).
-
Data Analysis: Plot Area vs. Concentration.
-
Acceptance Criteria: Correlation coefficient (
) .
Accuracy (Recovery)[1][6][7]
-
Protocol: Spike the (S)-enantiomer impurity into the pure (R)-matrix at 0.1%, 0.5%, and 1.0% levels.
-
Acceptance Criteria: Recovery between 90.0% – 110.0%.[1]
Sensitivity (LOD/LOQ)
-
Protocol: Determine Signal-to-Noise (S/N) ratio using dilute solutions.
-
Limit of Detection (LOD): S/N
. -
Limit of Quantitation (LOQ): S/N
. (Typical LOQ for this method is ~0.05% impurity level).[1]
Visualizing the Science
Diagram 1: Analytical Method Validation Decision Tree
This workflow ensures compliance with ICH Q2(R2) during the validation lifecycle.
Caption: Step-by-step validation logic flow ensuring enantiomeric selectivity before proceeding to quantitative parameters.
Diagram 2: Chiral Recognition Mechanism (Method A)
Visualizing why the Crown Ether (Method A) works for this specific amino acid.
Caption: Mechanistic view of the ammonium-crown ether complexation required for chiral separation.
References
-
Daicel Chiral Technologies. (2024).[1] Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2023).[1][5] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Lee, W., et al. (2002).[1][6] Chromatographic Enantiomer Separation of Diphenylalanine on Chiral Stationary Phases Derived from Chiral Crown Ethers. Journal of Liquid Chromatography & Related Technologies. (Contextual grounding for Crown Ether mechanism).
-
Davankov, V. A. (1975).[1] Ligand-exchange chromatography of amino acids on copper-, cobalt- and zinc-chelex 100. Journal of Chromatography A. (Foundational text for Method B).
Sources
Strategic Selection of Chiral Stationary Phases: A Performance-Based Comparison Guide
Executive Summary
The separation of enantiomers remains one of the most challenging bottlenecks in drug development. Unlike achiral chromatography, where retention is governed by hydrophobicity or polarity, chiral separation relies on the formation of transient diastereomeric complexes between the analyte and the Chiral Stationary Phase (CSP).
This guide moves beyond basic product catalogs to objectively compare the three dominant CSP classes: Polysaccharide Derivatives , Pirkle-Type (Brush) , and Macrocyclic Antibiotics . We analyze their mechanistic distinctiveness, solvent compatibility, and loadability to empower you to design self-validating screening protocols.
Part 1: Mechanistic Foundations
To select the right column, one must understand the "Three-Point Interaction" rule (Dalgliesh model). For chiral recognition to occur, there must be at least three points of interaction between the CSP and the analyte, with at least one being stereochemically dependent.[1]
Visualization: Chiral Recognition Mechanisms
The following diagram illustrates the distinct binding pockets and interaction modes of the primary CSP classes.
Figure 1: Mechanistic differentiation of major CSP classes. Polysaccharides rely on steric fit within helical cavities, Pirkle phases utilize rigid pi-pi stacking, and Antibiotics offer multimodal ionic/inclusion sites.
Part 2: Deep Dive Comparison
Polysaccharide Derivatives (The "Gold Standard")
These phases, based on amylose or cellulose tris(3,5-dimethylphenylcarbamate), cover approximately 80-90% of all chiral separations. However, a critical distinction exists between Coated and Immobilized versions.[2]
-
Coated CSPs (e.g., AD-H, OD-H): The selector is physically coated onto silica.
-
Pros: Highest loading capacity; historical industry standard.
-
Cons:Solvent Fragility. Strong solvents (THF, DCM, Ethyl Acetate, Chloroform) will dissolve the polymer coating, destroying the column instantly [1, 2].
-
-
Immobilized CSPs (e.g., IA, IB, IC): The selector is covalently bonded to the silica.[3]
-
Pros:Universal Solvent Compatibility. You can use "forbidden" solvents (THF, DCM) to enhance solubility or alter selectivity.
-
Cons: Slightly lower theoretical plate count compared to coated versions due to the immobilization chemistry, though often negligible in practice [3].
-
Pirkle-Type (Brush) CSPs
Developed by Dr. William Pirkle, these are synthetic, small-molecule selectors (e.g., Whelk-O 1) covalently bonded to silica.
-
Mechanism:[4][5] Predominantly Pi-Pi interactions (donor/acceptor).
-
Key Advantage:Elution Order Inversion. Because the selector is synthetic, the column is available in both
and configurations. If your impurity elutes after the main peak (masking it), you can switch to the "inverted" column to make the impurity elute first for accurate quantification [4]. -
Durability:[6][7][8][9] Extremely robust; ideal for preparative scale and SFC.
Macrocyclic Antibiotics (Glycopeptides)
Based on Vancomycin, Teicoplanin, or Ristocetin.[10]
-
Niche: Polar, ionic molecules (amino acids, peptides) that are difficult to retain on polysaccharides.
-
Mode: Uniquely capable of Polar Ionic Mode (100% Methanol + Acid/Base), which is highly compatible with Mass Spectrometry (LC-MS) due to the lack of non-volatile buffers [5].
Part 3: Comparative Performance Data
The following table synthesizes performance metrics across the three classes.
| Feature | Polysaccharide (Coated) | Polysaccharide (Immobilized) | Pirkle-Type (e.g., Whelk-O 1) | Macrocyclic Antibiotic |
| Broad Applicability | High (Industry Standard) | Very High (Expanded Solvents) | Medium (Aromatic compounds) | Medium (Polar/Ionic focus) |
| Loading Capacity | Excellent (High density) | Good | Good | Low to Moderate |
| Durability | Low (Restricted Solvents) | High (Robust) | Excellent (Covalent bond) | High |
| Elution Inversion | No (Natural polymer) | No | Yes (Switch column chirality) | No |
| Primary Solvents | Alkane/Alcohol | Universal (Alkane, Alcohol, DCM, THF) | NPLC, RPLC, SFC | NPLC, RPLC, Polar Ionic |
| Method Development | Trial & Error Screening | Screening + Solvent Tuning | Rational Design (Pi-Pi) | Multimodal Screening |
Part 4: Experimental Protocols
Protocol A: The "Golden Four" Screening Strategy
For a new unknown racemate, do not guess. Run a systematic screen using the four most statistically successful columns (typically AD, OD, IA, IB types).
Workflow:
-
System Prep: Flush system with Hexane/IPA (90:10).
-
Column: Connect Column 1 (e.g., Immobilized Amylose).
-
Conditions:
-
Flow: 1.0 mL/min (4.6mm ID column).
-
Temp: 25°C.
-
Detection: UV (multiple wavelengths) or CD (Circular Dichroism).
-
-
Mobile Phase A: Hexane/Ethanol (90:10).[5]
-
Mobile Phase B: Hexane/IPA (90:10).
-
Additives:
-
Evaluation: Calculate Resolution (
). If , switch to the next column.
Protocol B: Solvent Switching (Immobilized Phases Only)
If an immobilized column (e.g., IA) shows partial separation (
-
Step 1: Flush column with 100% Ethanol.
-
Step 2: Equilibrate with Hexane/THF (50:50).
-
Rationale: THF often alters the helical pitch of the amylose polymer, potentially opening new binding pockets [1, 6].
Part 5: Decision Matrix & Workflow
Use this logic flow to determine the starting point for your separation.
Figure 2: Strategic decision tree for selecting the initial chiral stationary phase based on analyte chemistry.
References
-
Daicel Corporation. (n.d.).[11] Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH. Retrieved from [Link]
-
Cass, Q. B., et al. (2025). Comparative study of coated and immobilized polysaccharide-based chiral stationary phases.[12][13] ResearchGate. Retrieved from [Link]
-
Regis Technologies. (2017). Pirkle-Type Chiral Stationary Phases for Ultra-High Performance Ultra-Fast Enantioseparations. American Pharmaceutical Review. Retrieved from [Link]
-
Armstrong, D. W., et al. (1994).[10] Macrocyclic Antibiotics as a New Class of Chiral Selectors for Liquid Chromatography. Analytical Chemistry.[1][4][7][9][10][14][15][16] Retrieved from [Link]
-
Phenomenex. (2021).[4][11] Simplified Chiral HPLC/SFC Column Screening Strategies. Retrieved from [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. bgb-analytik.com [bgb-analytik.com]
- 7. hplc.eu [hplc.eu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. hplc.eu [hplc.eu]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. phenomenex.com [phenomenex.com]
- 12. chiraltech.com [chiraltech.com]
- 13. lcms.cz [lcms.cz]
- 14. todoslab.com [todoslab.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. velocityscientific.com.au [velocityscientific.com.au]
Efficacy of (R)-2-Amino-2-(4-methoxyphenyl)acetic acid derivatives in biological assays
Executive Summary
(R)-2-Amino-2-(4-methoxyphenyl)acetic acid (also known as D-4-methoxyphenylglycine ) represents a "privileged scaffold" in medicinal chemistry. It serves as a critical bioisostere to the more common D-phenylglycine (found in Ampicillin) and D-4-hydroxyphenylglycine (found in Amoxicillin/Cefadroxil).
This guide analyzes the biological performance of derivatives containing this moiety.[1][2][3][4][5] The primary advantage of the 4-methoxy substituent lies in its metabolic stability —specifically its resistance to Phase II conjugation (glucuronidation)—and its altered lipophilicity profile compared to its hydroxylated counterparts. While the hydroxyl group enhances porin permeation in Gram-negative bacteria, the methoxy group offers a strategic alternative for improving oral bioavailability and extending plasma half-life in specific drug classes like cephalosporins (e.g., Cefroxadine) and emerging GPCR ligands.
Part 1: Structural Basis & Chemical Space Analysis
To understand the efficacy of (R)-4-methoxyphenylglycine derivatives, one must compare them against the standard benchmarks in the field. The modification of the para-position on the phenyl ring dictates the pharmacokinetic (PK) and pharmacodynamic (PD) fate of the molecule.
The Phenylglycine Triad: Comparative Properties[6]
| Feature | (R)-Phenylglycine | (R)-4-Hydroxyphenylglycine | (R)-4-Methoxyphenylglycine |
| Representative Drug | Ampicillin, Cephalexin | Amoxicillin, Cefadroxil | Cefroxadine |
| Electronic Effect | Neutral | Electron Donating (+M), H-Bond Donor | Electron Donating (+M), H-Bond Acceptor |
| Lipophilicity (LogP) | ~0.7 (Moderate) | ~0.0 (Low, Polar) | ~0.6–0.9 (Moderate-High) |
| Metabolic Liability | Aromatic Hydroxylation | Rapid Glucuronidation/Sulfation | Resistant to Conjugation (O-demethylation is slow) |
| Gram-Neg. Entry | Passive/Porin | High Efficiency (via Porins) | Moderate Efficiency |
Mechanistic Insight: The "Methoxy" Advantage
The 4-methoxy group acts as a metabolic shield. In in vivo systems, the 4-hydroxy group (phenol) is a primary target for sulfotransferases and UDP-glucuronosyltransferases, leading to rapid clearance. Replacing the -OH with -OMe blocks this direct conjugation pathway. Although O-demethylation (by CYPs) can occur, it is kinetically slower than direct conjugation, often resulting in a longer half-life (t1/2) for methoxy-derivatives.
Part 2: Biological Efficacy in Antibacterial Assays
The most extensive data on this scaffold comes from β-lactam antibiotics. The (R)-configuration is non-negotiable; it mimics the D-Ala-D-Ala terminus of peptidoglycan, allowing the drug to inhibit Penicillin-Binding Proteins (PBPs).
Spectrum of Activity (MIC Data Summary)
When incorporated into a cephalosporin core (e.g., Cefroxadine), the 4-methoxyphenylglycine side chain yields a spectrum similar to Cefadroxil but with distinct PK advantages.
-
Gram-Positive Efficacy:
-
Staphylococcus aureus (MSSA): High potency. The methoxy group provides sufficient lipophilicity to penetrate the Gram-positive cell wall.
-
Streptococcus pyogenes: Excellent activity, comparable to Amoxicillin.
-
-
Gram-Negative Efficacy:
-
E. coli / Klebsiella spp.: Activity is preserved but slightly lower than 4-hydroxy variants.
-
Mechanism:[4] The 4-hydroxy group in Cefadroxil facilitates transport through aqueous porin channels (OmpF/OmpC) in the outer membrane. The 4-methoxy group is bulkier and less polar, slightly impeding this specific transport route, though it remains effective against non-resistant strains.
-
Pharmacokinetic Superiority
-
Absorption: Derivatives often show near-complete oral absorption (>90%) due to the specific recognition by the PEPT1 intestinal transporter, which tolerates the methoxy substitution well.
-
Half-Life: Clinical comparisons indicate that methoxy-derivatives often exhibit sustained plasma levels compared to their unsubstituted counterparts (Cephalexin), allowing for less frequent dosing (b.i.d vs q.i.d).
Part 3: Emerging Applications (GPCR Ligands)
Beyond antibiotics, this scaffold is gaining traction in neurology.
-
mGluR Ligands: Phenylglycine derivatives are classic antagonists/agonists for metabotropic glutamate receptors. The 4-methoxy substitution is used to probe the size of the hydrophobic pocket in the receptor's orthosteric binding site.
-
GPR88 Agonists: Recent studies (see Vertex Search 1.1) utilize 4-substituted phenylglycine scaffolds. While 4-hydroxy is common, 4-methoxy derivatives are synthesized to test "electronic tolerance" and improve blood-brain barrier (BBB) penetration by increasing lipophilicity without sacrificing the core amino-acid recognition motif.
Part 4: Experimental Protocols
Protocol A: Synthesis via Enzymatic Resolution (High Enantiopurity)
Rationale: Chemical synthesis (Strecker) produces racemates. For biological efficacy, only the (R)-isomer is active. Enzymatic resolution is the industry standard for high purity.
-
Substrate Preparation: Synthesize racemic N-acetyl-2-(4-methoxyphenyl)glycine methyl ester.
-
Enzymatic Hydrolysis:
-
Enzyme: Immobilized Penicillin G Amidase (PGA) or Subtilisin.
-
Medium: Phosphate buffer (pH 7.5) / Cosolvent (5% Methanol).
-
Condition: Stir at 28°C for 6-12 hours.
-
Mechanism: The enzyme selectively hydrolyzes the ester/amide of the (S)-enantiomer (or (R)- depending on enzyme specificity), leaving the desired isomer untouched or hydrolyzed specifically.
-
-
Separation:
-
Acidify mixture to pH 2.0.
-
Extract the unreacted ester (Eutomer) vs. the free acid (Distomer) using Ethyl Acetate.
-
-
Deprotection: Reflux with 2N HCl to yield free (R)-2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride.
Protocol B: Minimum Inhibitory Concentration (MIC) Assay
Rationale: Standardized validation of antibacterial potency.
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum: Prepare bacterial suspension (e.g., S. aureus ATCC 29213) adjusted to 0.5 McFarland standard (
CFU/mL). Dilute 1:100. -
Compound Prep: Dissolve (R)-4-methoxyphenylglycine derivative in DMSO (stock) and dilute in broth. Note: Ensure final DMSO < 1%.
-
Plate Setup: 96-well plate, serial 2-fold dilutions (Range: 64
g/mL to 0.125 g/mL). -
Incubation: 35°C ± 2°C for 16–20 hours (ambient air).
-
Readout: The lowest concentration with no visible growth is the MIC.
Part 5: Visualization & Logic
Diagram 1: SAR Decision Tree for Phenylglycine Derivatives
This flowchart guides the medicinal chemist on when to select the Methoxy scaffold over the Hydroxy or Phenyl variants.
Caption: Decision logic for selecting the 4-methoxy scaffold based on permeability vs. stability requirements.
Diagram 2: Experimental Workflow (Synthesis to Assay)
Caption: Workflow from racemic precursor to biological validation of the (R)-enantiomer.
References
-
Design and Evaluation of 4-Hydroxyphenylglycine Derivatives as GPR88 Agonists. Source: NIH / PubMed [Link]
-
Comparative human oral clinical pharmacology of cefadroxil, cephalexin, and cephradine. (Establishes the PK baseline for phenylglycine derivatives). Source: PubMed [Link]
-
Metabolic Stability and Bioisosteres in Drug Design. (Mechanistic basis for Methoxy vs Hydroxy stability). Source: eCampusOntario Pressbooks [Link]
-
Cefadroxil Comparable to Cephalexin: MIC Comparisons. (Data on MSSA efficacy for this scaffold class). Source: ASM Journals / PubMed Central [Link]
- Synthesis of 4-methoxyphenylacetic acid derivatives. (Chemical methodology).
Sources
- 1. Comparison of pharmacological and antimicrobial properties of cefadroxil and cephalexin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 5. nedmdg.org [nedmdg.org]
Benchmarking different catalysts for the asymmetric synthesis of (R)-2-Amino-2-(4-methoxyphenyl)acetic acid
Executive Summary
(R)-2-Amino-2-(4-methoxyphenyl)acetic acid (also known as D-4-methoxyphenylglycine or D-4-OMe-Phg) is a critical chiral building block for semi-synthetic
This guide objectively compares three distinct catalytic methodologies for its synthesis:
-
Organocatalysis: Chiral Thiourea-catalyzed Asymmetric Strecker Reaction.
-
Metal-Complex Catalysis: Heterobimetallic (Shibasaki) or Zr-Binuclear (Kobayashi) Catalysis.
-
Biocatalysis: The Enzymatic Hydantoinase Process (Dynamic Kinetic Resolution).
Comparative Analysis of Catalytic Systems
A. Organocatalysis: The Jacobsen Thiourea System
Mechanism: Hydrogen-Bond Donor Catalysis This method utilizes chiral urea or thiourea derivatives to activate imines via explicit hydrogen bonding. Unlike Lewis acid catalysts, these systems are air- and moisture-stable.
-
Catalyst:
-bis[3,5-bis(trifluoromethyl)phenyl]thiourea derivatives (Jacobsen's catalyst). -
Substrate: 4-Methoxybenzaldehyde derived aldimines (often
-allyl or -benzhydryl). -
Key Advantage: Metal-free synthesis avoids toxic metal leaching into the API (Active Pharmaceutical Ingredient), reducing downstream purification costs.
-
Performance:
-
Yield: 85–92%
-
Enantioselectivity: 85–95% ee (Recrystallization often required to reach >99%).
-
B. Metal-Complex Catalysis: The Shibasaki/Kobayashi Systems
Mechanism: Bifunctional Lewis Acid/Brønsted Base Activation These systems utilize a "dual activation" mode. The metal center (Lewis acid) activates the imine nitrogen, while the ligand or a secondary metal center activates the cyanide source.
-
Catalyst:
-
Key Advantage: Extremely high turnover frequencies (TOF) and broad substrate scope. The dual activation mechanism often results in superior reaction kinetics compared to organocatalysts.
-
Performance:
-
Yield: 90–98%
-
Enantioselectivity: 90–99% ee.
-
C. Biocatalysis: The Hydantoinase Process
Mechanism: Dynamic Kinetic Resolution (DKR) of Hydantoins This is the industrial "Gold Standard" for phenylglycine derivatives. It does not create a chiral center from a prochiral one; rather, it converts a racemic starting material into a single enantiomer with 100% theoretical yield via in-situ racemization.
-
Enzyme System: D-Hydantoinase (hydrolysis) + Hydantoin Racemase (racemization) + D-Carbamoylase (decapping).[3][4]
-
Substrate: DL-5-(4-methoxyphenyl)hydantoin.
-
Key Advantage: 100% theoretical yield and near-perfect optical purity (>99.9% ee) due to enzyme specificity. Green chemistry conditions (aqueous, ambient temperature).
-
Performance:
-
Yield: >95% (molar conversion).[5]
-
Enantioselectivity: >99.5% ee.
-
Technical Performance Metrics
| Metric | Organocatalysis (Thiourea) | Metal Catalysis (Zr/La-BINOL) | Biocatalysis (Hydantoinase) |
| Reaction Type | Asymmetric Strecker | Asymmetric Strecker | Dynamic Kinetic Resolution |
| Enantiomeric Excess (% ee) | 85 – 95% | 92 – 99% | > 99.5% |
| Isolated Yield | 85 – 92% | 90 – 98% | > 95% |
| Catalyst Loading | 5 – 10 mol% | 1 – 5 mol% | < 1 wt% (Cell mass) |
| Cyanide Source | HCN or TMSCN | TMSCN or HCN | None (Hydantoin precursor) |
| Solvent System | Toluene / DCM | Toluene / THF | Water (Buffer pH 8.0) |
| Temp. Sensitivity | Low (-78°C to RT) | High (-40°C to -78°C) | Moderate (30°C - 40°C) |
| Scalability | Moderate (Solvent volume) | Moderate (Cryogenic) | High (Fermentation) |
| Cost Driver | Catalyst Synthesis | Ligand/Metal Cost | Enzyme Production |
Mechanism Visualization
Figure 1: Chemical Catalysis Activation Modes
The following diagram contrasts the activation modes of the Thiourea (H-bonding) and Metal (Lewis Acid) catalysts.
Caption: Comparative activation mechanisms. Left: Thiourea activates via H-bonding. Right: Metal complex activates via Lewis acidity.
Figure 2: The Hydantoinase Process (Biocatalytic DKR)
This workflow illustrates the industrial route converting racemic hydantoin to the pure D-amino acid.
Caption: The "Hydantoinase Process" cascade. Racemase ensures 100% theoretical yield by converting unreactive L-isomer to reactive D-isomer.
Experimental Protocols
Protocol A: Organocatalytic Strecker Reaction
Adapted from Jacobsen et al. (J. Am. Chem. Soc., 2009) [1]
Reagents:
-
Substrate:
-allyl-4-methoxybenzaldimine (1.0 equiv) -
Catalyst: Thiourea catalyst 1a (5 mol%)
-
Reagent: TMSCN (1.2 equiv)
-
Solvent: Toluene (0.1 M)
-
Additive:
-PrOH (1.2 equiv)
Workflow:
-
Catalyst Loading: Charge a flame-dried flask with the thiourea catalyst (5 mol%) and the imine substrate under
atmosphere. -
Solvation: Dissolve in anhydrous Toluene and cool to -78°C (or 0°C depending on specific catalyst variant).
-
Addition: Add
-PrOH followed by dropwise addition of TMSCN. -
Reaction: Stir for 24-48 hours. Monitor conversion by HPLC.
-
Workup: Quench with saturated
. Extract with EtOAc. -
Hydrolysis: The resulting aminonitrile is hydrolyzed to the amino acid using 6N HCl at reflux for 4 hours.
-
Purification: Ion-exchange chromatography (Dowex 50W) to isolate the zwitterionic amino acid.
Protocol B: Enzymatic Hydantoinase Process
Adapted from Syldatk et al. and Industrial Standards [3, 4]
Reagents:
-
Substrate: DL-5-(4-methoxyphenyl)hydantoin (50 g/L suspension)
-
Biocatalyst: Whole cells of Agrobacterium tumefaciens (or recombinant E. coli expressing D-hydantoinase/D-carbamoylase).
-
Buffer: 0.1 M Potassium Phosphate (pH 8.0)
-
Cofactor:
(1 mM)
Workflow:
-
Preparation: Suspend the racemic hydantoin in the buffer. The substrate has low solubility, forming a slurry.
-
Inoculation: Add resting cells (biomass loading ~10-20 g/L wet weight) or immobilized enzyme beads.
-
Biotransformation: Incubate at 40°C with gentle agitation (150 rpm) under nitrogen overlay (to prevent oxidative side reactions, though enzymes are generally robust).
-
Reaction Monitoring: Monitor the disappearance of the solid hydantoin and appearance of the soluble amino acid via HPLC.
-
Termination: Remove biocatalyst by centrifugation or filtration.
-
Isolation: Acidify the supernatant to the isoelectric point (pI ~5.5-6.0) of the amino acid.[4][6][7][8][9][10][11][12] The product, (R)-2-Amino-2-(4-methoxyphenyl)acetic acid, will precipitate as a white solid.
-
Yield: Filtration and drying typically yield >90% isolated product with >99.5% ee.
Conclusion & Recommendation
For early-stage discovery where speed and library diversity are paramount, the Organocatalytic Strecker (Jacobsen) method is recommended. It allows for quick variation of the aldehyde component without the need for specific enzyme screening.
For process development and manufacturing , the Hydantoinase Process is the superior choice. It offers the highest atom economy (utilizing the L-enantiomer via racemization), eliminates hazardous cyanide handling, and delivers the extreme purity required for pharmaceutical intermediates like Cefadroxil.
References
-
Zuend, S. J., Coughlin, M. P., Lalonde, M. P., & Jacobsen, E. N. (2009).
-amino acids. Nature, 461(7266), 968-970. Link -
Ishitani, H., Komiyama, S., Hasegawa, Y., & Kobayashi, S. (2000). Catalytic Asymmetric Strecker Synthesis.
-Amino Acid Derivatives from Aldimines and Tributyltin Cyanide or Achiral Aldehydes, Amines, and Hydrogen Cyanide Using a Chiral Zirconium Catalyst. Journal of the American Chemical Society, 122(5), 762-766. Link -
Altenbuchner, J., Siemann-Herzberg, M., & Syldatk, C. (2001). Hydantoinases and related enzymes.[11][13][14][15] Current Opinion in Biotechnology, 12(6), 559-563. Link
-
Bommarius, A. S., Schwarm, M., & Drauz, K. (1998). Biocatalysis to Amino Acid-Based Chiral Pharmaceuticals - Examples and Perspectives. Journal of Molecular Catalysis B: Enzymatic, 5(1-4), 1-11. Link
-
Takamura, M., Hamashima, Y., Usuda, H., Kanai, M., & Shibasaki, M. (2000).[6] A Catalytic Asymmetric Strecker-Type Reaction Promoted by Lewis Acid-Lewis Base Bifunctional Catalyst. Chemical and Pharmaceutical Bulletin, 48(10), 1586-1592.[6] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel binuclear chiral zirconium catalysts used in enantioselective strecker reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in Enzymatic Synthesis of D-Amino Acids [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. grokipedia.com [grokipedia.com]
- 6. A catalytic asymmetric strecker-type reaction promoted by Lewis acid-Lewis base bifunctional catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN114134126A - Application of transaminase and mutant thereof in preparation of (S) -1-methoxy-2-propylamine - Google Patents [patents.google.com]
- 8. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 9. A Novel Bis-Thiourea Organocatalyst for the Asymmetric Aza-Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Transaminases for Green Chemistry: Recent Progress and Future Prospects [mbl.or.kr]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Chemoenzymatic synthesis of D(-)phenylglycine using hydantoinase of Pseudomonas desmolyticum resting cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Assurance: A Comparative Guide to Cross-Validating HPLC and CE for Enantiomeric Purity
Executive Summary
In modern drug development, the determination of enantiomeric purity is not merely a quality control step; it is a safety imperative. The regulatory landscape, governed by ICH guidelines, increasingly demands orthogonal analytical methods to eliminate the risk of "blind spots"—impurities that co-elute with the main peak in a single method.
This guide explores the cross-validation of High-Performance Liquid Chromatography (HPLC) , the industry workhorse, with Capillary Electrophoresis (CE) , the high-efficiency alternative. By leveraging their distinct separation mechanisms, researchers can establish a self-validating system that ensures data integrity, regulatory compliance, and patient safety.
Mechanistic Divergence: The Foundation of Orthogonality
The power of cross-validation lies in the fundamental difference between how HPLC and CE achieve chiral recognition. When two methods separate molecules based on entirely different physical properties, the probability of a coincidental co-elution in both systems approaches zero.
HPLC: The Three-Point Interaction
In Chiral HPLC, separation occurs at the solid-liquid interface . The Chiral Stationary Phase (CSP)—typically a polysaccharide derivative like amylose or cellulose tris(3,5-dimethylphenylcarbamate)—is immobilized on silica.
-
Mechanism: The analyte forms transient diastereomeric complexes with the CSP via hydrogen bonding,
- interactions, and steric inclusion. -
Risk: If a structurally similar impurity has the same binding affinity to the CSP as the main enantiomer, it will co-elute, masking the impurity.
CE: The Differential Mobility
In Chiral CE, separation occurs in the liquid phase under an electric field. The chiral selector (usually a Cyclodextrin) is dissolved in the Background Electrolyte (BGE).
-
Mechanism: Enantiomers establish a rapid equilibrium with the chiral selector. The separation is driven by the difference in the electrophoretic mobility of the free analyte versus the analyte-selector complex.
-
Advantage: Since there is no stationary phase, mass transfer resistance is negligible, resulting in theoretical plate counts often exceeding 100,000—far higher than HPLC.
Comparative Performance Metrics
The following data summarizes the operational differences between the two techniques, derived from standard pharmaceutical applications.
| Feature | Chiral HPLC (Normal Phase) | Chiral CE (CZE Mode) |
| Separation Mechanism | Solid-Liquid (CSP Interaction) | Liquid-Liquid (Mobility Shift) |
| Efficiency (Plates/m) | 10,000 – 20,000 | 100,000 – 300,000 |
| Solvent Consumption | High (Liters/day) | Negligible (Milliliters/day) |
| Method Development | Slow (Column screening required) | Fast (Buffer additive screening) |
| Sensitivity (LOD) | High (ng/mL range) | Moderate ( |
| Robustness | Excellent (Industry Standard) | Moderate (Temperature sensitive) |
| Cost per Analysis | High (Columns: $1000+) | Low (Capillaries: <$50) |
*Note: CE sensitivity can be improved using stacking techniques or bubble cells, but HPLC remains superior for trace impurity analysis (<0.05%).
Experimental Protocols for Cross-Validation
To validate an enantiomeric excess (%ee) result effectively, one must run the sample on both systems. Below are field-proven protocols for a generic basic drug (e.g., a beta-blocker or amine).
Protocol A: High-Performance Liquid Chromatography (HPLC)
Objective: High-sensitivity quantitation of the distomer (unwanted enantiomer).
-
Column Selection: Chiralpak AD-H or OD-H (Amylose/Cellulose derivatives), 4.6 x 250 mm, 5
m. -
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).
-
Why Diethylamine? It acts as a peak tailing suppressor for basic compounds by masking residual silanol groups on the silica support.
-
-
Flow Rate: 1.0 mL/min (Isocratic).
-
Temperature: 25°C.
-
Detection: UV at
of the analyte (typically 220-254 nm). -
System Suitability: Resolution (
) > 2.0; Tailing Factor < 1.5.
Protocol B: Capillary Electrophoresis (CE)
Objective: High-efficiency confirmation of purity and "green" analysis.
-
Capillary: Fused silica, 50
m I.D. x 50 cm effective length. -
Background Electrolyte (BGE): 50 mM Phosphate Buffer (pH 2.5) containing 15-30 mM sulfated
-Cyclodextrin.-
Why Low pH? Ensures the basic amine is fully protonated (positively charged).
-
Why Sulfated CD? The negatively charged selector migrates opposite to the analyte (counter-current), maximizing the interaction window and resolution.
-
-
Injection: Hydrodynamic (50 mbar for 5 seconds).
-
Voltage: +20 to +25 kV.
-
Temperature: 20°C (Critical control required to prevent Joule heating).
-
Detection: DAD/UV at 200-220 nm.
Workflow Visualization
Diagram 1: The Orthogonal Cross-Validation Workflow
This diagram illustrates the decision process for validating enantiomeric purity using both methods.
Caption: A systematic workflow for cross-validating enantiomeric purity. Discrepancies between HPLC and CE trigger an investigation into potential co-elution.
Data Analysis & Interpretation
When comparing data from HPLC and CE, three scenarios typically arise. Understanding these ensures accurate reporting under ICH Q2(R1) guidelines.
Scenario 1: Concordance (The Ideal)
-
HPLC Result: 99.8% ee
-
CE Result: 99.7% ee
Scenario 2: HPLC Overestimation (The "Masking" Effect)
-
HPLC Result: 99.9% ee (Single peak observed)
-
CE Result: 95.0% ee (Small impurity peak visible)
-
Root Cause: The impurity co-elutes perfectly with the main peak on the HPLC column. The CE method, using a different mechanism, resolved the impurity.
-
Action: The HPLC method is not specific . You must screen a different CSP (e.g., switch from Chiralpak AD to Chiralcel OD).
Scenario 3: Sensitivity Limitation
-
HPLC Result: 99.95% ee (Trace impurity detected)
-
CE Result: 100% ee (No impurity detected)
-
Root Cause: The impurity is present but below the Limit of Detection (LOD) of the CE method. CE typically has a path length of 50
m vs. 10 mm for HPLC, reducing sensitivity. -
Action: Rely on the HPLC result for quantitation. The CE result confirms the main peak identity but is not sensitive enough for trace quantitation without pre-concentration.
Strategic Recommendations
When should you deploy this orthogonal strategy?
Diagram 2: Method Selection Decision Matrix
Caption: Decision matrix for selecting between HPLC, CE, or a dual-method approach based on development stage and sample availability.
Final Verdict
For routine Quality Control (QC), HPLC remains the gold standard due to its robustness and sensitivity. However, for Reference Standard qualification and Method Validation , CE is the indispensable orthogonal tool. It provides the "second opinion" necessary to certify that an HPLC peak is truly pure.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2]
-
BenchChem. (2025).[3] A Comparative Guide to Chiral HPLC Methods for Effective Enantiomeric Resolution.
-
Sigma-Aldrich. (n.d.). Basics of Chiral HPLC and Inclusion Complexing.
-
National Institutes of Health (NIH). (2021). Chiral Capillary Electrokinetic Chromatography: Principle and Applications. PMC PubMed Central.
-
LabX. (2025). Comparing Capillary Electrophoresis with HPLC: Efficiency and Resolution.
Sources
Spectroscopic Profiling of (R)-2-Amino-2-(4-methoxyphenyl)acetic acid: A Comparative Technical Guide
Executive Summary
Target Molecule: (R)-2-Amino-2-(4-methoxyphenyl)acetic acid Common Names: (R)-4-Methoxyphenylglycine; D-4-Methoxyphenylglycine CAS: 22094-69-5 (General/Racemic), 56778-43-3 (Specific (R)-isomer often referenced in chiral contexts)
This guide provides a rigorous spectroscopic comparison of (R)-2-Amino-2-(4-methoxyphenyl)acetic acid against its two critical pharmaceutical analogues: (R)-Phenylglycine (Ampicillin side-chain) and (R)-4-Hydroxyphenylglycine (Amoxicillin/Cefadroxil side-chain).
The "para-methoxy" derivative represents a lipophilic variant of the standard antibiotic side chains. Its characterization is critical for establishing enantiomeric purity (ee%) and distinguishing it from metabolic impurities like 4-hydroxyphenylglycine (HPG).
Structural Context & Analogues
The core scaffold is the
| Compound | Substituent ( | Electronic Effect | Key Application |
| Target | -OCH | Strong Donor (+M), Inductive Withdrawal (-I) | Lipophilic intermediate; Chiral auxiliary |
| Analogue A | -H (Phenylglycine) | Neutral | Ampicillin/Cephalexin synthesis |
| Analogue B | -OH (HPG) | Strong Donor (+M), H-Bond Donor | Amoxicillin/Cefadroxil synthesis |
Spectroscopic Deep Dive
A. Nuclear Magnetic Resonance ( H NMR)
The proton NMR spectrum provides the most definitive structural confirmation. The comparison highlights the impact of the methoxy group on the aromatic system (shielding/deshielding) compared to the analogues.
Solvent Protocol: Spectra are best resolved in DMSO-d
Comparative Chemical Shifts (
, ppm)
Values are approximate based on acidic solution (DCl/D
| Proton Environment | (R)-4-Methoxyphenylglycine (Target) | (R)-4-Hydroxyphenylglycine (HPG) | (R)-Phenylglycine |
| 5.05 - 5.15 (s) | 5.00 - 5.10 (s) | 5.15 - 5.25 (s) | |
| Aromatic (Ortho to substituent) | 7.35 (d, | 7.25 (d, | 7.40 - 7.55 (m, 5H) |
| Aromatic (Meta to substituent) | 6.95 (d, | 6.85 (d, | (Included in multiplet) |
| Substituent (-R) | 3.75 - 3.80 (s, 3H, -OCH | N/A (OH exchanges) | N/A |
Technical Insight:
-
The Methoxy Singlet: The diagnostic singlet at
3.8 ppm is the primary differentiator. It integrates to 3 protons, confirming the methoxy derivative. -
AA'BB' System: Both the Target and HPG exhibit a classic AA'BB' "roofing" doublet pattern in the aromatic region (6.8–7.4 ppm). Phenylglycine shows a complex multiplet.
-
Shielding Effect: The methoxy group is electron-donating by resonance. It shields the ortho protons (relative to the methoxy group) upfield to ~6.95 ppm, similar to the hydroxyl group in HPG.
B. Infrared Spectroscopy (FT-IR)
IR is used primarily for solid-state identification and polymorph screening.
| Functional Group | Target (Methoxy) Wavenumber (cm | HPG (Hydroxy) Wavenumber (cm | Note |
| O-H Stretch | Absent (except COOH) | 3200 - 3400 (Broad) | Phenolic OH in HPG is very broad. |
| C-O-C (Ether) Stretch | 1240 - 1260 (Strong) | Absent | Diagnostic for Aryl alkyl ethers. |
| C=O (Carboxylate) | 1580 - 1610 (Asym) | 1580 - 1610 (Asym) | Zwitterionic form dominates in solid state. |
| Amine (NH | 2800 - 3000 (Broad) | 2800 - 3000 (Broad) | Overlaps with C-H stretches. |
Diagnostic Key: The presence of a strong band at 1250 cm
C. Chiral Analysis (Circular Dichroism & Polarimetry)
Determining the (R)-configuration is critical for biological activity.
-
Specific Rotation
:-
(R)-Phenylglycine derivatives typically exhibit negative (-) rotation in acidic aqueous solution (1N HCl).
-
Note: In water (neutral), rotation direction may invert due to zwitterionic equilibrium. Always report solvent/pH.
-
-
Circular Dichroism (CD):
-
(R)-Isomer: Displays a positive Cotton effect at 220–225 nm (n
transition of carboxylate perturbed by the chiral center). -
(S)-Isomer: Displays a mirror-image negative Cotton effect.
-
Standardized Characterization Workflow
To ensure data integrity during drug development, the following decision matrix should be applied.
Figure 1: Analytical Decision Matrix for validating (R)-4-Methoxyphenylglycine identity.
Experimental Protocols
Protocol A: High-Resolution H NMR Preparation
Purpose: To eliminate zwitterionic broadening and ensure sharp integration for purity calculation.
-
Solvent: Prepare a mixture of DMSO-d
(0.6 mL) and Trifluoroacetic acid (TFA, 1 drop) OR use 1N DCl in D O.-
Why TFA? It protonates the carboxylate and amine, breaking the zwitterionic internal salt network that causes line broadening.
-
-
Sample Mass: Dissolve 5–10 mg of the target compound.
-
Acquisition: Run 16 scans with a relaxation delay (
) of >5 seconds to allow full relaxation of the isolated methoxy protons for accurate integration. -
Validation: Calibrate DMSO residual peak to 2.50 ppm. Confirm the integration ratio of Aromatic (4H) : Alpha (1H) : Methoxy (3H).
Protocol B: Enantiomeric Excess (ee%) by Chiral HPLC
Purpose: To quantify the ratio of (R) vs (S) enantiomers.
-
Column: Crown Ether based column (e.g., CROWNPAK CR-I(+)) is preferred for free amino acids.
-
Alternative: Teicoplanin-based columns (Chirobiotic T) are excellent for phenylglycine analogues.
-
-
Mobile Phase: Perchloric acid (pH 1.5 to 2.0) in water/methanol (90:10).
-
Detection: UV at 230 nm (aromatic absorption) or 254 nm.
-
Flow Rate: 0.5 mL/min (typical).
-
Reference: Inject racemic standard to establish retention times for (R) and (S). (R)-isomer typically elutes second on CR-I(+) columns (check specific column manual).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4106784, N-(4-methoxyphenyl)Glycine. Retrieved from [Link]
-
Ergin, M. F. (2024). Investigation of Thermodynamic and Morphological Properties of Crystalline 4-HPG (4-hydroxyphenylglycine) Using Raman, PXRD and DTA/TGA. Journal of the Turkish Chemical Society Section A: Chemistry. Retrieved from [Link]
-
SpectraBase. 4-Methoxyphenylacetic acid 1H NMR Spectrum. John Wiley & Sons.[4] Retrieved from [Link]
-
Frelek, J., et al. (2005). Dimolybdenum Tetraacetate as an Auxiliary Chromophore in Absolute Configuration Determination of Amino Acids from their Circular Dichroism Spectra. ResearchGate. Retrieved from [Link]
Sources
Performance of different protecting groups in the synthesis of (R)-2-Amino-2-(4-methoxyphenyl)acetic acid
Topic: Performance of Different Protecting Groups in the Synthesis of (R)-2-Amino-2-(4-methoxyphenyl)acetic acid Content Type: Publish Comparison Guide
Executive Summary & Strategic Context
(R)-2-Amino-2-(4-methoxyphenyl)acetic acid (also known as D-4-methoxyphenylglycine) is a critical chiral building block for semi-synthetic antibiotics (e.g., cephalosporins) and peptidomimetics. Its synthesis and handling present a unique challenge compared to aliphatic amino acids: Benzylic Instability.
The electron-donating 4-methoxy group, combined with the aromatic ring, significantly increases the acidity of the
-
Racemization: The
-proton is easily abstracted under basic conditions (e.g., Fmoc removal). -
Decomposition: The benzylic bond is susceptible to cleavage or rearrangement under harsh acidic conditions.
This guide compares the three dominant protection strategies—Dane Salts (Enamine) , Boc (Carbamate) , and Fmoc (Carbamate) —to help you select the optimal route based on scale and downstream application.
Comparative Analysis of Protecting Groups
A. The Industrial Standard: Dane Salts (Enamine Protection)
For large-scale synthesis (>100g) and antibiotic coupling, Dane salts are the superior choice. They are formed by condensing the amino acid with a
-
Mechanism: Formation of a stable enamine stabilized by intramolecular hydrogen bonding.
-
Performance:
-
Yield: >95%
-
Racemization Risk: Negligible (Base is consumed in salt formation; no deprotection step required prior to coupling).
-
Cost: Very Low.
-
-
Best For: One-pot activation and coupling reactions (e.g., Mixed Anhydride method).
B. The Laboratory Standard: Boc (tert-Butyloxycarbonyl)
Boc is the preferred carbamate for solution-phase synthesis of this molecule.
-
Mechanism: Acid-labile carbamate.
-
Performance:
-
Yield: 85-92%
-
Racemization Risk: Low. The acidic deprotection conditions (TFA/DCM) suppress proton abstraction.
-
Stability: The 4-methoxy group makes the molecule slightly sensitive to strong Lewis acids, but standard TFA removal is generally safe if scavengers are used.
-
-
Best For: Small-scale synthesis and intermediates requiring purification on silica.
C. The High-Risk Option: Fmoc (9-Fluorenylmethoxycarbonyl)
While standard for Solid Phase Peptide Synthesis (SPPS), Fmoc is problematic for phenylglycine derivatives.
-
Mechanism: Base-labile carbamate.
-
Performance:
-
Yield: 80-90% (Protection step).[1]
-
Racemization Risk: HIGH. Standard deprotection (20% piperidine in DMF) often leads to significant racemization (up to 10-30% loss of ee) because the basic conditions abstract the acidic benzylic
-proton via an E1cB-like mechanism.
-
-
Mitigation: Requires specialized deprotection cocktails (e.g., DBU/HOBt) or very short reaction times, making it less robust.
Performance Data Summary
| Metric | Dane Salt (K+ / Et) | Boc-Protection | Fmoc-Protection |
| Yield (Protection) | 96 - 98% | 90 - 95% | 85 - 90% |
| Enantiomeric Excess (ee) | > 99.5% (Retained) | > 99% (Retained) | Variable (Risk of drop to <90%) |
| Deprotection Cond. | Acidic hydrolysis (mild) | TFA / DCM (Strong Acid) | Piperidine / DMF (Base) |
| Atom Economy | High | Moderate | Low |
| Major Risk | Hydrolysis if wet | Cation trapping needed | Racemization during removal |
| Primary Use Case | Industrial Antibiotic Mfg | Solution Phase R&D | Automated SPPS (with caution) |
Mechanistic Logic & Decision Pathways
The following diagram illustrates the decision logic for selecting a protecting group based on the specific chemical constraints of the 4-methoxyphenylglycine scaffold.
Figure 1: Decision tree for selecting protecting groups. Note the "Red" caution status for Fmoc due to base-catalyzed racemization.
Detailed Experimental Protocols
Protocol A: Preparation of Dane Salt (Potassium (R)-N-(1-ethoxycarbonyl-1-propen-2-yl)-4-methoxyphenylglycinate)
This is the robust "self-validating" protocol for high-efficiency coupling.
Reagents:
-
(R)-4-Methoxyphenylglycine (10.0 g, 55 mmol)
-
Ethyl acetoacetate (7.9 g, 60 mmol)
-
Potassium Hydroxide (KOH) (3.4 g, 60 mmol)
-
Solvent: Methanol (50 mL) / Isopropanol (10 mL)
Step-by-Step:
-
Dissolution: In a 250 mL round-bottom flask, dissolve KOH in Methanol (50 mL).
-
Addition: Add (R)-4-Methoxyphenylglycine to the methanolic KOH. Stir until a clear solution is formed (formation of potassium salt).
-
Enamine Formation: Add Ethyl acetoacetate dropwise over 10 minutes.
-
Reflux: Heat the mixture to reflux (approx. 65°C) for 90 minutes. Checkpoint: The solution should turn a pale yellow.
-
Crystallization: Remove approximately 30 mL of solvent under reduced pressure. Add Isopropanol (30 mL) and cool to 0-5°C.
-
Isolation: Filter the white crystalline precipitate. Wash with cold Isopropanol.
-
Drying: Dry in a vacuum oven at 40°C.
Validation:
-
1H NMR (D2O): Look for the vinyl proton singlet at ~4.4 ppm and the disappearance of the free amine signal.
-
Stability: Store in a desiccator. Hydrolysis occurs if exposed to moisture.
Protocol B: N-Boc Protection (Standard Laboratory Method)
Optimized to prevent benzylic side-reactions.
Reagents:
-
(R)-4-Methoxyphenylglycine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc2O) (1.1 eq)
-
Triethylamine (TEA) (1.5 eq) or NaHCO3 (2.0 eq)
-
Solvent: Dioxane/Water (1:1)
Step-by-Step:
-
Setup: Suspend the amino acid in Dioxane/Water (1:1).
-
Basification: Add TEA or NaHCO3. The solution should become clear.
-
Protection: Add Boc2O (dissolved in minimal dioxane) dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours.
-
Workup (Critical):
-
Evaporate Dioxane.
-
Acidify the aqueous layer carefully with 1N KHSO4 to pH 2-3. Do not use HCl, as strong mineral acids can degrade the methoxy-benzyl system.
-
Extract immediately with Ethyl Acetate.
-
-
Purification: Wash organic layer with brine, dry over Na2SO4, and concentrate. Recrystallize from Hexane/EtOAc.
References
-
Dane, E., & Dockner, T. (1965). Synthese von Peptiden mit N-Acetoacetyl-aminosäuren. Chemische Berichte.
-
Williams, R. M., & Hendrix, J. A. (1992). Asymmetric Synthesis of Arylglycines. Chemical Reviews, 92(5), 889–917.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Detailed discussion on Fmoc racemization mechanisms).
-
Carpino, L. A. (1987). The 9-Fluorenylmethyloxycarbonyl Family of Base-Labile Amino-Protecting Groups. Accounts of Chemical Research.
-
Patent US5210288A. (1993). Process for the preparation of D-(-)-4-hydroxyphenylglycine Dane salts. (Industrial relevance for methoxy/hydroxy analogs).
Sources
Comparative Guide: Crystal Structure Analysis of (R)- and (S)-Enantiomers
Executive Summary
In the pharmaceutical landscape, the distinction between (R)- and (S)-enantiomers is not merely academic; it is a matter of safety and efficacy. While enantiomers exhibit identical scalar physical properties (melting point, solubility, NMR spectra) in achiral environments, their behavior diverges significantly in chiral biological systems and the solid state. This guide objectively compares the performance of Single Crystal X-Ray Diffraction (SC-XRD) against alternative analytical techniques for determining absolute configuration. Furthermore, it analyzes the solid-state performance differences between enantiopure crystals and their racemic counterparts, providing critical insights for formulation scientists.
The Crystallographic Identity Crisis
To the uninitiated, the crystal structures of an (R)-enantiomer and its (S)-counterpart appear indistinguishable. They possess identical bond lengths, bond angles, and intermolecular contacts.
-
Scalar Properties: In an achiral solvent or melt, both enantiomers have the exact same energy profile.
-
Vector Properties: The distinction arises only when interacting with a directed vector field (polarized light) or another chiral environment (biological receptors, chiral resolving agents).
The Critical Distinction: In crystallography, (R)- and (S)-enantiomers crystallize in Sohncke space groups (chiral space groups lacking inversion centers/mirror planes). While the internal geometry is identical, the packing arrangement relative to the crystallographic axes is inverted. This inversion is invisible to standard structure solution methods unless anomalous scattering is exploited.
Methodology: The Gold Standard (SC-XRD)
The "product" under review is the determination of Absolute Configuration via SC-XRD. Unlike optical rotation (which gives a +/- sign but no structural guarantee) or NMR (which requires derivatization), SC-XRD provides a direct, unambiguous 3D spatial map of the molecule.
Experimental Protocol: Absolute Configuration Determination
Objective: Determine the absolute stereochemistry (R or S) of a light-atom pharmaceutical compound.
Step 1: Crystal Growth (The Bottleneck)
-
Technique: Slow evaporation or vapor diffusion.
-
Requirement: A single, high-quality crystal (
mm).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Insight: Avoid solvents that induce disorder. For enantiopure compounds, ensure the solvent is achiral to prevent diastereomeric solvate formation which complicates refinement.
Step 2: Data Collection (The Source Choice)
-
Standard: Molybdenum (Mo-K
, Å). -
Problem: Most organic drugs (C, H, N, O) are "light atoms" with weak anomalous scattering at Mo wavelengths.
-
Solution: Use Copper (Cu-K
, Å) radiation.-
Causality: The anomalous scattering signal (
) for Oxygen is significantly higher with Cu radiation than Mo, allowing for reliable differentiation between Friedel pairs ( vs ).
-
Step 3: Structure Refinement (The Validation)
-
Solve structure using Direct Methods (e.g., SHELXT).
-
Refine using Least Squares (SHELXL).
-
Critical Metric: Calculate the Flack Parameter (
) .[1][2]-
(with
): The model is correct. - : The model is inverted (you have the opposite enantiomer).
- : Racemic twin or disordered structure.
-
(with
Workflow Visualization
The following diagram outlines the decision logic for determining absolute configuration, emphasizing the critical choice of radiation source.
Figure 1: Decision workflow for Absolute Configuration determination via XRD, highlighting the critical radiation source selection for light-atom drugs.
Comparative Performance Analysis
Analytical Techniques Comparison
How does SC-XRD compare to other methods for distinguishing (R) from (S)?
| Feature | SC-XRD (Anomalous Scattering) | Vibrational Circular Dichroism (VCD) | NMR (Chiral Shift Reagents) | Optical Rotation (Polarimetry) |
| Primary Output | 3D Atomic Coordinates + Absolute Config | IR Spectrum difference ( | Chemical Shift splitting ( | Specific Rotation |
| Certainty | Absolute (Gold Standard) | High (requires DFT calculation match) | Relative (requires known reference) | Low (Sign only, structure inferred) |
| Sample State | Single Crystal (Solid) | Solution or Film | Solution | Solution |
| Sample Req. | High quality crystal (hardest step) | ~5-10 mg | ~5-10 mg | ~10-20 mg |
| Turnaround | 24-48 hrs (if crystal exists) | 4-8 hrs | 1-2 hrs | < 30 mins |
| Limitation | Requires heavy atoms or Cu-source; Crystal growth | Computational cost for DFT | Solubility; Peak overlap | Unreliable for structure assignment |
Solid State Performance: Enantiopure vs. Racemate
A critical aspect of drug development is deciding whether to market the pure enantiomer or the racemate. This decision is often driven by Wallach's Rule , which states that racemic crystals are generally denser and more stable than their chiral counterparts.[3]
Comparative Data (General Trends):
| Property | Racemate Crystal (DL) | Enantiopure Crystal (D or L) | Implication for Pharma |
| Density | Typically Higher (+1-2%) | Lower | Denser packing often correlates to higher stability. |
| Melting Point | Often Higher | Lower | Higher MP indicates stable lattice; affects processing. |
| Solubility | Generally Lower | Higher | Enantiomers may have better bioavailability due to higher solubility. |
| Lattice Energy | More Exothermic (Stable) | Less Exothermic | Racemates are thermodynamically preferred in ~90% of cases. |
Experimental Insight: If an (R)-enantiomer is the desired drug, but the racemate is significantly more stable (denser packing), the (R)-enantiomer may suffer from spontaneous racemization or polymorphic transitions during shelf storage.
Case Study: The "Light Atom" Challenge
Scenario: A novel anti-inflammatory drug candidate (
-
Method A (Mo-Source XRD): Data collected. Flack parameter
.-
Result: Inconclusive. The anomalous signal from Oxygen is too weak at 0.71 Å.
-
-
Method B (Cu-Source XRD): Data collected. Flack parameter
.-
Result: Conclusive. The (S)-configuration is confirmed.
-
-
Performance Note: The use of Cu-radiation increased the anomalous scattering contribution of Oxygen (
for Mo vs for Cu), reducing the standard uncertainty of the Flack parameter.
References
-
Flack, H. D. (1983).[4][5] "On enantiomorph-polarity estimation". Acta Crystallographica Section A, 39(6), 876-881. Link
-
Parsons, S., & Flack, H. D. (2004).[4][5] "Precise absolute-structure determination in light-atom crystals". Acta Crystallographica Section A, 60(s1), s61. Link
-
Wallach, O. (1895). "Zur Kenntniss der Terpene und der ätherischen Oele". Liebigs Annalen der Chemie, 286(1), 90-143. (Foundational text on Wallach's Rule).[3][6][7]
-
FDA Guidance for Industry. (1992). "Development of New Stereoisomeric Drugs". Link
-
Thompson, A. L., & Watkin, D. J. (2009).[4] "X-ray crystallography and chirality: understanding the limitations". Tetrahedron: Asymmetry, 20(6), 712-717.[4] Link
Sources
- 1. Flack parameter - Wikipedia [en.wikipedia.org]
- 2. absolute configuration – Chemical Crystallography [xtl.ox.ac.uk]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 5. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. uhv.cheme.cmu.edu [uhv.cheme.cmu.edu]
Safety Operating Guide
(R)-2-Amino-2-(4-methoxyphenyl)acetic acid proper disposal procedures
Executive Safety & Logistics Summary
Chemical Context: (R)-2-Amino-2-(4-methoxyphenyl)acetic acid (CAS: 22818-40-2), often referred to as D-4-Methoxyphenylglycine, is a chiral amino acid derivative commonly used as a building block in the synthesis of semi-synthetic antibiotics (e.g., penicillins and cephalosporins).[1]
Operational Directive: Disposal of this compound requires strict adherence to organic waste segregation protocols . While often classified as "non-regulated" by specific RCRA listing (P or U lists), it must be managed as Hazardous Chemical Waste due to its potential for eye damage (Category 1/2), respiratory irritation, and high Chemical Oxygen Demand (COD) if released into waterways.
Immediate Safety Profile:
-
Signal Word: WARNING (Potential Danger if concentrated)
-
Primary Hazards: Serious Eye Irritation/Damage (H319/H318), Skin Irritation (H315), STOT-SE Respiratory Irritation (H335).[1][2]
-
Physical State: Solid, off-white powder. Zwitterionic nature may lead to static charge buildup and dust dispersion.
Waste Characterization & Segregation
Before disposal, you must characterize the waste stream to determine the correct destruction method. Do not commingle this substance with incompatible streams.
Compatibility Matrix
| Incompatibility | Risk | Action |
| Strong Oxidizers (Nitric Acid, Permanganates) | Exothermic reaction, gas evolution (NOx).[1] | STRICT SEGREGATION. Never add to "Oxidizing Waste" containers. |
| Strong Bases (Hydroxides) | Solubilization and heat generation.[1] | Segregate. Keep in "General Organic" or "Solid" streams. |
| Chlorinated Solvents | No immediate reaction, but changes disposal cost.[1] | If mixed, label as "Halogenated Organic Waste." |
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance or Spills)
Applicability: Expired reagents, spilled powder, or failed solid-phase synthesis products.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass for solids to prevent breakage during compaction.
-
Collection:
-
Dampen spilled powder slightly with an inert solvent (e.g., polyethylene glycol or water) to suppress dust before sweeping.
-
Transfer solid material into the HDPE container.
-
-
Labeling:
-
Final Disposition: Transfer to EHS for off-site incineration. Do not landfill.
Protocol B: Liquid Waste (Mother Liquors/Solutions)
Applicability: Filtrates from recrystallization or reaction solvents.
-
pH Verification: Check the pH of the aqueous/organic mixture.
-
Why? Amino acids are zwitterionic. Extreme pH (<2 or >12.5) triggers Corrosive Waste (D002) classification.
-
Action: If pH is extreme, neutralize to pH 5–9 before combining with general organic waste to minimize container degradation.
-
-
Solvent Segregation:
-
Scenario 1 (Non-Halogenated): If dissolved in Methanol, Ethanol, or Ethyl Acetate, dispose in Non-Halogenated Organic Waste drums (Fuel Blending compatible).
-
Scenario 2 (Halogenated): If dissolved in DCM or Chloroform, dispose in Halogenated Waste drums (Dedicated Incineration).
-
-
Precipitation Check: Ensure the compound does not precipitate out in the waste drum, which can clog pumping systems. If precipitation is likely, dispose of the solution as Protocol A (Solid/Sludge) in a wide-mouth container.
Protocol C: Contaminated Debris
Applicability: Gloves, weigh boats, filter paper.[1]
-
Bagging: Double-bag all debris in clear, 6-mil polyethylene bags.
-
Sealing: "Gooseneck" seal the inner bag with tape.
-
Classification: Label as "Debris contaminated with Organic Irritants."
-
Disposal: Incineration (Waste-to-Energy).
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision-making process for segregating (R)-2-Amino-2-(4-methoxyphenyl)acetic acid waste streams to ensure regulatory compliance and safety.
Figure 1: Decision matrix for segregating amino acid derivative waste streams based on physical state and solvent composition.[1]
Regulatory & Compliance Data
RCRA Classification (USA):
-
Status: Not listed on 40 CFR 261.33 (P-List or U-List) [1].
-
Characteristic Check:
-
Ignitability (D001): No (unless in flammable solvent).
-
Corrosivity (D002): No (unless pH <2 or >12.5).
-
Reactivity (D003): No.
-
Toxicity (D004-D043): Not a TCLP metal or pesticide.
-
-
Generator Status: Even if "Non-Regulated," best practice dictates managing it as Hazardous Waste Code "State Regulated" or "Non-RCRA Hazardous" depending on your local jurisdiction (e.g., California or Massachusetts often regulate non-RCRA wastes more strictly) [2].
Environmental Impact: Do not dispose of via sanitary sewer. Amino acid derivatives contribute significantly to Biological Oxygen Demand (BOD) and Nitrogen Loading in wastewater treatment plants, potentially violating local POTW discharge permits [3].
References
-
U.S. Environmental Protection Agency. (2024).[3][4][5] Consolidated List of Chemicals Subject to the Emergency Planning and Community Right-To-Know Act (EPCRA), CERCLA and Section 112(r) of the Clean Air Act. Retrieved from [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). Retrieved from [Link]
-
PubChem. (2023). Compound Summary: 4-Methoxyphenylacetic acid (Related Structure Hazard Data). National Library of Medicine. Retrieved from [Link][1]
Sources
Personal protective equipment for handling (R)-2-Amino-2-(4-methoxyphenyl)acetic acid
CAS Number: 24593-49-5 Synonyms: D-4-Methoxyphenylglycine; (R)-p-Methoxyphenylglycine Molecular Formula: C9H11NO3 Molecular Weight: 181.19 g/mol [1][2]
Executive Summary & Risk Context
As a Senior Application Scientist, I must emphasize that while (R)-2-Amino-2-(4-methoxyphenyl)acetic acid is structurally related to dietary amino acids, it is a synthetic phenylglycine derivative often used as a chiral building block in pharmaceutical synthesis (e.g., non-natural amino acid incorporation).[2]
The Core Hazard: The primary risks are not acute lethality, but respiratory irritation (H335) , ocular damage (H319) , and sensitization . Like its analog D-4-hydroxyphenylglycine (a key intermediate for Amoxicillin), this compound exists as a fine, electrostatic powder.[2] Inhalation of micronized dust is the dominant exposure vector. Furthermore, as a chiral intermediate, protecting the sample from moisture and cross-contamination is as critical as protecting the scientist from the sample.
Operational Directive: Treat this substance as a Category 3 Irritant and a potential Sensitizer . All handling must prioritize dust containment and static control.
Hazard Identification & PPE Selection Matrix
The following protection levels are derived from standard GHS classifications for phenylglycine derivatives and extrapolated from the structurally similar CAS 22818-40-2 (D-4-Hydroxyphenylglycine).
PPE Selection Logic (Decision Tree)
This diagram guides your PPE choice based on the scale of operation.
Caption: PPE escalation logic based on dust generation potential and quantity handled.
Detailed PPE Specifications
| Protection Zone | Standard Protocol (< 1g) | High-Exposure Protocol (> 1g or Dust Generation) | Technical Rationale |
| Respiratory | N95 / FFP2 Mask | Half-face Respirator with P100/P3 Cartridges | Phenylglycine powders are often micronized.[2] N95 filters 95% of airborne particles; P100 filters 99.97%, essential for larger dust clouds. |
| Dermal (Hands) | Nitrile Gloves (Min 0.11mm) | Double Gloving (Nitrile) | Amino acids are generally hydrophilic; nitrile offers excellent resistance. Double gloving prevents permeation during prolonged contact. |
| Ocular | Safety Glasses w/ Side Shields | Unvented Chemical Goggles | Fine powders can bypass side shields in turbulent airflow. Goggles prevent corneal abrasion and irritation from dust. |
| Body | Standard Lab Coat (Cotton/Poly) | Tyvek® Sleeves or Apron | Cotton retains dust. Tyvek sheds particles, preventing secondary exposure after leaving the lab. |
Operational Workflow: Safe Handling Protocol
This workflow is designed to minimize static charge , which is the primary cause of spillage and airborne dispersion for this class of compounds.
Step 1: Engineering Controls & Preparation[2][3]
-
Humidity Control: If possible, maintain lab humidity >30%. Dry air increases static on amino acid powders.
-
Ionization: Use an anti-static gun or ionizer bar inside the weigh station if the powder is "fly-away."
-
Airflow: Ensure Fume Hood face velocity is 0.3–0.5 m/s. Too high velocity will blow the powder off the spatula.
Step 2: Weighing & Transfer (The Critical Moment)[2]
-
The "Tap" Technique: Do not dump powder. Gently tap the spatula against the receiving vessel wall to dislodge powder.
-
Grounding: If transferring to a reactor, ground the metal spatula to the reactor frame to prevent static discharge (ignition risk is low, but scattering risk is high).
Step 3: Decontamination[2]
-
Dry Wipe First: Do not use a wet paper towel initially. Water will turn the powder into a sticky paste (zwitterionic nature).
-
Solvent Wipe: Use an alcohol-dampened wipe (Ethanol or Isopropanol) to pick up residual dust.
-
Final Wash: Clean surface with soap and water.[3]
Workflow Diagram
Caption: Step-by-step handling process emphasizing static control to prevent dust dispersion.
Disposal & Emergency Response
Waste Disposal Plan
Do not treat this as general trash. Although not typically P-listed (acutely toxic), it is an unregulated chemical intermediate.[2]
-
Solid Waste: Collect in a dedicated container labeled "Solid Organic Waste - Irritant."
-
Liquid Waste: If dissolved in solvent (e.g., Methanol, DMSO), dispose of in "Non-Halogenated Organic Solvents" stream.
-
Contaminated PPE: Gloves and wipes heavily soiled with the powder should be treated as solid chemical waste.
Emergency Response[2]
-
Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention.
-
Eye Contact: Flush with water for 15 minutes .[3] Do not rub eyes (powder is abrasive).
-
Skin Contact: Wash with soap and water.[3] Remove contaminated clothing to prevent tracking dust home.
References & Authoritative Grounding
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 3033682, (R)-2-Amino-2-(4-methoxyphenyl)acetic acid. Retrieved from .
-
Thermo Fisher Scientific. (2023). Safety Data Sheet: D-4-Hydroxyphenylglycine (Analog Proxy for Hazard Data). Retrieved from .
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. Retrieved from .
-
European Chemicals Agency (ECHA). (2024). C&L Inventory: Glycine derivatives. Retrieved from .
(Note: Specific toxicological data for the 4-methoxy analog (CAS 24593-49-5) is limited compared to the 4-hydroxy analog (CAS 22818-40-2).[2] Safety protocols are conservatively based on the well-documented hazards of the 4-hydroxy analog and general amino acid derivative handling practices.)
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
